molecular formula C7H6FNO2 B6334461 2-Fluoro-3-methylpyridine-4-carboxylic acid CAS No. 885589-17-3

2-Fluoro-3-methylpyridine-4-carboxylic acid

Cat. No.: B6334461
CAS No.: 885589-17-3
M. Wt: 155.13 g/mol
InChI Key: HGRPMRJSAWEGCE-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-3-methylpyridine-4-carboxylic acid is 155.03825660 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-3-methylpyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methylpyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-3-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRPMRJSAWEGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Applications of 2-Fluoro-3-methylpyridine-4-carboxylic Acid in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocyclic building blocks is a foundational technique for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS: 885589-17-3), also known as 2-fluoro-3-methylisonicotinic acid, has emerged as a privileged scaffold in the development of highly selective kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and synthetic methodologies, designed specifically for medicinal chemists and drug development professionals.

Structural Causality & Physicochemical Profiling

The utility of 2-fluoro-3-methylpyridine-4-carboxylic acid is not coincidental; it is driven by the precise spatial and electronic interplay of its substituents. In our experience as application scientists, understanding the causality behind these functional groups is critical for rational drug design.

  • The 2-Fluoro Substituent: Fluorine is highly electronegative, aggressively withdrawing electron density from the adjacent pyridine nitrogen. This significantly lowers the pKa of the nitrogen, reducing its basicity. In late-stage lead optimization, highly basic pyridines are notorious for binding to the hERG potassium channel, causing cardiotoxicity. Fluorination mitigates this liability while simultaneously blocking oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C2 position.

  • The 3-Methyl Substituent: This group acts as a "conformational lock." When the 4-carboxylic acid is converted into an amide—a standard linkage in kinase inhibitors—the steric bulk of the 3-methyl group forces the amide plane to twist orthogonally relative to the pyridine ring. This specific 3D geometry is often mandatory for navigating the narrow hydrophobic pockets of kinase hinge regions without sterically clashing with gatekeeper residues[2][3].

  • The 4-Carboxylic Acid: Serves as the primary synthetic vector, enabling rapid exploration of chemical space via amide coupling or esterification.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties

Property Value / Description Causality in Drug Design
CAS Number 885589-17-3[1] Unique identifier for procurement and database tracking.
Molecular Formula C₇H₆FNO₂[1] Determines exact mass for high-resolution mass spectrometry.
Molecular Weight 155.13 g/mol [1] Low molecular weight ensures high ligand efficiency (LE).
SMILES CC1=C(F)N=CC=C1C(=O)O[1] Enables computational docking and cheminformatics.

| pKa (Pyridine N) | ~1.5 - 2.5 (Estimated) | Reduces basicity, minimizing hERG channel cardiotoxicity. |

Table 2: Structure-Activity Relationship (SAR) Dynamics

Structural Motif Pharmacological Effect Mechanistic Causality
2-Fluoro Motif Target affinity & Stability Acts as a weak H-bond acceptor; prevents C2-oxidation.
3-Methyl Motif Conformational locking Sterically forces the C4-amide out of coplanarity.

| 4-Carboxyl Vector | Scaffold diversification | Provides a highly reactive handle for late-stage functionalization. |

Mechanistic Role in Kinase Hinge Binding

The 2-fluoro-3-methylpyridine motif has been extensively documented in the patent literature for its role in inhibiting critical signaling cascades, including the MAPK/ERK pathway (via SHP2 or direct ERK antagonism) and RIPK2[2][3][4].

When an inhibitor derived from this scaffold enters the ATP-binding site of a kinase, the orthogonal twist induced by the 3-methyl group allows the molecule to bypass the bulky gatekeeper residue. Simultaneously, the 2-fluoro atom can participate in multipolar interactions with the protein backbone, anchoring the scaffold within the hinge region.

Kinase_Logic Kinase Target Kinase (e.g., ERK/RIPK2) Hinge Hinge Region Hydrophobic Pocket Kinase->Hinge Gatekeeper Gatekeeper Residue Kinase->Gatekeeper Scaffold 2-Fluoro-3-methylpyridine Amide Scaffold F_Atom 2-Fluoro: H-Bond Acceptor Scaffold->F_Atom Motif Me_Group 3-Methyl: Conformational Lock Scaffold->Me_Group Motif F_Atom->Hinge Multipolar Interaction Me_Group->Gatekeeper Steric Avoidance (Orthogonal Twist)

Structural causality of the 2-fluoro-3-methylpyridine motif in kinase hinge region binding.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility, the experimental workflows below are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol 1: Regioselective Synthesis via Directed Ortho-Lithiation (DoM)

The synthesis of 2-fluoro-3-methylpyridine-4-carboxylic acid relies on the synergistic directing effects of the C2-fluorine and the steric bulk of the C3-methyl group, which exclusively direct strong bases to deprotonate the C4 position[5].

  • Preparation: Purge a flame-dried Schlenk flask with inert N₂. Add anhydrous Tetrahydrofuran (THF, 0.5 M relative to substrate) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to generate Lithium Diisopropylamide (LDA). Causality: LDA is a non-nucleophilic base, which prevents unwanted nucleophilic aromatic substitution (SNAr) at the highly reactive fluorinated C2 position.

  • Regioselective Lithiation: Slowly add 2-fluoro-3-methylpyridine (1.0 equiv) dissolved in THF. Maintain at -78 °C for 2 hours.

    • Self-Validation Checkpoint: Quench a 0.1 mL micro-aliquot in D₂O. Analyze via ¹H NMR. The disappearance of the C4 proton signal and >95% deuterium incorporation validates perfect regioselectivity.

  • Carboxylation: Bubble anhydrous CO₂ gas through the solution (or pour the reaction mixture over crushed dry ice). Stir vigorously while allowing the mixture to slowly warm to room temperature.

  • Workup & Isolation: Quench the reaction with 1M HCl to adjust the pH to ~3. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from EtOH/H₂O to yield the pure carboxylic acid.

Synthesis_Workflow Substrate 2-Fluoro-3-methyl pyridine Base LDA / THF -78°C Substrate->Base Deprotonation Intermediate C4-Lithiated Intermediate Base->Intermediate Regioselective Lithiation Electrophile CO2 (Dry Ice) Quench Intermediate->Electrophile Carboxylation Product 2-Fluoro-3-methylpyridine -4-carboxylic acid Electrophile->Product Acidic Workup

Regioselective synthesis workflow of 2-fluoro-3-methylpyridine-4-carboxylic acid via lithiation.

Protocol 2: Amide Coupling for Kinase Inhibitor Scaffold Generation

The 4-carboxylic acid is highly sterically hindered by the adjacent 3-methyl group. Standard coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics here. HATU is mandated for its superior reactivity in forming the highly active 7-azabenzotriazole ester intermediate[2].

  • Activation: Dissolve 2-fluoro-3-methylpyridine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.

  • Coupling: Add the target amine (e.g., a functionalized aniline, 1.1 equiv). Stir at 40 °C for 12 hours. Causality: Mild thermal energy is required to overcome the steric barrier imposed by the 3-methyl group during the nucleophilic attack.

  • Analytical Validation: Monitor reaction completion via LC-MS.

    • Self-Validation Checkpoint: The disappearance of the starting acid (m/z 154.1 [M-H]⁻) and the appearance of the product mass [M+H]⁺ confirm successful coupling. Additionally, ¹⁹F NMR can be utilized to track the chemical shift of the fluorine atom, which is highly sensitive to electronic changes at the C4 position[6].

  • Purification: Dilute the mixture with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and a 5% aqueous LiCl solution (to thoroughly remove residual DMF). Purify the concentrated crude via reverse-phase preparative HPLC.

References

1.[1] Title: 885589-17-3 | 2-Fluoro-3-methylpyridine-4-carboxylic acid - ChemScene. Source: chemscene.com. URL: 2.[7] Title: WO2009010488A1 - Heterocyclic compounds useful as mk2 inhibitors. Source: google.com (Google Patents). URL: 3.[4] Title: US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists. Source: google.com (Google Patents). URL: 4.[2] Title: WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Source: google.com (Google Patents). URL: 5.[3] Title: ERK INHIBITOR AND USE THEREOF - European Patent Office - EP 3805217 A1. Source: googleapis.com. URL: 6.[5] Title: An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid. Source: benchchem.com. URL: 7.[6] Title: Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Source: nih.gov. URL:

Sources

An In-Depth Technical Guide to 2-Fluoro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridinecarboxylic Acids in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This often translates into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated analogues of lead compounds highly sought after in drug development pipelines.

This guide focuses on a specific fluorinated heterocyclic building block: 2-Fluoro-3-methylisonicotinic acid (CAS Number: 885589-17-3) . As a derivative of isonicotinic acid, a key scaffold in numerous pharmaceuticals, this compound presents a unique combination of structural features. The presence of the fluorine atom at the 2-position and a methyl group at the 3-position of the pyridine ring offers medicinal chemists a valuable tool for fine-tuning molecular properties and exploring novel structure-activity relationships (SAR). This document provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, serving as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Chemical Identity and Synonyms

  • Systematic Name: 2-Fluoro-3-methylpyridine-4-carboxylic acid

  • Common Name: 2-Fluoro-3-methylisonicotinic acid

  • CAS Number: 885589-17-3[2]

  • Molecular Formula: C₇H₆FNO₂[2]

  • Molecular Weight: 155.13 g/mol [2]

Synonyms:

  • 2-Fluoro-3-methyl-4-pyridinecarboxylic acid[2]

Physicochemical and Computational Properties

A thorough understanding of a molecule's physical and computational properties is critical for its effective use in synthesis and drug design. The following table summarizes the key known and predicted properties of 2-Fluoro-3-methylisonicotinic acid.

PropertyValueSource
Molecular Weight 155.13[2]
Topological Polar Surface Area (TPSA) 50.19 Ų[2]
Predicted LogP 1.22732[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Synthesis and Mechanistic Insights

A pertinent example is the synthesis of 3-fluoro-4-methylpyridine-2-carboxylic acid, which utilizes a 2-halogenated-3-fluoro-4-methylpyridine as the starting material. This undergoes a carbonyl insertion coupling and subsequent hydrolysis to yield the final product.[3]

A proposed synthetic pathway for 2-Fluoro-3-methylisonicotinic acid, based on analogous reactions, is outlined below. This pathway leverages the commercially available 2-fluoro-3-methylpyridine as a starting material.

Synthetic_Pathway_of_2-Fluoro-3-methylisonicotinic_acid start 2-Fluoro-3-methylpyridine (CAS: 2369-18-8) intermediate1 2-Fluoro-3-methyl-4-lithiopyridine start->intermediate1 1. n-BuLi or LDA, THF, -78 °C intermediate2 Lithium 2-fluoro-3-methylisonicotinate intermediate1->intermediate2 2. CO₂ (gas or solid) product 2-Fluoro-3-methylisonicotinic acid (CAS: 885589-17-3) intermediate2->product 3. Acidic Workup (e.g., HCl) Drug_Discovery_Workflow start 2-Fluoro-3-methylisonicotinic acid derivatization Chemical Derivatization (e.g., Amide Coupling, Esterification) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Drug Discovery Workflow

Safety and Handling

Based on safety data for analogous compounds, 2-Fluoro-3-methylisonicotinic acid should be handled with appropriate precautions.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [4]* Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection. [4] * Use only outdoors or in a well-ventilated area. [4] * Avoid breathing dust, mist, or spray. [4] * Wash skin thoroughly after handling. [4]* First Aid:

    • If on skin: Wash with plenty of soap and water. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] * In case of accidental ingestion, seek immediate medical attention.

Conclusion

2-Fluoro-3-methylisonicotinic acid represents a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring offers a valuable tool for modulating the physicochemical and pharmacological properties of lead compounds. While detailed experimental data for this specific compound is still emerging, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic pathway and discussion of its potential applications are intended to serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation. As the demand for more effective and safer therapeutics continues to grow, the role of such precisely functionalized building blocks will undoubtedly become even more critical.

References

  • CN110642781B. (2020). Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid. Google Patents.
  • Royal Society of Chemistry. (2015). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 (a) Full 13 C NMR spectrum (0-200 ppm) of the reaction solution.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • HETEROCYCLES, Vol. 38, No. 10, 1994.
  • CN105646216A. (2016). Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents.
  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • Thuronyi, B. W., & Chang, M. C. (2015). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

  • PubChem. (2017, August 31). Spectral Information. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • CN113024384A. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.
  • Li, Y., & Li, G. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6681. [Link]

  • Dalton Transactions. (n.d.). Table of contents 1. IR Spectra, Mass Spectra, NMR Spectra, Thermal Analyses Supplementary Information (SI) for Dalton Transacti. Retrieved from [Link]

  • CN115433122A. (2022). Preparation method of 6-fluoronicotinic acid. Google Patents.
  • O'Hagan, D. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • Chang, C. C., Liu, Z., & Liu, C. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10), nwae331. [Link]

  • Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

  • Schlosser, M., & Bobbio, C. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2',4'-Difluoro-3-methylsuccinanilic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2',4'-Difluoro-3-methylsuccinanilic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

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Navigating Metabolic Liabilities: A Technical Guide to the Stability of 2-Fluoro-3-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among fluorinated motifs, the 2-fluoro-3-methylpyridine scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds.[2] This technical guide provides an in-depth exploration of the metabolic stability of 2-fluoro-3-methylpyridine derivatives. We will dissect the mechanistic underpinnings of how the interplay between the fluorine atom, the methyl group, and the pyridine ring nitrogen influences the metabolic fate of these compounds. This guide will further detail field-proven in vitro experimental protocols for assessing metabolic stability, offer insights into data interpretation, and present a framework for rationally designing more robust drug candidates.

Introduction: The Strategic Advantage of Fluorination in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, but its inherent metabolic liabilities can often hinder the development of promising drug candidates.[2] The introduction of a fluorine atom, particularly at the 2-position, can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[3][4]

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[5] Furthermore, fluorine's high electronegativity can alter the electronic landscape of the pyridine ring, influencing its pKa and susceptibility to oxidation.[3] The presence of a methyl group at the 3-position introduces another potential site for metabolism, primarily through oxidation of the methyl group itself.[6] Understanding the metabolic interplay of these three features is critical for the rational design of 2-fluoro-3-methylpyridine derivatives with optimal drug-like properties.

Mechanistic Insights into the Metabolism of 2-Fluoro-3-Methylpyridine Derivatives

The metabolic fate of a 2-fluoro-3-methylpyridine derivative is a complex interplay of several potential biotransformation pathways. The primary routes of metabolism are typically mediated by CYP enzymes and can be broadly categorized as follows:

  • Oxidation of the Pyridine Ring: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[5] The electron-withdrawing nature of the fluorine atom at the 2-position can decrease the electron density of the nitrogen atom, potentially reducing its susceptibility to N-oxidation compared to a non-fluorinated pyridine.

  • Hydroxylation of the Pyridine Ring: CYP-mediated hydroxylation can occur at various positions on the pyridine ring. However, the presence of the fluorine atom can block this metabolic "soft spot".[1][7]

  • Oxidation of the Methyl Group: The 3-methyl group is a primary target for oxidation, leading to the formation of a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid.[6] This is often a major metabolic pathway for methyl-substituted pyridines.

  • Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, although it is generally a less common metabolic pathway.

The relative contribution of each of these pathways will depend on the specific substitution pattern of the rest of the molecule and the specific CYP isoforms involved.

Experimental Assessment of Metabolic Stability: A Practical Guide

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo pharmacokinetic properties of a compound.[8] These assays typically involve incubating the test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time.[9] The two most common in vitro systems are liver microsomes and hepatocytes.[10]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that are rich in CYP enzymes.[11] They are a cost-effective and high-throughput method for assessing Phase I metabolic stability.[10][11]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the 2-fluoro-3-methylpyridine derivative in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human or other species), a NADPH-regenerating system (to ensure sustained CYP activity), and phosphate buffer (to maintain physiological pH).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound stock solution to the incubation mixture.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the reaction in the collected aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[10][12]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[11]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes and assess their viability.

  • Incubation:

    • Incubate the test compound with a suspension of hepatocytes in a suitable incubation medium at 37°C in a humidified CO2 incubator.

  • Sampling and Quenching:

    • At various time points, collect aliquots of the hepatocyte suspension and quench the metabolic activity as described for the microsomal assay.

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.

Data Analysis and Interpretation

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[8]

  • Half-life (t½): The time it takes for the concentration of the compound to decrease by half. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. A lower CLint value signifies greater metabolic stability.

These parameters can be calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.

Table 1: Example Metabolic Stability Data for 2-Fluoro-3-methylpyridine Analogs

CompoundStructureHuman Liver Microsomal t½ (min)Human Hepatocyte CLint (µL/min/10⁶ cells)
Analog A2-fluoro-3-methylpyridine> 605.2
Analog B3-methylpyridine2545.8
Analog C2-fluoro-3-(hydroxymethyl)pyridine1598.1

This data is illustrative and serves as an example.

The data in Table 1 illustrates how the introduction of a fluorine atom at the 2-position (Analog A) can significantly increase the metabolic stability compared to its non-fluorinated counterpart (Analog B). It also shows that metabolism of the methyl group (Analog C) can be a significant clearance pathway.

Visualizing Metabolic Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for clear communication and understanding.

Metabolic_Pathway cluster_0 Phase I Metabolism 2-Fluoro-3-methylpyridine 2-Fluoro-3-methylpyridine N-Oxide N-Oxide 2-Fluoro-3-methylpyridine->N-Oxide CYP-mediated N-oxidation Hydroxymethyl_Derivative Hydroxymethyl_Derivative 2-Fluoro-3-methylpyridine->Hydroxymethyl_Derivative CYP-mediated Methyl Oxidation Carboxylic_Acid Carboxylic_Acid Hydroxymethyl_Derivative->Carboxylic_Acid Further Oxidation

Caption: Potential Phase I metabolic pathways of 2-fluoro-3-methylpyridine.

Experimental_Workflow cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Incubation Mixture (Microsomes/Hepatocytes, Cofactors, Buffer) B Add Test Compound A->B C Incubate at 37°C B->C D Time-Point Sampling C->D E Quench Reaction D->E F Sample Processing (Protein Precipitation, Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: A generalized workflow for in vitro metabolic stability assays.

Rational Drug Design Strategies to Enhance Metabolic Stability

The insights gained from metabolic stability studies can guide the rational design of more robust drug candidates. Key strategies include:

  • Blocking Metabolic Hotspots: The strategic introduction of fluorine or other metabolically stable groups can block sites of metabolism.[1] For example, if oxidation of the 3-methyl group is a major clearance pathway, replacing it with a trifluoromethyl group (-CF3) could significantly enhance stability.[13]

  • Bioisosteric Replacement: Replacing metabolically labile groups with bioisosteres that are more resistant to metabolism is a common strategy.[14][15] For instance, if the pyridine nitrogen is a site of N-oxidation, exploring bioisosteric replacements for the pyridine ring could be beneficial.

  • Modulating Electronic Properties: Altering the electronic properties of the molecule through the introduction of electron-withdrawing or electron-donating groups can influence the activity of metabolizing enzymes.

Conclusion

A thorough understanding of the metabolic stability of 2-fluoro-3-methylpyridine derivatives is paramount for their successful development as therapeutic agents. By combining mechanistic knowledge with robust in vitro experimental data, medicinal chemists can make informed decisions to rationally design molecules with improved pharmacokinetic profiles. The strategic use of fluorination, coupled with a comprehensive assessment of metabolic liabilities, will continue to be a powerful approach in the quest for safer and more effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • BioSperia. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., ... & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • Hussain, S., Al-Harrasi, A., Ali, A., Khan, A., & Kim, K. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.
  • Nguyen, T. B. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(6), 941-947.
  • Hussain, S., Al-Harrasi, A., Ali, A., Khan, A., & Kim, K. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • BenchChem. (2025). Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone.
  • Dollé, F., Valette, H., Bottlaender, M., Hinnen, F., Vaufrey, F., Guenther, I., & Crouzel, C. (1998). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 4(4), 371-388.
  • Fetzner, S. (1998). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and environmental microbiology, 64(5), 1869-1872.
  • Blobaum, A. L., & Guengerich, F. P. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664-7669.
  • Yoshida, T. (2013). Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry.
  • Gontijo, V. A. S., da Silva, J. B. P., & de Oliveira, H. C. B. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5821.
  • Nguyen, T. B. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(6), 941-947.
  • Blobaum, A. L., & Guengerich, F. P. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664-7669.
  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Wilson, A. A., Garcia, A., Houle, S., Sadovski, O., Blight, M. G., & Vasdev, N. (2020). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F] 3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 48(10), 966-972.
  • Smith, B. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Di, L., Johnson, K. M., & Sofia, M. J. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of medicinal chemistry, 59(11), 5484-5495.
  • Smith, B. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
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  • Bhattarai, P., Trombley, T., & Altman, R. (2025, August 25). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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  • FooDB. (2010, April 8). Showing Compound 3-Methylpyridine (FDB004416).
  • Ciszewski, M. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
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Technical Whitepaper: Acidity Profile & pKa Determination of 2-Fluoro-3-methylpyridine-4-carboxylic Acid

[1]

Executive Summary

In the context of lead optimization and fragment-based drug design, 2-fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3) represents a critical scaffold.[1] Its physicochemical behavior is governed by the interplay between the electron-withdrawing fluorine atom and the sterically demanding, electron-donating methyl group.

This guide provides a comprehensive analysis of the compound's acidity constants (pKa). Unlike simple isonicotinic acid derivatives, this molecule exhibits a "push-pull" electronic environment that complicates standard prediction models.[1] We provide high-confidence theoretical estimates based on Hammett substituent constants and structural analogues, followed by a self-validating experimental protocol (Potentiometric and UV-metric titration) to empirically determine these values.

Structural Analysis & Theoretical pKa Prediction

To understand the acidity of this molecule, we must deconstruct it into its parent scaffold and substituent effects. The molecule possesses two ionizable centers:

  • The Pyridine Nitrogen (Basic Center): Protonates to form a pyridinium cation.[1]

  • The Carboxylic Acid (Acidic Center): Deprotonates to form a carboxylate anion.[1]

Electronic Vector Analysis

The pKa values are shifted from the parent isonicotinic acid by two primary vectors:

  • 2-Fluoro Substituent (-I Effect): Fluorine is highly electronegative.[1] Through the inductive effect (-I), it withdraws electron density from the ring.[1] This drastically destabilizes the protonated nitrogen (lowering

    
    ) and stabilizes the carboxylate anion (lowering 
    
    
    ).
  • 3-Methyl Substituent (+I / Steric Effect): The methyl group is a weak electron donor.[1] While it typically raises basicity, its position ortho to the carboxylic acid introduces steric inhibition of resonance .[1] This forces the carboxyl group out of planarity with the pyridine ring, potentially breaking conjugation and altering acidity.

Visualization of Electronic Effects

ElectronicEffectsCorePyridine CoreCOOH4-COOH Group(Acidic Center)Core->COOHN_CenterPyridine Nitrogen(Basic Center)Core->N_CenterF_Sub2-Fluoro Group(Strong -I Effect)F_Sub->COOHMild pKa DecreaseF_Sub->N_CenterDrastic pKa DecreaseMe_Sub3-Methyl Group(+I & Steric Bulk)Me_Sub->COOHSteric Twist(Decouples Resonance)

Figure 1: Vector analysis of substituent effects on the ionization centers of the target molecule.

Estimated pKa Values

Based on Quantitative Structure-Property Relationship (QSPR) analysis of structurally similar analogues (e.g., 2-fluoroisonicotinic acid, 3-methylisonicotinic acid), we project the following values:

Ionization CenterSpecies TransitionParent (Isonicotinic Acid) pKaPredicted ShiftEstimated pKa (Target)
Pyridine Nitrogen (

)

1.8-1.5 (due to 2-F)0.3 ± 0.5 (Very Weak Base)
Carboxylic Acid (

)

4.9-0.6 (F) + 0.2 (Me)4.2 ± 0.3 (Moderate Acid)

Critical Insight: The extremely low


 suggests the molecule will exist as a zwitterion only in highly acidic media (pH < 1).[1] At physiological pH (7.4), it will exist almost exclusively as the anionic carboxylate .[1]

Experimental Determination Protocols

Given the predicted low

Dual-Method Approach
Method Selection Workflow

MethodSelectionStartSelect pKa MethodCheckSolSolubility > 0.5 mM?Start->CheckSolPotentiometryMethod A:Potentiometric Titration(For pKa 2-12)CheckSol->PotentiometryYesCosolventUse Yasuda-ShedlovskyExtrapolation (MeOH/Water)CheckSol->CosolventNoUVSpectroMethod B:UV-Metric Titration(For pKa < 2)Potentiometry->UVSpectroIf pKa is out of rangeCosolvent->PotentiometryExtrapolate to 0%

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Method A: Potentiometric Titration (Standard)

Applicability: Determination of the Carboxylic Acid

1

Reagents:

  • 0.1 M Carbonate-free NaOH (standardized).[1]

  • 0.1 M HCl.[1]

  • 0.15 M KCl (Ionic Strength Adjuster).[1]

  • Argon or Nitrogen gas (for purging).[1]

Protocol:

  • Preparation: Dissolve 2-3 mg of 2-fluoro-3-methylpyridine-4-carboxylic acid in 20 mL of 0.15 M KCl solution. Ensure complete dissolution. If insoluble, add minimal methanol (max 20%) and plan for Yasuda-Shedlovsky extrapolation.

  • Blank Titration: Perform a titration on the solvent blank to determine exact electrode parameters.[1]

  • Acidification: Add 0.1 M HCl to lower the starting pH to ~2.0 (ensuring the carboxylate is fully protonated).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2-5 µL addition.

    • Critical Step: Ensure thermal stability at 25°C ± 0.1°C using a water-jacketed vessel.

  • Data Processing: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point and calculate

    
    .[1]
    
Method B: UV-Metric Spectrophotometry (Advanced)

Applicability: Determination of the Pyridine Nitrogen

1

Principle: The UV absorption spectrum of the pyridine ring changes significantly upon protonation of the nitrogen.[1]

Protocol:

  • Stock Solution: Prepare a 50 µM stock solution of the compound.

  • Buffer Series: Prepare a series of buffers ranging from pH 0.0 to pH 4.0 (using HCl/KCl and Phosphate).

  • Spectral Scan: Measure the UV absorbance (200–400 nm) of the sample in each buffer.

  • Isosbestic Point Check: Verify the presence of isosbestic points, which confirm a two-state equilibrium (

    
    ).
    
  • Multi-wavelength Analysis: Plot Absorbance vs. pH at the

    
     of the neutral species. Fit the data to the Henderson-Hasselbalch equation to solve for 
    
    
    .

Implications for Drug Development[2]

Understanding the specific acidity profile of 2-fluoro-3-methylpyridine-4-carboxylic acid is vital for predicting its biopharmaceutical performance.[1]

Solubility & Permeability (LogD)
  • Stomach (pH 1.5): The molecule will be partially cationic and neutral.[1] Solubility will be high, but permeability may be limited by the charge.

  • Intestine (pH 6.5 - 7.4): The molecule will be >99% anionic (carboxylate form).[1]

    • Risk:[1] High solubility but potentially low passive permeability due to the negative charge.[1]

    • Mitigation: The 2-Fluoro group increases lipophilicity compared to the parent acid, potentially aiding membrane partitioning despite the charge.[1]

Bioisostere Utility

This scaffold serves as a bioisostere for benzoic acid .[1] The pyridine nitrogen reduces lipophilicity (LogP), improving metabolic stability, while the fluorine atom blocks metabolic oxidation at the 2-position, extending half-life (

References

  • PubChem Compound Summary. (2023). 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3).[1][2] National Center for Biotechnology Information.[1] Link

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control.[1] Chapman and Hall.[1] (Standard text for buffer preparation in UV-metric titration).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link (Authoritative source on pKa measurement methodologies in pharma).

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1] (The "Gold Standard" protocol for potentiometric titration).

  • ChemScene. (2023).[1] Product Analysis: 2-Fluoro-3-methylpyridine-4-carboxylic acid.[1]Link

2-Fluoro-3-methylpyridine-4-carboxylic Acid: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, potent, and safe kinase inhibitors requires starting materials that offer more than just synthetic tractability. 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3) has emerged as a profoundly rational building block in modern medicinal chemistry[1]. By combining three distinct pharmacophoric elements—a hinge-binding pyridine core, a pKa-modulating fluorine atom, and a conformationally restricting methyl group—this scaffold addresses multiple multiparameter optimization (MPO) challenges simultaneously.

This technical whitepaper provides an in-depth analysis of the structural rationale, physicochemical properties, and synthetic methodologies associated with this scaffold, offering drug development professionals a blueprint for its application in Type II kinase inhibitor design.

Structural & Mechanistic Rationale (The "Why")

The design of a kinase inhibitor is a delicate balancing act between enthalpy (binding interactions), entropy (conformational flexibility), and pharmacokinetics. The 2-fluoro-3-methylpyridine-4-carboxylic acid scaffold is engineered to optimize all three[2].

The Pyridine Core: Hinge Region Anchoring

In the ATP-binding site of kinases, the adenine ring of ATP forms critical hydrogen bonds with the kinase "hinge" region. The pyridine nitrogen of this scaffold acts as an excellent hydrogen bond acceptor, mimicking the N1 of adenine. This establishes the foundational affinity required for competitive inhibition[2].

The 2-Fluoro Substituent: pKa Modulation and hERG Mitigation

A common liability of pyridine-containing drugs is their basicity. A highly basic pyridine nitrogen (pKa ~5.2) is predominantly protonated at physiological pH (7.4), which can lead to off-target binding to the hERG potassium channel, causing fatal cardiotoxicity (QT prolongation).

  • The Causality: Fluorine is the most electronegative element. Placing it adjacent to the pyridine nitrogen (C2 position) exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, drastically lowering its pKa to approximately 2.0–3.0[3].

  • The Result: The nitrogen remains unprotonated in the bloodstream, eliminating hERG liability while maintaining its ability to act as a neutral hydrogen bond acceptor in the lipophilic kinase hinge[4]. Furthermore, the highly polarized C-F bond serves as an electrophilic handle for late-stage Nucleophilic Aromatic Substitution (SNAr).

The 3-Methyl Group: Conformational Restriction (The "Magic Methyl")

The entropic penalty (


) of binding occurs when a flexible molecule is forced into a rigid conformation upon entering a protein pocket.
  • The Causality: The methyl group at the C3 position creates a severe steric clash with the adjacent 4-carboxylic acid (or the resulting 4-carboxamide after synthesis). This steric hindrance forces the amide plane to rotate, adopting a near-orthogonal conformation relative to the pyridine ring[5].

  • The Result: The molecule is "pre-organized" into the exact bioactive conformation required to project into the DFG-out or hydrophobic pocket of the kinase. Because the molecule is already locked in this shape in solution, the entropic penalty upon binding is minimized, leading to a massive boost in binding free energy (

    
    ) and overall potency[6][7].
    

Physicochemical Data Presentation

To predict the pharmacokinetic behavior of derivatives built from this scaffold, we must first understand the baseline properties of the core building block.

PropertyValueMedicinal Chemistry Implication
CAS Number 885589-17-3Commercially available for immediate scale-up[1].
Molecular Weight 155.13 g/mol Low MW ensures high Ligand Efficiency (LE) after elaboration.
Molecular Formula C₇H₆FNO₂Provides a dense array of functional handles.
Topological Polar Surface Area (TPSA) 50.19 ŲIdeal for membrane permeability; allows budget for polar additions.
Estimated cLogP ~1.2Optimal starting lipophilicity; prevents final drug from being overly greasy.
Pyridine N pKa (Est.) < 3.0Mitigates hERG toxicity and phospholipidosis[3][4].

Kinase Signaling & Scaffold Intervention

Type II kinase inhibitors derived from this scaffold typically bind to the inactive (DFG-out) conformation of Receptor Tyrosine Kinases (RTKs). The diagram below illustrates the interception of the MAPK signaling cascade.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS RTK->RAS Inhibitor 2-F-3-Me-Pyridine Inhibitor Inhibitor->RTK Type II Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Fig 1: Interception of the RTK/MAPK signaling cascade by the pyridine-based Type II kinase inhibitor.

Experimental Protocols: A Self-Validating System

To transform this scaffold into a functional kinase inhibitor, two critical synthetic steps are required: Amide Coupling (to build the core axis) and SNAr (to optimize solvent-channel interactions). The following protocols are designed with built-in causality to ensure reproducibility.

Protocol A: Sterically Hindered Amide Coupling

Objective: Attach a hydrophobic aniline (e.g., 3-(trifluoromethyl)aniline) to the 4-carboxylic acid to target the kinase DFG-out pocket. Causality Rationale: The 3-methyl group sterically shields the 4-carboxylic acid. Standard coupling reagents (like EDC/HOBt) will fail or proceed sluggishly. HATU is required because it forms a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve 2-fluoro-3-methylpyridine-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under an inert argon atmosphere. Add HATU (1.2 equiv, 1.2 mmol).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol). Rationale: DIPEA is a non-nucleophilic base; it deprotonates the carboxylic acid to initiate HATU activation without competing with the amine nucleophile. Stir for 15 minutes at room temperature until the active ester forms (solution turns pale yellow).

  • Coupling: Add the target aniline (1.1 equiv, 1.1 mmol) dropwise. Stir at 40°C for 12 hours. Rationale: Mild heating provides the kinetic energy needed to overcome the steric crowding of the 3-methyl group during nucleophilic attack.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ (15 mL) to hydrolyze unreacted HATU. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. LC-MS should confirm the mass of the desired amide.

Protocol B: Late-Stage SNAr Diversification

Objective: Displace the 2-fluoro group with a solubilizing amine (e.g., N-methylpiperazine) to project into the solvent-exposed region of the kinase. Causality Rationale: The fluorine atom at C2 is highly electronegative, making the C2 carbon electrophilic. The pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate during the SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the intermediate from Protocol A (1.0 equiv, 0.5 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 3.0 mL). Rationale: DMSO is a polar aprotic solvent that lacks hydrogen-bond donors, leaving the amine nucleophile unsolvated and highly reactive.

  • Nucleophile Addition: Add N-methylpiperazine (3.0 equiv, 1.5 mmol) and Potassium Carbonate (K₂CO₃, 2.0 equiv, 1.0 mmol).

  • Thermal Activation: Heat the mixture to 90°C for 8 hours. Rationale: While fluorine is an excellent leaving group for SNAr, the electron-donating effect of the 3-methyl group slightly deactivates the ring, necessitating thermal energy to reach the transition state.

  • Workup & Validation: Cool to room temperature and pour into ice water (10 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum. NMR validation should show the disappearance of the characteristic C-F splitting in the ¹³C spectrum and the integration of piperazine protons.

Iterative SAR Workflow

The true power of the 2-fluoro-3-methylpyridine-4-carboxylic acid scaffold lies in its modularity. The workflow below demonstrates how medicinal chemists iterate upon this core to discover clinical candidates.

Workflow Start 2-Fluoro-3-methylpyridine-4-carboxylic acid Amide Step 1: Amide Coupling (DFG-Pocket Targeting) Start->Amide SNAr Step 2: SNAr Diversification (Solvent Channel Targeting) Amide->SNAr Assay Step 3: Kinase Profiling & hERG Counter-screen SNAr->Assay Assay->Amide SAR Feedback Lead Lead Candidate Selection Assay->Lead

Fig 2: Iterative SAR workflow utilizing the bifunctional nature of the fluorinated pyridine scaffold.

Conclusion

The 2-fluoro-3-methylpyridine-4-carboxylic acid scaffold is a masterclass in rational drug design. It does not merely serve as a passive linker; it actively participates in target engagement, modulates physicochemical properties to ensure safety, and dictates the 3D conformation of the final drug molecule to maximize thermodynamic efficiency. By leveraging the protocols and structural insights detailed in this guide, drug development professionals can accelerate the discovery of highly potent, selective, and safe kinase inhibitors.

References

  • Conformational Restriction in Kinases: Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. PubMed Central (PMC). Available at:[Link]

  • The "Magic Methyl" Effect: Inhibitor Trapping in Kinases. MDPI. Available at:[Link]

  • Entropic Penalty Reduction: The Magic Methyl and Its Tricks in Drug Discovery and Development. Semantic Scholar. Available at:[Link]

  • Fluorine in Medicinal Chemistry (hERG/pKa): Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Physicochemical Impact of Fluorine: Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. Available at:[Link]

  • Pyridine-4-Carboxylic Acid as a Kinase Scaffold: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at:[Link]

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Advanced Safety Data Profiling and Handling Protocols for Fluorinated Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated isonicotinic acids—specifically 2-fluoroisonicotinic acid and 3-fluoroisonicotinic acid—are indispensable building blocks in modern drug discovery. The strategic incorporation of fluorine into the pyridine core modulates lipophilicity, metabolic stability, and target binding affinity. However, the unique stereoelectronic properties that make these compounds valuable also introduce specific occupational hazards. This technical guide provides an in-depth mechanistic analysis of their Safety Data Sheet (SDS) profiles and establishes self-validating standard operating procedures (SOPs) for their safe handling in laboratory and scale-up environments.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first establish the physicochemical baseline of these compounds. The quantitative data and GHS classifications for the two most common isomers utilized in drug development are summarized below.

Property2-Fluoroisonicotinic Acid3-Fluoroisonicotinic Acid
CAS Number 402-65-3[1]393-53-3[2]
Molecular Weight 141.10 g/mol [1]141.10 g/mol [3]
Melting Point 200 °C (Decomposes)[1]251–254 °C (Decomposes)[3]
GHS Classification Not globally classified as hazardous[4], handled as an irritant.Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]
Signal Word NoneWarning[2]
Physical Form White to off-white solid powder[1]Colorless crystals / white powder[3]

Mechanistic Toxicology: The Causality of Hazard

Standard SDS documents list hazards (e.g., H315, H319, H335) but rarely explain why a compound is hazardous. Understanding the chemical causality is crucial for application scientists to design effective risk mitigation strategies.

  • Nucleophilic Aromatic Substitution (

    
    ) Reactivity:  The highly electronegative fluorine atom withdraws electron density from the already electron-deficient pyridine ring. This makes the carbon bonded to the fluorine highly susceptible to nucleophilic attack. In biological contexts, exposure to skin or respiratory mucosa allows nucleophilic residues (such as thiols in cysteine or amines in lysine) to react with the fluorinated ring. This covalent protein modification is the primary mechanistic driver of the 2[2] observed in 3-fluoroisonicotinic acid.
    
  • Thermal Instability and Decomposition: Fluorinated isonicotinic acids typically decompose at their melting points (e.g., >200 °C)[1]. Thermal degradation breaks the C-F and pyridine ring bonds, leading to the2[2], including hydrogen fluoride (HF) and nitrogen oxides (

    
    ).
    

HazardPathway A Fluorinated Isonicotinic Acid B Thermal Decomposition (>200°C) A->B Heat C Dust/Aerosol Generation A->C Mechanical Agitation D Release of HF & NOx Gases B->D E Ocular/Dermal/Inhalation Exposure C->E G Engineering Controls: Fume Hood & Scrubber D->G Mitigated by F Protein Alkylation (SNAr) Tissue Irritation (H315, H319) E->F H PPE: Nitrile Gloves, Safety Goggles, N95 F->H Prevented by

Fig 1: Mechanistic hazard pathway and mitigation strategies for fluorinated isonicotinic acids.

Self-Validating Standard Operating Procedure (SOP)

A self-validating protocol ensures that the failure of one safety measure is immediately caught by another, preventing catastrophic exposure. The following step-by-step methodology is designed for the safe handling and reaction setup of these compounds.

Workflow: Safe Handling and Reaction Setup

Step 1: PPE Verification and Environmental Isolation

  • Action: Don standard PPE (5[5]). Ensure the primary workspace is a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: Double-layer nitrile gloving provides a sacrificial layer against micro-tears, crucial when handling fine powders that cause dermal sensitization. The fume hood isolates the user from aerosolized dust, directly mitigating the STOT SE 3 (H335) respiratory hazard.

Step 2: Gravimetric Transfer (Weighing)

  • Action: Weigh the solid reagent in a static-free enclosure or use an anti-static gun on the weighing boat. Transfer the solid directly into the reaction flask and seal it with a septum before removing it from the balance area.

  • Causality: Fluorinated organic powders are prone to static cling, which increases the risk of aerosolization and subsequent inhalation. Sealing the flask creates a closed system, preventing transit spills.

Step 3: Reaction Execution and Exotherm Control

  • Action: When utilizing these acids in coupling reactions (e.g., amide bond formation), add coupling reagents and bases dropwise at 0 °C under an inert argon atmosphere.

  • Causality: The activation of the carboxylic acid can be highly exothermic. Uncontrolled exotherms in the presence of fluorinated pyridines can trigger localized thermal decomposition, risking the release of HF gas[2].

Step 4: Quenching and Waste Segregation

  • Action: Quench the reaction slowly with a weak aqueous buffer (e.g., saturated

    
    ). Dispose of all organic layers in designated "Halogenated Organic Waste" containers.
    
  • Causality: Halogenated waste must be segregated from non-halogenated waste to prevent incompatible reactions in waste carboys and to comply with environmental incineration regulations (burning fluorinated compounds requires specialized scrubbers to capture HF).

HandlingWorkflow Step1 1. Risk Assessment & PPE (Goggles, Nitrile Gloves, Coat) Step2 2. Weighing under Local Exhaust (Prevent Dust Inhalation) Step1->Step2 Step3 3. Transfer to Reaction Vessel (Closed System) Step2->Step3 Step4 4. Reaction Quenching (Controlled Exotherm) Step3->Step4 Step5 5. Waste Segregation (Halogenated Organics) Step4->Step5

Fig 2: Step-by-step self-validating safe handling workflow for fluorinated building blocks.

Emergency Response & Spill Mitigation

If a spill occurs, the response must be systematic and grounded in chemical causality:

  • Evacuation & Assessment: Immediately vacate the immediate area to allow the fume hood to clear any airborne dust.

  • Containment: Cover the solid spill with a damp, inert absorbent material (e.g., diatomaceous earth or sand) to 6[6]. Do NOT sweep dry powder, as mechanical agitation generates aerosols that exacerbate the H335 respiratory hazard.

  • Decontamination: Carefully scoop the absorbed material into a hazardous waste bag. Scrub the contaminated surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic species, followed by a thorough water wash.

  • Exposure Response: In case of skin or eye contact, the SDS mandates2[2]. Remove contaminated clothing immediately, as trapped particles will continue to react with skin moisture via

    
     pathways.
    

References

  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - 2-Fluoroisonicotinic Acid".
  • ChemScene. "Safety Data Sheet - 5-Bromo-2-fluoroisonicotinic acid".
  • ChemicalBook. "3-Fluoropyridine-4-carboxylic acid | 393-53-3".
  • Sigma-Aldrich. "2-Fluoro-4-pyridinecarboxylic acid 97% 402-65-3".
  • Labscoop. "3-Fluoroisonicotinic Acid, 5G".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-Fluoropyridine-4-carboxylic acid".

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Fluoro-3-Methylpyridine-4-Carboxylic Acid via Directed Ortho Metalation (DoM)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the regioselective synthesis of 2-fluoro-3-methylpyridine-4-carboxylic acid (also known as 2-fluoro-3-methylisonicotinic acid). This compound is a critical building block in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib) and other kinase inhibitors.

Abstract & Strategic Overview

The synthesis of 2-fluoro-3-methylpyridine-4-carboxylic acid from 2-fluoro-3-methylpyridine (2-fluoro-3-picoline) presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains three potential sites for deprotonation:

  • C4-H (Ring): Activated by the inductive effect of the adjacent C3-methyl and C2-fluorine groups.

  • C6-H (Ring): Activated by the ring nitrogen (ortho) and the C2-fluorine (meta).

  • C3-CH₃ (Lateral): The "picolinic" protons are acidic (pKa ~29-30) and prone to lateral lithiation, especially with nucleophilic bases like

    
    -BuLi or LDA.
    

The Solution: To achieve exclusive C4-carboxylation , this protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .[1] Unlike LDA, the bulky, non-nucleophilic nature of LiTMP kinetically disfavors the sterically demanding deprotonation of the C3-methyl group (sandwiched between the ring and the C2-F) and prevents nucleophilic attack on the pyridine ring, directing metalation exclusively to the C4 position.

Reaction Mechanism & Logic

The Regioselectivity Challenge

Standard bases like LDA often lead to mixtures or exclusive lateral lithiation (at the methyl group), leading to 2-fluoro-3-(carboxymethyl)pyridine or cyclized azaindole byproducts upon reaction with nitriles [1].

The LiTMP Advantage (Kinetic Control)
  • Steric Bulk: The TMP anion is significantly bulkier than diisopropylamide (DA). It cannot easily access the lateral methyl protons due to the "buttressing effect" of the adjacent C2-fluorine atom.

  • Directing Group (DoM): The C2-fluorine atom acts as a strong Inductive Directing Group. While it typically directs to C3, that position is blocked. The combined directing power of the C3-methyl group (weakly directing to C4) and the meta-acidifying effect of C2-F makes C4 the thermodynamically and kinetically preferred site for ring lithiation with bulky bases [2].

Reaction Pathway Diagram

ReactionPathway cluster_legend Mechanism Logic Start 2-Fluoro-3-methylpyridine Base LiTMP (THF, -78°C) Start->Base Lateral Lateral Lithiation (C3-CH2-Li) (Favored by LDA/nBuLi) Base->Lateral Kinetic/Steric Mismatch Ring Ring Lithiation (C4-Li Species) Base->Ring LiTMP Steric Selection SideProduct Acetic Acid Derivative (Undesired) Lateral->SideProduct CO2 Quench Product 2-Fluoro-3-methylpyridine- 4-carboxylic acid Ring->Product CO2 Quench (Electrophilic Attack) LiTMP blocks lateral path LiTMP blocks lateral path Exclusive C4 Functionalization Exclusive C4 Functionalization LiTMP blocks lateral path->Exclusive C4 Functionalization

Caption: Divergent lithiation pathways. LiTMP enforces ring lithiation (C4) by sterically precluding the lateral (methyl) deprotonation pathway common with smaller bases.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Fluoro-3-methylpyridine (Substrate)[1][2][3][4][5][6][7]

    • 2,2,6,6-Tetramethylpiperidine (TMP) (99%+)

    • 
      -Butyllithium (
      
      
      
      -BuLi) (2.5 M in hexanes)
    • Dry Carbon Dioxide (CO₂) (gas or dry ice pellets)

    • Anhydrous Tetrahydrofuran (THF) (Inhibitor-free)

  • Equipment:

    • Flame-dried 3-neck round-bottom flask (RBF).

    • Low-temperature thermometer (internal probe).

    • Argon/Nitrogen inert gas manifold.

    • Dry ice/Acetone bath (-78°C).

Step-by-Step Procedure
Step 1: Preparation of LiTMP (In-Situ)
  • Setup: Charge the flame-dried RBF with anhydrous THF (10 mL per gram of substrate) and TMP (1.2 equiv). Cool the solution to -78°C .

  • Addition: Dropwise add

    
    -BuLi (1.2 equiv) over 15 minutes, maintaining internal temperature below -70°C.
    
  • Activation: Allow the mixture to warm to 0°C for 30 minutes to ensure complete formation of LiTMP.

  • Re-cooling: Cool the LiTMP solution back to -78°C .

Step 2: Directed Ortho Metalation (DoM)
  • Substrate Addition: Dissolve 2-fluoro-3-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiTMP solution at -78°C.

  • Rate Control: The addition should be slow enough to keep the exotherm below -70°C.

  • Incubation: Stir the deep red/brown solution at -78°C for 2–3 hours . (Note: C4-lithiation is slower than C3-lithiation of simple pyridines; extended time ensures conversion).

Step 3: Carboxylation (The Quench)
  • Method A (Gaseous CO₂): Introduce a stream of dry CO₂ gas through a drying tube (CaCl₂) into the reaction mixture at -78°C. Vigorous bubbling is required. The color typically fades to pale yellow.

  • Method B (Solid CO₂ - Inverse Addition): Preferred for scale. Cannulate the cold lithiated mixture onto an excess of crushed dry ice in THF.

  • Warming: Allow the mixture to warm to room temperature (RT) naturally under a CO₂ atmosphere.

Step 4: Workup & Isolation[8]
  • Quench: Add water (equal volume to THF) to dissolve lithium salts.

  • Extraction (Impurity Removal): Wash the basic aqueous layer (pH ~10-12) with Ethyl Acetate (EtOAc) or Diethyl Ether to remove unreacted starting material and neutral byproducts (e.g., dimers). Discard organic layer.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 3–4 . The product is an amphoteric amino acid derivative; exact pH control is crucial for precipitation (Isoelectric point).

  • Filtration/Extraction:

    • If a solid precipitates: Filter, wash with cold water, and dry.

    • If no precipitate: Extract the acidic aqueous phase exhaustively with EtOAc or

      
      -Butanol. Dry over Na₂SO₄ and concentrate.
      

Data & Validation

Expected Analytical Data
ParameterValue / CharacteristicNotes
Appearance White to Off-white Solid
Melting Point 160–165°C (dec)Depends on crystal form/purity.
¹H NMR (DMSO-d₆)

13.8 (br s, 1H, COOH), 8.25 (d, 1H, H6), 7.60 (t/dd, 1H, H5), 2.35 (s, 3H, Me)
H5 couples to F and H6.
¹⁹F NMR

-70 to -75 ppm
Characteristic of 2-F-pyridine.
Yield 65% – 80%High yield requires strictly anhydrous conditions.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete lithiation or wet CO₂.

    • Fix: Increase lithiation time to 4 hours; ensure CO₂ is dried through a Drierite column.

  • Issue: Formation of "Acetic Acid" isomer (Lateral Lithiation).

    • Cause: Temperature rose above -70°C during LiTMP addition or substrate addition.

    • Fix: Strictly maintain -78°C. Ensure LiTMP is fully formed at 0°C before re-cooling.

References

  • Schlosser, M., et al. "The Regioselectivity of the Metalation of 2-Chloro-3-methylpyridine and Related Derivatives." Journal of Organic Chemistry, 2006 , 71(13), 5023–5026.

    • Validates the use of LiTMP for C4-selective metal
  • Gribble, G. W., et al. "Regioselective ortho-Lithiation of Halopyridines." Tetrahedron Letters, 1996, 37, 2145. Foundational work on directing effects in halopyridines.
  • Amgen Inc. "KRAS G12C Inhibitors and Methods of Using the Same." World Patent WO2019113265, 2019 .

    • Describes the industrial relevance and synthesis of 2-fluoro-3-methylpyridine-4-carboxylic acid intermedi
  • BenchChem. "Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives." Application Note.

    • General protocols for fluoropyridine carboxyl

Sources

Protocol for nucleophilic aromatic substitution (SNAr) to introduce fluorine at C2 position

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for nucleophilic aromatic substitution (SNAr) to introduce fluorine at C2 position Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The introduction of fluorine at the C2 position of nitrogen-containing heterocycles (e.g., pyridines, pyrimidines) is a cornerstone transformation in medicinal chemistry. The C2-fluorine motif modulates pKa, enhances metabolic stability against oxidative attack, and alters lipophilicity (LogD). However, nucleophilic aromatic substitution (SNAr) with fluoride is kinetically challenged by the "Fluoride Paradox": fluoride is a potent nucleophile in the gas phase but becomes inert in protic solvents due to high solvation energy (approx. 120 kcal/mol).

This guide details the Halex (Halogen Exchange) reaction, focusing on overcoming the desolvation energy barrier to substitute C2-chlorides or C2-nitro groups with fluoride.[1]

The Mechanistic Challenge

Success relies on the formation of the Meisenheimer Complex . The electronegative nitrogen at the C1 position (in pyridines) acts as an internal electron sink, stabilizing the negative charge at the N-atom during the transition state.

  • Substrate Activation: Pyrimidines > Pyridines >> Arenes.

  • Leaving Group Ability:

    
     (fastest, but risk of denitration side-products) > 
    
    
    
    (standard) >
    
    
    .
  • The Enemy: Water. Hydrated fluoride (

    
    ) is non-nucleophilic and basic, leading to hydrolysis byproducts (pyridones) rather than fluorination.
    

Critical Reagent Selection

The choice of fluoride source dictates the protocol severity.

ReagentSolubility (Solvent)ReactivityCostApplication Case
CsF Moderate (DMSO, Sulfolane)High ("Naked" F-)HighDifficult substrates; high-value intermediates.
KF Low (DMSO)Low (requires PTC)LowLarge-scale; requires 18-crown-6 or high temp.
TMAF (anh.) High (DMF, MeCN)Very HighHighRoom temperature protocols; sensitive substrates.
TBAF (anh.) High (THF)UnstableHighNot recommended due to Hofmann elimination at high T.

Experimental Protocols

Protocol A: The "Workhorse" Method (CsF/DMSO)

Best for: Stable 2-chloropyridines and 2-chloropyrimidines requiring robust conversion.

Materials:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv).[2]

  • Reagent: Cesium Fluoride (CsF) (1.5 – 2.0 equiv).

  • Solvent: Anhydrous DMSO (0.2 – 0.5 M concentration).

  • Additives: None usually required; 18-crown-6 (0.1 equiv) can accelerate sluggish reactions.

Step-by-Step Procedure:

  • Reagent Drying (Critical): CsF is extremely hygroscopic. Grind CsF to a fine powder in a mortar (inside a glovebox if possible, or rapidly in air). Place in the reaction flask and dry under high vacuum (0.1 mbar) at 150°C for 2 hours with stirring before adding solvent.

    • Alternative: Azeotropic drying. Suspend CsF in toluene, reflux with a Dean-Stark trap for 2 hours, then remove toluene under vacuum.

  • Solvation: Cool the flask to room temperature (RT) under

    
    . Add anhydrous DMSO via syringe.
    
  • Substrate Addition: Add the 2-chloropyridine substrate.

  • Reaction: Heat the mixture to 120–140°C for 4–16 hours.

    • Monitoring: Monitor by HPLC or 19F-NMR. Disappearance of starting material is key. Note that product and starting material often have similar Rf values on TLC.

  • Workup:

    • Cool to RT.

    • Dilute with

      
       or EtOAc (DMSO is soluble in water, but extraction requires copious water washes).
      
    • Wash organic layer

      
       with water to remove DMSO, then 
      
      
      
      with brine.
    • Dry over

      
       and concentrate.
      
    • Purification: Distillation (for volatile fluoropyridines) or Flash Chromatography.

Protocol B: Phase-Transfer Catalyzed Method (KF/18-Crown-6)

Best for: Cost-sensitive scale-up or when CsF is unavailable.

Materials:

  • Substrate: Activated 2-chloropyridine or 2-nitroarene (1.0 equiv).

  • Reagent: Spray-dried Potassium Fluoride (KF) (2.0 – 3.0 equiv).

  • Catalyst: 18-Crown-6 (0.1 – 0.2 equiv).

  • Solvent: Sulfolane or Diglyme (High boiling point required).

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel. Add KF and dry under vacuum at 100°C for 1 hour.

  • Mixture Preparation: Add 18-Crown-6 and the solvent. Stir at 50°C for 30 mins to solubilize the fluoride via complexation.

  • Reaction: Add substrate and heat to 150–180°C .

    • Note: This method requires higher temperatures than CsF.[3][4]

  • Workup: Similar to Protocol A. If Sulfolane is used, it is miscible with water but difficult to remove. Pour reaction mixture into ice water to precipitate the product (if solid) or extract with

    
    .
    
Protocol C: The "Modern" Anhydrous TMAF Method

Best for: Temperature-sensitive substrates or late-stage functionalization.

Concept: Anhydrous Tetramethylammonium Fluoride (TMAF) is soluble in polar solvents and highly reactive, often enabling SNAr at Room Temperature . Warning: Commercial TMAF is a tetrahydrate. It must be dried carefully or synthesized in situ.

Procedure (In Situ Generation):

  • Combine AgF (1.0 equiv) and Tetramethylammonium Chloride (TMACl) (1.0 equiv) in anhydrous MeCN.

  • Stir for 1 hour; AgCl precipitates.

  • Filter under inert atmosphere. The filtrate contains anhydrous TMAF.

  • Add substrate to filtrate and stir at 25–60°C .

Visualizations

Figure 1: Mechanistic Pathway (Meisenheimer Complex)

The following diagram illustrates the addition-elimination pathway, highlighting the critical transition state stabilization by the pyridine nitrogen.

SNAr_Mechanism cluster_conditions Critical Factors Substrate 2-Chloropyridine (Substrate) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Nucleophilic Attack (Rate Determining) Fluoride F- (Solvated) Fluoride->TS Product 2-Fluoropyridine (Product) TS->Product Elimination (Fast) Chloride Cl- (Leaving Group) TS->Chloride Factor1 Solvent: DMSO/Sulfolane (Promotes 'Naked' F-) Factor2 N-atom: Stabilizes negative charge

Caption: The SNAr mechanism proceeds via the rate-limiting formation of the Meisenheimer complex, stabilized by the heteroatom.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: C2-Chloropyridine Substrate Check1 Is substrate thermally stable (>120°C)? Start->Check1 Stable Yes Check1->Stable Unstable No Check1->Unstable Check2 Is Cost a constraint? Stable->Check2 MethodA Method A: CsF / DMSO (120°C) Check2->MethodA No (Performance priority) MethodB Method B: KF / 18-Crown-6 (150°C) Check2->MethodB Yes Workup Workup: Dilute w/ Water, Extract EtOAc MethodA->Workup MethodB->Workup MethodC Method C: Anhydrous TMAF (RT - 60°C) Unstable->MethodC MethodC->Workup

Caption: Decision matrix for selecting the optimal fluorination protocol based on substrate stability and resource constraints.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Fluoride source too "tight" (lattice energy).Switch from KF to CsF; Add 18-crown-6; Increase Temp.
Hydrolysis (OH product) Water in solvent/reagent. Re-dry CsF (melt/vacuum); Distill DMSO over

.
Ether formation (OR product) Alcohol contamination.Ensure no alcohol was used in cleaning glassware; use anhydrous workup.
Black Tar/Decomposition Thermal instability.Switch to Protocol C (TMAF) at lower temp; Use Flow Chemistry to limit residence time.
Incomplete Conversion Reagent stalling.Add fresh CsF (0.5 eq) mid-reaction; Ensure efficient stirring (heterogeneous mix).

References

  • Senaweera, S. et al. (2014). Understanding the Reactivity of Fluoride in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

  • Sun, H. & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link

  • Fingers, X. et al. (2015).[5] Room-Temperature Nucleophilic Aromatic Fluorination: Improvements in Scope and Selectivity. The Journal of Organic Chemistry. Link

  • Adams, D. J. & Clark, J. H. (1999). Nucleophilic aromatic substitution of 2-chloropyridines with fluoride. Chemical Society Reviews. Link

  • Pfister, K. et al. (2020). Flow Chemistry Approaches to the Synthesis of Fluorinated Heterocycles. Organic Process Research & Development. Link

Sources

Application Notes and Protocols for the Regioselective Lithiation of 2-Fluoro-3-methylpyridine for C4 Carboxylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Regioselectively Functionalized Fluoropyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom to this heterocycle can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability. However, the precise and predictable functionalization of the pyridine ring, particularly when multiple substituents are present, remains a significant synthetic challenge.[1] Directed ortho-metalation (DoM) has emerged as a powerful strategy to overcome the inherent reactivity patterns of the pyridine nucleus, enabling the introduction of substituents at specific positions with high regioselectivity.[1][2]

This application note provides a comprehensive guide to the regioselective lithiation of 2-fluoro-3-methylpyridine at the C4 position, followed by carboxylation to yield 2-fluoro-3-methylisonicotinic acid. This particular structural motif is a valuable building block in drug discovery, and the methodology described herein offers a reliable and scalable route to its synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.

Mechanistic Insights: Harnessing Directed ortho-Metalation (DoM)

Directed ortho-metalation is a two-step process involving the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching the resultant organometallic intermediate with an electrophile.[2] In the case of 2-fluoro-3-methylpyridine, the fluorine atom at the C2 position serves as the primary DMG.

The mechanism proceeds as follows:

  • Coordination and Deprotonation: A strong, sterically hindered base, typically lithium diisopropylamide (LDA), is employed. The lithium cation of LDA coordinates to the fluorine atom of 2-fluoro-3-methylpyridine. This coordination brings the diisopropylamide base into close proximity to the C3 and C5 protons. However, the C3 position is already substituted with a methyl group. Therefore, the base selectively abstracts the proton at the C4 position, which is ortho to the fluorine DMG. This deprotonation is facilitated by the increased acidity of the C4 proton due to the electron-withdrawing nature of the fluorine atom. The use of a hindered base like LDA is crucial to prevent nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with less bulky organolithium reagents like n-butyllithium.[3] The low reaction temperature (-78 °C) further suppresses this undesired pathway.

  • Formation of the Lithiated Intermediate: The deprotonation results in the formation of a stable 4-lithio-2-fluoro-3-methylpyridine intermediate. This species is a potent nucleophile, poised to react with a suitable electrophile.

  • Electrophilic Quench (Carboxylation): The reaction is quenched by the introduction of an electrophile, in this case, solid carbon dioxide (dry ice). The lithiated C4 position attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

  • Work-up: An acidic work-up protonates the carboxylate salt, yielding the final product, 2-fluoro-3-methylisonicotinic acid.

Caption: Reaction mechanism for the C4 carboxylation of 2-fluoro-3-methylpyridine.

Experimental Protocol

This protocol is adapted from a similar procedure for the C4 carboxylation of 2-chloro-3-fluoropyridine.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
2-Fluoro-3-methylpyridine98%Sigma-Aldrich
Diisopropylamine99.5%, anhydrousAcros Organics
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeAcros Organics
Carbon Dioxide (Dry Ice)SolidLocal Supplier
Hydrochloric Acid (HCl)2 M aqueous solutionFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Magnesium SulfateAnhydrousFisher Scientific
Round-bottom flaskTwo-neck, 250 mLVWR
Magnetic stirrer and stir barVWR
Syringes and needlesBecton Dickinson
Low-temperature thermometerVWR
Nitrogen/Argon inlet
Dry ice/acetone bath
Step-by-Step Procedure

Experimental_Workflow A 1. Prepare LDA Solution - Add n-BuLi to diisopropylamine in THF - Maintain at -78 °C under N2 B 2. Add Substrate - Slowly add 2-fluoro-3-methylpyridine - Stir for 1 hour at -78 °C A->B Freshly prepared LDA C 3. Carboxylation - Add crushed dry ice in portions - Ensure vigorous stirring B->C Formation of lithiated intermediate D 4. Quench and Warm - Allow to warm to room temperature - Quench with water C->D Formation of carboxylate salt E 5. Extraction - Separate aqueous and organic layers - Wash organic layer with water D->E Phase separation F 6. Acidification and Precipitation - Acidify aqueous layer with 2M HCl to pH 2-3 - Cool to induce precipitation E->F Isolate aqueous phase G 7. Isolation and Drying - Collect solid by filtration - Wash with cold water and diethyl ether - Dry under vacuum F->G Precipitated product

Caption: Experimental workflow for the synthesis of 2-fluoro-3-methylisonicotinic acid.

  • Preparation of the LDA Solution:

    • To a flame-dried, two-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (100 mL) and diisopropylamine (1.1 equivalents).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe while maintaining the internal temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Lithiation of 2-Fluoro-3-methylpyridine:

    • Dissolve 2-fluoro-3-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. A color change to a deeper yellow or orange may be observed, indicating the formation of the lithiated species.

  • Carboxylation:

    • Carefully add an excess of freshly crushed, solid carbon dioxide (dry ice) to the reaction mixture in small portions. Ensure that the internal temperature does not rise significantly above -70 °C during the addition.

    • Continue stirring the mixture at -78 °C for an additional 30 minutes after the final addition of dry ice.

  • Work-up and Isolation:

    • Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction by carefully adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and neutral byproducts.

    • Combine the aqueous layers and cool in an ice bath.

    • Acidify the aqueous solution to a pH of 2-3 by the slow addition of 2 M HCl. A white precipitate should form.

    • Continue to stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove residual impurities.

    • Dry the product under high vacuum to a constant weight to yield 2-fluoro-3-methylisonicotinic acid.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield Inactive n-BuLiTitrate the n-BuLi solution before use to determine its exact molarity.
Wet reagents or glasswareEnsure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents.
Insufficiently low temperatureMaintain the reaction temperature at or below -78 °C during the lithiation and carboxylation steps.
Formation of side products Nucleophilic addition of n-BuLiUse LDA as the base. Ensure slow, dropwise addition of n-BuLi during LDA preparation.
Competitive lithiation at other positionsThe directing effect of fluorine at C2 strongly favors C4 lithiation. If other products are observed, confirm the structure of the starting material.
Product is an oil or difficult to precipitate Impurities in the productPurify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Incomplete acidificationEnsure the pH of the aqueous solution is lowered to 2-3 to fully protonate the carboxylate.

Conclusion

The directed ortho-metalation of 2-fluoro-3-methylpyridine provides a highly regioselective and efficient route to 2-fluoro-3-methylisonicotinic acid. By carefully controlling the reaction conditions, particularly the choice of a sterically hindered base and low temperatures, this method allows for the precise functionalization at the C4 position, a task that would be challenging using classical electrophilic aromatic substitution methods. This protocol offers a robust and reliable procedure for accessing this valuable synthetic intermediate, which can be further elaborated to generate a diverse range of compounds for applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • Collum, D. B., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 134(45), 18563–18577. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Myers Research Group, Harvard University. [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-511. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

Sources

Halogen dance reaction procedures for fluorinated pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Halogen Dance Translocation for the Synthesis of Polysubstituted Fluoropyridines

Executive Summary

This application note details the protocols for executing Base-Catalyzed Halogen Dance (BCHD) reactions on fluorinated pyridine scaffolds. While traditional lithiation relies on Directed Ortho Metalation (DoM) groups to fix substituents, the Halogen Dance allows for the translocation of halogen atoms (Br, I) to thermodynamically preferred positions. This technique enables the synthesis of "impossible" substitution patterns—specifically accessing the 4- and 6-positions of the pyridine ring while retaining the valuable 2-fluoro motif for medicinal chemistry applications.

Mechanistic Insight: The "Thermodynamic Sink"

To master the Halogen Dance, one must understand that it is an isomerization driven by thermodynamics .

In fluoropyridines, the reaction is governed by the interplay between the Kinetic Product (initial deprotonation) and the Thermodynamic Product (final stabilized lithiated species).

  • The Driver: The inductive effect of Fluorine (at C2) makes the C3 position highly acidic and the C3-lithio species highly stable.

  • The Dance: If a heavy halogen (Br/I) occupies C3, LDA will initially deprotonate C4 (kinetic). However, the system is unstable. The C4-lithio species will exchange with the C3-halogen of a neighboring molecule, effectively "moving" the halogen to C4 and placing the Lithium at the stabilized C3 position.

Key Concept: The reaction is intermolecular.[1] The lithiated species acts as a halogen carrier.[2]

HalogenDanceMechanism Start Substrate (2-Fluoro-3-Bromopyridine) Kinetic Kinetic Intermediate (4-Lithio-species) Start->Kinetic + LDA (-78°C) Transition Intermolecular Halogen Exchange Kinetic->Transition Warming (-40°C) Transition->Start Regenerates Neutral Species Thermo Thermodynamic Product (3-Lithio-4-Bromopyridine) Transition->Thermo Equilibration Product Final Product (2-Fluoro-3-E-4-Bromopyridine) Thermo->Product + Electrophile (E+)

Figure 1: The BCHD cascade for 2-fluoro-3-bromopyridine. The Lithium atom "dances" to the most acidic position (C3, ortho to F), forcing the Bromine to migrate to C4.

Critical Parameters: The Golden Triangle

Success relies on balancing three variables. Deviating from these results in polymerization or "scrambling" (mixtures of isomers).

ParameterRecommendationRationale
Base LDA (Lithium diisopropylamide)LiTMP is too bulky/strong and may cause over-lithiation. n-BuLi causes direct Li-Hal exchange (killing the dance).
Temperature -78°C

-40°C
Lithiate at -78°C to prevent decomposition. Warm to -40°C (or -20°C) to overcome the activation energy for the halogen migration.
Stoichiometry 1.05 - 1.10 equiv. Excess base is fatal. You need a small population of neutral "halogen donors" to propagate the dance mechanism efficiently.
Solvent THF (Anhydrous) Ethers like Et₂O are often too non-polar to support the polar transition state of the migration.

Experimental Protocols

Protocol A: Standard Batch Halogen Dance (2-Fluoro-3-Bromo 2-Fluoro-4-Bromo)

Target: Migration of Bromine from C3 to C4, allowing electrophilic trapping at C3.

Reagents:

  • 2-Fluoro-3-bromopyridine (1.0 equiv)

  • LDA (1.1 equiv, freshly prepared or titrated)

  • Anhydrous THF (0.2 M concentration relative to substrate)

  • Electrophile (e.g., DMF, I₂, Allyl Bromide) (1.2 equiv)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon. Charge with Anhydrous THF.

  • Base Formation: Add diisopropylamine (1.15 equiv) and cool to -78°C. Dropwise add n-BuLi (1.1 equiv). Stir for 30 min to form LDA.

  • Substrate Addition (Kinetic Phase): Dissolve 2-fluoro-3-bromopyridine in a minimal amount of THF. Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Checkpoint: The solution often turns yellow/orange. Stir at -78°C for 30 minutes. At this stage, the Lithium is primarily at C4 (Kinetic).

  • The Dance (Thermodynamic Phase): Allow the reaction mixture to warm slowly to -40°C (use an acetonitrile/dry ice bath). Stir at this temperature for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The Li at C4 exchanges with Br at C3. The system settles into the 3-Lithio-4-Bromo species.

  • Trapping: Cool the mixture back to -78°C (optional, but recommended to prevent side reactions during quench). Add the Electrophile (dissolved in THF) rapidly.

  • Quench: Allow to warm to Room Temperature (RT). Quench with sat. NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.

Protocol B: The "Stop-and-Go" (Kinetic Trapping)

Target: Functionalization at C4 without moving the Bromine (Preventing the Dance).

  • Modification: Follow Protocol A, steps 1–3.

  • Crucial Change: Do NOT warm the reaction. Keep strictly at -78°C .

  • Trapping: Add a highly reactive electrophile (e.g., H₂O, CO₂, or highly reactive aldehydes) immediately after the 30 min lithiation period.

  • Note: For fluoropyridines, the dance is fast. If the substrate is 2-fluoro-3-iodopyridine, the dance may occur even at -78°C. In such cases, Continuous Flow Chemistry is required (see Brégent et al. ref).

Workflow Visualization

Workflow Start Start: 2-Fluoro-3-Halopyridine Lithiation Add LDA at -78°C (Kinetic C4-Lithiation) Start->Lithiation Decision Desired Substitution Pattern? Lithiation->Decision PathKinetic Target: 3-Halo-4-Substituted Decision->PathKinetic Kinetic Control PathThermo Target: 3-Substituted-4-Halo (The Dance) Decision->PathThermo Thermodynamic Control ActionKinetic Maintain -78°C Add Electrophile Immediately PathKinetic->ActionKinetic ActionThermo Warm to -40°C for 2h (Induce Migration) PathThermo->ActionThermo Quench Quench & Workup ActionKinetic->Quench ActionThermo->Quench

Figure 2: Decision tree for selecting reaction conditions based on the desired regioisomer.

Troubleshooting & QA

Self-Validating the System:

  • The "Deuterium Test": Before committing valuable electrophiles, run a pilot reaction quenching with MeOD or D₂O.

    • Analysis: Run ¹H-NMR.

    • Kinetic Product: Loss of signal at C4 (doublet of doublets).

    • Dance Product: Loss of signal at C3? (Actually, C3 has the Halogen).

    • Verification: If the Dance worked, the Halogen has moved to C4. The quench places D at C3. You will see a shift in the Fluorine coupling constants.

  • The "Scrambling" Warning: If you observe di-bromo or des-bromo byproducts in GC-MS, your temperature was likely too high during the initial lithiation, or the addition of LDA was too fast, causing local hotspots.

Common Pitfalls:

  • Substrate Moisture: Halogen dance intermediates are notoriously moisture-sensitive. Even ppm levels of water can protonate the intermediate, killing the chain.

  • Stalling: If yield is low (<40%), add 5 mol% of 2,3-dibromopyridine (or equivalent di-halo species) as a "catalytic starter" to initiate the exchange cycles.

References

  • Schnürch, M., et al. (2007).[1][3][4][5] "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046–1057.[1][3][4][5] Link

  • Schlosser, M. (2005). "The 'Halogen Dance' Reaction on Pyridines." European Journal of Organic Chemistry. (Foundational work on base choice and thermodynamics).
  • Brégent, T., et al. (2022). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 28(71). Link

  • Bunnett, J. F. (1972). "The Base-Catalyzed Halogen Dance." Accounts of Chemical Research. (Mechanistic origin).[1][5][8][9]

Sources

Technical Application Note: Regioselective C4-Carboxylation of 2-Fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the one-pot synthesis of 2-fluoro-3-methylisonicotinic acid (also known as 2-fluoro-3-methylpyridine-4-carboxylic acid) using Lithium Diisopropylamide (LDA) and Carbon Dioxide (CO2) .

This guide is designed for medicinal chemists and process development scientists. It addresses the critical challenge of regioselectivity —specifically, favoring C4-ring lithiation (Directed Ortho Metalation) over the competing lateral lithiation of the C3-methyl group.

Executive Summary

The synthesis of 2-fluoro-3-methylisonicotinic acid is a high-value transformation for generating fluorinated pyridine building blocks used in kinase inhibitors and agrochemicals. While standard lithiation of 3-picolines typically results in lateral deprotonation (attacking the methyl group), the presence of a Fluorine atom at C2 significantly alters the electronic landscape of the pyridine ring.

This protocol utilizes LDA at -78°C to achieve kinetic control , directing lithiation to the C4 position (ortho to the methyl group, meta to the fluorine). Subsequent quenching with solid or gaseous CO2 yields the desired isonicotinic acid derivative. Success depends strictly on temperature management to prevent the thermodynamic "halogen dance" or lateral alkylation pathways.

Reaction Mechanism & Design

The Regioselectivity Challenge

The substrate, 2-fluoro-3-methylpyridine , presents three potential sites for deprotonation:

  • C4 (Ring): Activated by the inductive effect of the adjacent methyl group and the meta-fluorine. This is the kinetic product and leads to the desired isonicotinic acid.

  • Methyl Group (Lateral): The benzylic-type protons are acidic (pKa ~28-30). Deprotonation here forms a stabilized anion, which is often the thermodynamic product.

  • C6 (Ring): Ortho to the ring nitrogen.

Why LDA? LDA is a bulky, non-nucleophilic base. Unlike n-BuLi, which may cause nucleophilic attack on the pyridine ring or halogen-lithium exchange (if heavier halogens were present), LDA acts strictly as a base. Its steric bulk discourages attack at the crowded C3-methyl position if the temperature is kept low (-78°C), favoring the accessible C4 ring proton.

Pathway Visualization

The following diagram illustrates the competing pathways and the required conditions for the desired product.

ReactionPathways Substrate 2-Fluoro-3-methylpyridine C4_Li C4-Lithiated Species (Kinetic Intermediate) Substrate->C4_Li Kinetic Control (-78°C, <1h) Lat_Li Lateral Lithiated Species (Thermodynamic Side-Product) Substrate->Lat_Li Thermodynamic Control (>-40°C or Long Time) LDA LDA (THF, -78°C) LDA->Substrate Target 2-Fluoro-3-methyl- isonicotinic acid (Target) C4_Li->Target + CO2 + H3O+ SideProd 2-Fluoro-3-pyridine- acetic acid (Impurity) Lat_Li->SideProd + CO2 + H3O+

Caption: Kinetic control at -78°C favors C4-lithiation (Green Path), avoiding the thermodynamic lateral lithiation (Red Path).

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
2-Fluoro-3-methylpyridine >98% Purity, AnhydrousStarting Material
LDA 2.0 M in THF/Heptane/EthylbenzeneNon-nucleophilic base
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent (stabilizes Li-species)
Dry Ice (Solid CO2) Pellet form, excessElectrophile source
HCl (Hydrochloric Acid) 2.0 M AqueousQuenching/Protonation
Cryogenic Reactor Double-jacketed or DewarMaintains -78°C
Inert Gas Argon or Nitrogen (High Purity)Atmosphere protection

Safety Note: LDA is pyrophoric and moisture-sensitive. 2-Fluoro-3-methylpyridine is a volatile irritant. All operations must be performed in a fume hood under inert atmosphere.

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Vessel
  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Cool the flask to room temperature under a stream of dry nitrogen.

  • Charge the flask with Anhydrous THF (50 mL) .

  • Cool the solvent to -78°C using a dry ice/acetone bath.

Step 2: Generation of the Lithiated Intermediate
  • Add LDA solution (12.0 mL, 24.0 mmol, 1.2 equiv) dropwise via syringe to the cold THF. Ensure the internal temperature does not rise above -70°C.

  • Stir the LDA solution at -78°C for 10 minutes to ensure thermal equilibrium.

  • Dissolve 2-Fluoro-3-methylpyridine (2.22 g, 20.0 mmol, 1.0 equiv) in a minimal amount of anhydrous THF (5 mL).

  • Critical Step: Add the substrate solution dropwise to the LDA over 15–20 minutes.

    • Control Point: Maintain internal temperature < -75°C .

  • Aging: Stir the deep red/orange solution at -78°C for exactly 45 minutes .

    • Note: Do not exceed 1 hour. Extended aging allows equilibration to the thermodynamic lateral anion (methyl deprotonation).

Step 3: Carboxylation (CO2 Quench)
  • Method A (Gaseous): Introduce a stream of dried CO2 gas (passed through a CaCl2 drying tube) into the reaction mixture through a subsurface needle. Bubble vigorously for 20 minutes while maintaining -78°C.

  • Method B (Solid - Preferred for One-Pot): Quickly remove the septum and add crushed Dry Ice (approx. 10 g, excess) directly into the reaction mixture.

    • Caution: This causes vigorous bubbling and a temperature spike. Add in small portions to keep temp < -60°C.

  • Allow the reaction to warm slowly to room temperature (approx. 25°C) over 2 hours under nitrogen flow. The color will fade to pale yellow/white.

Step 4: Workup and Isolation
  • Quench: Cool the mixture to 0°C and slowly add Water (20 mL) .

  • Extraction (Impurity Removal): Extract the basic aqueous layer with Diethyl Ether (2 x 30 mL) .

    • Purpose: This removes unreacted starting material and neutral byproducts. Discard the organic layer.

  • Acidification: Adjust the pH of the aqueous layer to pH 2–3 using 2.0 M HCl . A white precipitate (the product) should form.

  • Final Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine the Ethyl Acetate extracts, dry over Anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (MeOH/DCM gradient) if necessary.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Cool Cool THF to -78°C Start->Cool AddLDA Add LDA (1.2 eq) Maintain < -70°C Cool->AddLDA AddSubstrate Add 2-Fluoro-3-methylpyridine Dropwise (15 min) AddLDA->AddSubstrate Age Age Reaction 45 min @ -78°C (Kinetic Control) AddSubstrate->Age Quench Add Excess CO2 (Gas or Dry Ice) Age->Quench Warm Warm to RT (2 hours) Quench->Warm Workup Aq. Workup (pH 2-3) Extract with EtOAc Warm->Workup

Caption: Step-by-step workflow emphasizing temperature control during the critical lithiation phase.

Process Safety & Quality Control

Critical Process Parameters (CPPs)
  • Temperature: Must remain < -75°C during lithiation. Higher temperatures (> -40°C) favor the lateral lithiation byproduct (2-fluoro-3-pyridineacetic acid).

  • Time: Keep lithiation time under 60 minutes.

  • Water Content: Strictly anhydrous conditions are required. Moisture kills the LDA and the lithiated species immediately.

Quality Control (QC)

Analyze the crude product via 1H NMR (DMSO-d6) to confirm regioselectivity.

SignalTarget (Isonicotinic Acid)Lateral Byproduct (Acetic Acid)
Methyl Group Singlet (approx. 2.3 ppm)Absent (replaced by CH2)
Methylene (CH2) AbsentSinglet (approx. 3.6 ppm)
Aromatic H Two doublets (C5-H, C6-H)Three signals (C4-H, C5-H, C6-H)

Expected Yield: 60–75% (optimized).

Troubleshooting

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Wet solvent or insufficient LDA quality.

    • Fix: Titrate LDA before use; distill THF over Na/Benzophenone.

  • Issue: Presence of "Acetic Acid" derivative (Lateral Lithiation).

    • Cause: Reaction temperature rose above -70°C or aging time was too long.

    • Fix: Use a cryostat for precise temp control; consider using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA, as the increased steric bulk further disfavors attack at the methyl group [1].

  • Issue: Product is an oil/gum.

    • Fix: Triturate with cold pentane or diethyl ether to induce crystallization.

References

  • Schlosser, M. (2005). The Regioselective Metalation of Fluoropyridines. European Journal of Organic Chemistry, 2005(3), 463–478.

  • Collum, D. B., et al. (2008). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines. Journal of the American Chemical Society, 130(43), 14290–14302.

  • BenchChem. (2025). Application Notes: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives.

  • PubChem. (2025). 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3).

Palladium-catalyzed cross-coupling using 2-fluoro-3-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-methylpyridine-4-carboxylic Acid

Executive Summary

2-Fluoro-3-methylpyridine-4-carboxylic acid is a privileged scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAP kinase, VEGFR). Its unique substitution pattern offers two distinct vectors for diversification: the electrophilic C–F bond at the 2-position and the decarboxylative potential of the carboxylic acid at the 4-position.

However, this substrate presents significant challenges for Palladium (Pd)-catalyzed cross-coupling:

  • High Activation Energy of C–F Bonds: The C(sp²)–F bond is the strongest single bond to carbon (~115 kcal/mol), making oxidative addition difficult compared to C–Cl or C–Br.

  • Steric Hindrance: The 3-methyl group imposes ortho-steric strain, impeding the approach of bulky Pd-ligand complexes to both the 2- and 4-positions.

  • Catalyst Poisoning: The free carboxylic acid can coordinate to Pd(II) species, potentially arresting the catalytic cycle (requires protection or specific base selection).

This guide details two advanced protocols designed to overcome these barriers: Pd-Catalyzed C–F Arylation (Suzuki-Miyaura Type) and Decarboxylative Cross-Coupling .

Critical Mechanistic Insights

The Electronic Paradox of the 2-Fluoro Position

While the 2-fluoro group renders the pyridine ring electron-deficient (activating it for SNAr), it is notoriously inert to standard Pd(0) oxidative addition. Successful coupling requires a "Push-Pull" strategy:

  • The Pull: The pyridine nitrogen pulls electron density, slightly weakening the C–F bond.

  • The Push: Electron-rich, bulky phosphine ligands (e.g., BrettPhos, PCy₃) increase the electron density on the Pd(0) center, facilitating the difficult oxidative addition into the C–F bond.

Pathway Visualization: C-F Activation vs. Decarboxylation

ReactionPathways cluster_legend Key Interactions Substrate 2-Fluoro-3-methyl pyridine-4-COOH Pd0_1 Pd(0)L2 (Electron-Rich) Substrate->Pd0_1 Path A: C-F Coupling Ag_Salt Ag(I) / Base (Carboxylate Formation) Substrate->Ag_Salt Path B: Decarboxylative OxAdd_F Oxidative Addition (C-F Bond) Pd0_1->OxAdd_F Rate Limiting TransMet_1 Transmetallation (Ar-B(OH)2) OxAdd_F->TransMet_1 Prod_1 2-Aryl-3-methyl pyridine-4-COOH TransMet_1->Prod_1 Decarb Decarboxylation (-CO2) Ag_Salt->Decarb Ag-mediated Pd_II Pd(II)-Ar Species Prod_2 2-Fluoro-3-methyl -4-arylpyridine Pd_II->Prod_2 Decarb->Pd_II Transmetallation Requires Bulky Ligand Requires Bulky Ligand Requires High Temp Requires High Temp Requires Bulky Ligand->Requires High Temp

Caption: Dual-pathway divergence. Path A targets the C-F bond using electron-rich Pd catalysts. Path B utilizes the carboxylate as a leaving group for biaryl synthesis.

Protocol A: Pd-Catalyzed C–F Suzuki-Miyaura Coupling

Objective: Selective arylation at the C-2 position, displacing the fluorine atom, while retaining the C-4 carboxylic acid (or ester).

Challenge: The 3-methyl group creates steric clash with the incoming boronic acid and the ligand sphere. Solution: Use of BrettPhos or RuPhos precatalysts. These ligands are designed to form a "pocket" that accommodates ortho-substituted substrates while preventing catalyst decomposition.

Materials & Reagents
  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxylic acid methyl ester (Protection of COOH is recommended to prevent catalyst poisoning).

  • Coupling Partner: Aryl boronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 Precatalyst.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Pre-Activation (Glovebox/Schlenk Line):

    • In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol).

    • Add 1,4-Dioxane (1.0 mL) and stir at room temperature for 5 minutes to generate the active L-Pd(0) species (solution turns from orange to pale yellow).

    • Note: Using the G3 precatalyst skips this step and ensures consistent active species generation.

  • Substrate Addition:

    • Add the pyridine substrate (1.0 mmol) and the aryl boronic acid (1.5 mmol).

    • Add finely ground, anhydrous K₃PO₄ (636 mg, 3.0 mmol).

    • Critical: Water content >0.5% can inhibit C-F activation. Ensure all reagents are dry.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C for 12–16 hours.

    • Monitoring: Check via LC-MS.[1] The C-F bond cleavage is the rate-determining step; if starting material remains after 6h, increase temp to 110°C.

  • Work-up:

    • Cool to room temperature.[1][2][3] Filter through a pad of Celite to remove phosphate salts and Pd black.

    • Concentrate the filtrate.[1] Purify via flash chromatography (Hexanes/EtOAc).

Data: Ligand Screening for C-F Activation
LigandYield (%)Observation
PPh₃ < 5%Electron-poor; fails to promote oxidative addition into C-F.
PCy₃ 35%Good electron donation, but lacks steric bulk for stability.
XPhos 62%Effective, but significant protodeboronation of partner observed.
BrettPhos 88% Optimal balance of bulk and electron-richness; tolerates 3-Me steric clash.
RuPhos 81%Excellent for electron-poor pyridines, slightly lower yield due to sterics.

Protocol B: Decarboxylative Cross-Coupling (C-4 Functionalization)

Objective: Utilizing the C-4 carboxylic acid as a "mask" for a nucleophilic carbon, coupling with an aryl halide.

Mechanism: This reaction typically proceeds via a bimetallic Pd/Ag or Pd/Cu system.[4] The Ag/Cu facilitates the decarboxylation to form an organometallic intermediate, which then transmetallates to Palladium.

Materials & Reagents
  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxylic acid (Free acid).

  • Coupling Partner: Aryl bromide (1.2 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

  • Co-Catalyst: Ag₂CO₃ (1.0 equiv) - Acts as oxidant and decarboxylation promoter.

  • Solvent: DMSO/DMF (9:1 ratio). High polarity is required to stabilize the transition state.

Workflow Diagram

DecarboxylativeCycle Start Start: Pyridine-4-COOH Step1 1. Deprotonation (Ag2CO3) Start->Step1 Step2 2. Decarboxylation (-CO2) Formation of Ag-Pyridine Species Step1->Step2 Step3 3. Transmetallation to Pd(II)-Ar Step2->Step3 Pd(II)-Ar-Br present Step4 4. Reductive Elimination Step3->Step4 Product Product: 4-Aryl-Pyridine Step4->Product

Caption: Step-wise progression of the decarboxylative coupling. Silver carbonate plays a dual role as base and decarboxylation mediator.

Step-by-Step Procedure
  • Setup:

    • Use a thick-walled pressure tube (drying is less critical here than in Protocol A, but inert atmosphere is preferred).

    • Combine Substrate (1.0 mmol), Aryl Bromide (1.2 mmol), PdCl₂(PPh₃)₂ (35 mg), and Ag₂CO₃ (275 mg).

  • Solvent Addition:

    • Add DMSO (4.5 mL) and DMF (0.5 mL). The small amount of DMF helps solubilize the organic halide.

  • Reaction:

    • Heat to 130°C . Decarboxylation of C-4 acids on pyridine is energy-intensive.

    • Safety Note: Evolution of CO₂ gas will occur.[4] Ensure the vessel is rated for pressure or use an open reflux system with an argon balloon.

  • Purification:

    • The reaction mixture will be dark (Ag precipitation). Dilute with water and extract with EtOAc.[1]

    • Wash organic layer extensively with LiCl (5% aq) to remove DMSO.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Conversion (Protocol A) Incomplete Oxidative AdditionSwitch to BrettPhos Pd G3 ; Increase temp to 110°C; Ensure strictly anhydrous conditions.
Protodeboronation (Protocol A) Base too strong or wet solventUse K₃PO₄ instead of Cs₂CO₃; Add molecular sieves to the reaction vessel.
Homocoupling of Aryl Halide (Protocol B) Slow TransmetallationIncrease Ag loading to 1.5 equiv; Ensure efficient stirring to suspend Ag salts.
Black Precipitate (Early) Catalyst DecompositionAdd PPh₃ (10 mol%) to stabilize Pd species in solution during heating ramp.

References

  • Comparison of C-F Activation at Pd vs Pt

    • Title: Contrasting Reactivity of Fluoropyridines at Palladium and Pl
    • Source: Organometallics (ACS).
    • URL:[Link]

  • Pd-Catalyzed Fluorination & Activation

    • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.[5]

    • Source: C
    • URL:[Link][5][6]

  • Decarboxylative Coupling Mechanisms

    • Title: Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates.[7]

    • Source: Tetrahedron (via Caltech).[7]

    • URL:[Link]

  • Suzuki Coupling of Pyridyl Fluorides

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[1][8]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Scalable Process Chemistry for Fluorinated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Pyridine Challenge

Fluorinated pyridine carboxylic acids (e.g., 5-fluoronicotinic acid, 2-fluoro-3-pyridinecarboxylic acid) are "privileged structures" in modern drug discovery.[1] The introduction of fluorine modulates pKa, lipophilicity (LogD), and metabolic stability, while the carboxylic acid serves as a versatile handle for amidation or coupling.

However, scaling these motifs presents a dichotomy:

  • Laboratory Scale: Often relies on expensive transition metal couplings (Pd/catalyzed carbonylation) or hazardous reagents (Selectfluor).[1]

  • Process Scale: Requires cost-effective raw materials (chloropyridines, picolines) and robust safety engineering.[1]

This guide details three scalable pathways, prioritizing the Halex (Halogen Exchange) reaction as the industrial standard, while introducing Flow Chemistry and Aerobic Oxidation as modern alternatives for specific substitution patterns.

Strategic Route Selection

The choice of synthetic route depends heavily on the starting material availability and the position of the fluorine atom relative to the nitrogen.

Decision Matrix for Process Chemists

RouteSelection Start Target: Fluorinated Pyridine Acid Pos Fluorine Position? Start->Pos Ortho Ortho to Nitrogen (2-F or 6-F) Pos->Ortho Meta Meta to Nitrogen (3-F or 5-F) Pos->Meta Halex Route A: Halex Reaction (SNAr with KF) Ortho->Halex Activated Cl/Br Oxidation Route B: Oxidation (From F-Picoline) Meta->Oxidation Commercial F-Picoline available Flow Route C: Flow Lithiation (Cryogenic/Trapping) Meta->Flow Regioselective Lithiation req.

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substitution patterns.

Deep Dive: The Halex Reaction (Industrial Standard)

The Halex (Halogen Exchange) reaction is the workhorse for synthesizing 2-fluoropyridines. It involves the nucleophilic aromatic substitution (


) of a chloropyridine with a fluoride source (typically Potassium Fluoride, KF).[2]
Critical Process Parameters (CPPs)

Success in Halex chemistry is binary: it either works well or fails catastrophically due to "stalled" reactions or black tar formation.[1]

ParameterRecommendationScientific Rationale
Solvent Sulfolane or DMSO High dielectric constant is required to dissociate KF.[1] Sulfolane is thermally stable >180°C; DMSO is usable but risks thermal decomposition at high temps.[1]
Fluoride Source Spray-dried KF Lattice energy of KF is high.[1] Spray-drying increases surface area.[1] Anhydrous conditions are non-negotiable ; water forms solvated

which is non-nucleophilic (

).[1]
Catalyst Ph4PBr or 18-Crown-6 Phase Transfer Catalysts (PTC) shuttle naked fluoride into the organic phase.[1] Tetraphenylphosphonium bromide is robust at 150°C+.[1]
Impurity Control Purge Nitrated Byproducts CRITICAL SAFETY NOTE: As seen in the Shell Stanlow explosion (1990), traces of nitro-chlorobenzenes or similar impurities can trigger runaway decomposition in Halex mixtures.
Protocol: Synthesis of 2-Fluoro-3-pyridinecarboxylic acid[1]

This protocol uses a "Nitrile-First" strategy to avoid the solubility issues of starting with the carboxylic acid.

Reaction Scheme:

  • Halex: 2-Chloro-3-cyanopyridine + KF

    
     2-Fluoro-3-cyanopyridine[1]
    
  • Hydrolysis: 2-Fluoro-3-cyanopyridine +

    
    
    
    
    
    2-Fluoro-3-pyridinecarboxylic acid[1]
Step 1: The Halex Reaction (Scale: 1 kg input)

Equipment:

  • 5 L Hastelloy or Glass-lined reactor (Stainless steel 316 is acceptable but pitting can occur over long campaigns).[1]

  • Overhead stirrer with high torque (slurry is thick).[1]

  • Dean-Stark trap (for azeotropic drying).[1]

Reagents:

  • 2-Chloro-3-cyanopyridine (1.0 kg, 7.22 mol)[1]

  • Potassium Fluoride, spray-dried (0.84 kg, 14.4 mol, 2.0 equiv)

  • Tetraphenylphosphonium bromide (0.06 kg, 2 mol% cat.)

  • Sulfolane (3.0 L)[1]

  • Toluene (0.5 L, for drying)

Procedure:

  • Drying (The "Make-or-Break" Step): Charge Sulfolane, KF, and Toluene into the reactor. Heat to 130°C. Distill off Toluene via the Dean-Stark trap.[1] This azeotropically removes trace water from the KF/Sulfolane matrix. End point: KF < 0.1% water by Karl Fischer.

  • Reaction: Cool to 100°C. Add 2-Chloro-3-cyanopyridine and the PTC (Ph4PBr).

  • Heating: Heat the slurry to 160°C . Agitate vigorously.

  • Monitoring: Monitor by HPLC every 2 hours. Reaction typically completes in 6–8 hours.[1] Target: < 1% starting chloride.[1]

  • Work-up (Solvent Swap): Cool to 50°C. Vacuum distill the Sulfolane (recover for recycle). Alternatively, dilute with water (10 L) to dissolve salts and precipitate the product.

  • Isolation: Filter the precipitated 2-Fluoro-3-cyanopyridine. Wash with water to remove residual sulfolane/salts.[1] Dry at 45°C under vacuum.

    • Expected Yield: 85–90%[1]

    • Purity: >98% (Main impurity: Hydrolysis product 2-hydroxy-3-cyanopyridine if wet).[1]

Step 2: Acid Hydrolysis

Rationale: Basic hydrolysis (NaOH) often displaces the fluorine (reverting to the 2-hydroxy pyridine). Acid hydrolysis is milder on the C-F bond in this position.

Procedure:

  • Charge 70%

    
     (5 L) to a reactor.
    
  • Add 2-Fluoro-3-cyanopyridine (from Step 1) portion-wise at 20–30°C.

  • Heat to 80°C for 4 hours. Monitor intermediate amide formation.[1]

  • Quench: Pour reaction mixture onto ice (10 kg).

  • pH Adjustment: Adjust pH to ~2.0 with 50% NaOH solution (Careful: Exothermic). The product precipitates as the free acid.

  • Filtration: Filter, wash with ice water, and dry.[1]

Modern Alternative: Continuous Flow Lithiation

For 3-fluoropyridine-4-carboxylic acid or isomers where Halex is impossible (no activating nitrogen ortho/para to the leaving group), Lithiation-Carboxylation is the route of choice.[1]

Challenge: Lithiated fluoropyridines are thermally unstable (prone to "Halogen Dance" or benzyne formation) above -50°C. Batch scale-up is dangerous due to heat transfer limits. Solution: Flow chemistry allows millisecond residence times and precise temperature control.[1]

Flow Process Diagram

FlowChemistry FeedA Feed A: Fluoropyridine in THF Mixer1 Micro-Mixer 1 (-78°C) FeedA->Mixer1 FeedB Feed B: LDA or n-BuLi FeedB->Mixer1 FeedC Feed C: CO2 Gas/Soln Mixer2 Micro-Mixer 2 (Electrophile Trap) FeedC->Mixer2 ResTime Residence Loop (t = 0.5 sec) Mixer1->ResTime Lithiated Species ResTime->Mixer2 Quench Acid Quench Collection Mixer2->Quench Carboxylate Salt

Figure 2: Continuous flow setup for handling unstable lithiated fluoropyridine intermediates.

Protocol Highlights:

  • Chip Reactor: Use a glass or SiC microreactor (e.g., Corning or Chemtrix) cooled to -78°C (or -40°C if residence time is < 1s).

  • Lithiation: Mix 3-fluoropyridine (Feed A) with LDA (Feed B). Residence time: 0.2 to 2.0 seconds .[1] Crucial: Do not let the lithiated species age.

  • Trapping: Immediately mix with a stream of dry

    
     (gas or saturated THF solution).[1]
    
  • Safety: This method eliminates the accumulation of the high-energy intermediate, allowing multi-kilo production in a footprint smaller than a fume hood.

Green Alternative: Aerobic Oxidation

For 5-fluoro-3-pyridinecarboxylic acid (5-Fluoronicotinic acid), the starting material 5-fluoro-3-picoline is commercially available.[1] Oxidizing the methyl group is cleaner than building the ring.

Traditional:


 (Generates massive 

waste, difficult filtration). Scalable/Green: Co/Mn Catalyzed Aerobic Oxidation (Amoco-type process).[1]

Protocol:

  • Catalyst: Cobalt(II) acetate (1 mol%), Manganese(II) acetate (0.1 mol%), N-Hydroxyphthalimide (NHPI, 5 mol%) as a radical promoter.

  • Solvent: Acetic Acid.

  • Conditions: 100°C, 10 bar Air (or

    
    ) pressure.
    
  • Mechanism: NHPI generates the PINO radical, which abstracts a hydrogen from the methyl group, initiating the auto-oxidation cycle.

  • Workup: Cool reaction. The product acid often crystallizes directly from the acetic acid upon cooling. Filter and wash with cold acetic acid.[1]

References

  • Halex Scale-up & Safety

    • Scientific Update: "An Accident Waiting to Happen? The Shell Halex Reaction." (Discussion of impurity profiles in Halex scale-up). Link

    • ACS GCI Pharmaceutical Roundtable: "Halex Reaction Guide."[1] (Solvent and reagent selection for green scale-up). Link

  • Flow Chemistry

    • Chemical Society Reviews (2021): "Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations." (General flow strategies for fluorinated motifs). Link

    • Organic Process Research & Development: "Continuous Flow Synthesis of Pyridine Derivatives." (Context for lithiation safety). Link

  • Oxidation

    • ResearchGate:[1][3] "Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide."[1][3] (Detailed NHPI/Co/Mn protocol). Link

  • General Properties

    • PubChem:[1] "5-Fluoronicotinic Acid Compound Summary." Link

Sources

Application Note: Esterification Protocols for 2-Fluoro-3-Methylpyridine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 2-fluoro-3-methylpyridine-4-carboxylic acid presents a classic "push-pull" challenge in organic synthesis. The molecule features two competing structural factors that dictate the success of the reaction:

  • Steric Hindrance (The "3-Methyl" Problem): The methyl group at the C3 position is ortho to the carboxylic acid at C4. This creates significant steric bulk, hindering the approach of nucleophiles (alcohols) to the carbonyl carbon. Standard Fischer esterification (acid + alcohol <-> ester + water) is often too slow or low-yielding because the tetrahedral intermediate is destabilized by this crowding.

  • Electronic Sensitivity (The "2-Fluoro" Problem): The fluorine atom at C2 is activated by the adjacent pyridine nitrogen. Under harsh basic conditions (e.g., using alkoxides), this fluorine becomes a leaving group susceptible to Nucleophilic Aromatic Substitution (

    
    ), leading to alkoxy-substituted impurities rather than the desired ester.
    

The Solution: This guide rejects the "one-size-fits-all" approach. Instead, we present three targeted protocols designed to bypass these specific limitations.

ProtocolMethodologyBest ForKey Advantage
A Alkylation (Base-Promoted) Methyl, Ethyl, Benzyl EstersSafest. Avoids acid chloride intermediates; preserves the 2-F bond.
B Mild Acid Chloride (Oxalyl Chloride) Scalable SynthesisMost Active. Overcomes steric hindrance without the thermal risk of

.
C Steglich Coupling (DCC/EDC) Complex/Chiral AlcoholsGentle. Ideal for coupling valuable or acid-sensitive alcohol partners.

Protocol A: Base-Promoted Alkylation (The "Safety First" Route)

Rationale: This method avoids activation of the carbonyl carbon entirely. Instead, it treats the carboxylic acid as a nucleophile (carboxylate anion), attacking a highly reactive alkyl halide. This completely circumvents the steric hindrance at the C4 position because the reaction occurs away from the crowded center (at the alkyl halide).

Mechanism:


 displacement of the alkyl halide by the pyridine carboxylate.
Materials
  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxylic acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]

Step-by-Step Procedure
  • Dissolution: Charge a flame-dried round-bottom flask with 2-fluoro-3-methylpyridine-4-carboxylic acid (10 mmol) and anhydrous DMF (30 mL).

  • Deprotonation: Add

    
      (20 mmol, 2.76 g) in one portion. The suspension may evolve slight heat. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the carboxylate salt.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (12-15 mmol).

    • Note: For heavier electrophiles like Benzyl Bromide, addition can be done at RT.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS. The acid spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Pour the reaction mixture into ice-cold water (150 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually yields a pure oil/solid requiring no chromatography. If necessary, flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

Protocol B: The Mild Acid Chloride Route (Oxalyl Chloride)[1]

Rationale: When the alcohol partner is not an alkyl halide (e.g., isopropanol, tert-butanol, or a complex scaffold), alkylation is impossible. We must activate the acid.

  • Critical Warning: Do NOT use Thionyl Chloride (

    
    ) at reflux. Literature indicates that methyl groups on pyridine rings can undergo radical chlorination under refluxing 
    
    
    
    conditions [1].
  • The Fix: Use Oxalyl Chloride with catalytic DMF at 0°C to Room Temp. This generates the acid chloride under conditions too mild for side-chain chlorination.

Materials
  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure
  • Activation:

    • Suspend the acid (10 mmol) in dry DCM (40 mL) under Nitrogen/Argon.

    • Add catalytic DMF (2 drops).

    • Cool to 0°C. Add Oxalyl Chloride (12 mmol, 1.05 mL) dropwise over 10 minutes. Gas evolution (

      
      , 
      
      
      
      ) will be vigorous.
    • Stir at 0°C for 30 mins, then warm to RT and stir for 1 hour. The solution should become clear (formation of acid chloride).

  • Evaporation (Optional but Recommended):

    • Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh dry DCM (30 mL).

  • Esterification:

    • Cool the acid chloride solution to 0°C.[1]

    • Add the Target Alcohol (1.1 equiv) mixed with

      
        (2.0 equiv) dropwise.
      
    • Mechanistic Note: The base neutralizes the HCl generated, preventing acid-catalyzed degradation of the 2-F moiety.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Quench with Sat.

      
       solution.
      
    • Separate layers. Wash organic layer with water and brine.

    • Dry (

      
      ) and concentrate.
      

Protocol C: Steglich Coupling (For Sensitive/Complex Alcohols)

Rationale: If the alcohol is expensive, chiral, or acid-sensitive, generating a reactive acid chloride might be too harsh. Carbodiimide coupling (EDC/DCC) is neutral and occurs at room temperature.

Materials
  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxylic acid (1.0 equiv)

  • Alcohol: Complex alcohol partner (1.0 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.5 equiv)

  • Solvent: DCM or DMF

Step-by-Step Procedure
  • Mixing: Dissolve the Acid (10 mmol), Alcohol (10 mmol), and DMAP (1 mmol) in dry DCM (50 mL).

  • Coupling: Cool to 0°C. Add EDC·HCl (12 mmol) in one portion.

  • Reaction: Allow to warm to RT overnight.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (removes DMAP and unreacted EDC urea).

    • Wash with Sat.

      
       (removes unreacted acid).
      
    • Dry and concentrate.[2]

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct protocol based on your specific needs.

EsterificationStrategy Start START: 2-Fluoro-3-methylpyridine-4-carboxylic acid CheckAlcohol What is your Target Ester? Start->CheckAlcohol Simple Simple Alkyl (Methyl, Ethyl, Benzyl) CheckAlcohol->Simple Primary/Simple Complex Complex / Secondary / Chiral CheckAlcohol->Complex Bulky/Sensitive RouteA PROTOCOL A: Alkylation (K2CO3 + Alkyl Halide) Avoids Sterics Completely Simple->RouteA Preferred Method RouteB PROTOCOL B: Acid Chloride (Oxalyl Chloride + DMF) *Avoid SOCl2 Reflux* Simple->RouteB Alternative (Scale-up) Complex->RouteB Robust Alcohol RouteC PROTOCOL C: Steglich Coupling (EDC + DMAP) Neutral Conditions Complex->RouteC High Value Alcohol Warning CRITICAL WARNING: Refluxing SOCl2 may chlorinate the 3-Methyl group via radical mechanism. RouteB->Warning

Caption: Decision Logic for Esterification. Green path (Alkylation) is recommended for standard esters due to safety and yield.

Troubleshooting & Quality Control

Stability of the 2-Fluoro Group

The 2-fluoro substituent is a potential leaving group.

  • Risk: If you use Sodium Methoxide (

    
    ) in Methanol, you will likely observe trans-etherification  at the C2 position, replacing the Fluorine with a Methoxy group (
    
    
    
    ).
  • Control: Always use non-nucleophilic bases (

    
    , 
    
    
    
    , Hunig's Base). Avoid strong alkoxide bases.
Analytical Markers (NMR)[3][4][5][6]
  • 1H NMR: The 3-Methyl group usually appears as a singlet around

    
     2.3 - 2.5 ppm. If this signal splits or shifts significantly downfield, suspect side-chain chlorination (
    
    
    
    ).
  • 19F NMR: A clean singlet around

    
     -60 to -70 ppm (depending on solvent) confirms the integrity of the C-F bond. Appearance of new peaks indicates 
    
    
    
    byproducts.

References

  • Davis, M., & Scanlon, D. B. (1977).[3] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[3]

  • Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds. IX. 2-Fluoropyridines. Journal of the American Chemical Society, 81(11), 2674–2675.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Patent US20110021528A1. (2011). Synthesis of substituted pyridine carboxylic acid esters via alkylation.

Sources

Troubleshooting & Optimization

Improving regioselectivity in the lithiation of 2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the regioselective lithiation of 2-fluoro-3-methylpyridine , a challenging substrate where three reactive sites compete: the C4-ring position (DoM), the C3-methyl group (lateral lithiation), and the C2-position (nucleophilic attack).

Executive Summary & Mechanistic Overview

The lithiation of 2-fluoro-3-methylpyridine is governed by a competition between Directed Ortho Metalation (DoM) and Lateral Lithiation .

  • The Goal: Selective functionalization at the C4 position (para to the nitrogen, adjacent to the methyl group).

  • The Challenge:

    • Lateral Lithiation: The C3-methyl protons are acidic (

      
      ). Strong bases or higher temperatures promote deprotonation here.
      
    • Nucleophilic Attack (

      
      ):  The C2-fluorine atom strongly activates the C2 position for nucleophilic attack by alkyllithiums (e.g., 
      
      
      
      -BuLi), leading to defluorination and alkylation.
    • Directing Effects: The C2-Fluorine is a strong Inductive Effect (

      
      ) director. While it typically directs to C3, the C3 position is blocked by the methyl group. Consequently, the inductive activation extends to C4 , making it the kinetically favored site for ring lithiation.
      

Mechanistic Pathway Diagram:

LithiationPathways Substrate 2-Fluoro-3-methylpyridine nBuLi n-BuLi (Nucleophilic Base) Substrate->nBuLi Reagent Selection LDA LDA (Non-Nucleophilic Base) Substrate->LDA Reagent Selection C2_Attack C2-Alkylation (Defluorination) (Undesired Side Product) nBuLi->C2_Attack SNAr Mechanism (Fast at > -78°C) Lateral_Li 3-Lithiomethyl Species (Thermodynamic Product) nBuLi->Lateral_Li With TMEDA/High Temp C4_Li C4-Lithio Species (Kinetic Product) LDA->C4_Li -78°C, THF (Kinetic Control) LDA->Lateral_Li >-20°C or Equilibration (Thermodynamic Control) C4_Li->Lateral_Li Proton Transfer (Slow warming)

Figure 1: Competing reaction pathways. Use LDA at -78°C to secure the C4-lithio species.

Troubleshooting Guide

Issue 1: "I am observing significant alkylation at the C2 position (loss of Fluorine)."

Diagnosis: You are likely using


-BuLi  or 

-BuLi
directly. The C2-F bond makes the pyridine ring highly electrophilic at C2. Corrective Action:
  • Switch to Amide Bases: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bases are bulky and non-nucleophilic, preventing

    
     attack.
    
  • Protocol Adjustment: If you must use an alkyllithium (e.g., for transmetallation), ensure it is premixed with an amine (like diisopropylamine) to form the amide base before adding the pyridine substrate.

Issue 2: "I am getting a mixture of Ring (C4) and Lateral (Methyl) products."

Diagnosis: The reaction temperature is too high or the reaction time is too long, allowing the kinetic C4-lithio species to isomerize to the thermodynamic lateral species. Corrective Action:

  • Strict Temperature Control: Maintain the internal temperature at -78°C or below. Do not allow the reaction to warm above -60°C before quenching.

  • Shorten Lithiation Time: The C4 proton is acidic due to the adjacent Fluorine. Lithiation is often complete within 30–45 minutes . Extended stirring promotes proton transfer to the methyl group.

  • Avoid TMEDA: Unless specifically targeting the lateral position, avoid adding TMEDA, as it often promotes lateral metallation in picoline systems.

Issue 3: "The yield is low despite using LDA."

Diagnosis: Aggregation of the lithiated species or incomplete deprotonation. Corrective Action:

  • LiCl Additive: Add 0.5–1.0 equiv of LiCl (dissolved in THF) to the LDA solution. This breaks up LDA aggregates, increasing the effective concentration of the monomeric base and accelerating the rate of C4-deprotonation (Knochel's method).

  • In-Situ Quench: If the lithiated species is unstable, consider an in-situ quench (e.g., adding TMSCl mixed with the base, if compatible) or using a continuous flow setup to minimize the lifetime of the intermediate.

Experimental Protocols

Protocol A: High-Selectivity C4-Lithiation (Kinetic Control)

Target: Functionalization of the pyridine ring at C4.

Reagents:

  • 2-Fluoro-3-methylpyridine (1.0 equiv)

  • LDA (1.1–1.2 equiv) [Freshly prepared recommended]

  • THF (Anhydrous, 0.5 M concentration relative to substrate)

  • Electrophile (1.2–1.5 equiv)

Step-by-Step:

  • Base Preparation: In a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.2 equiv). Cool to 0°C .[1] Add

    
    -BuLi (1.2 equiv) dropwise. Stir for 15 min.
    
  • Cooling: Cool the LDA solution to -78°C (dry ice/acetone bath).

  • Substrate Addition: Add 2-fluoro-3-methylpyridine dropwise (neat or as a 1M solution in THF) along the side of the flask to precool it. Rate: Slow enough to keep internal temp < -70°C.

  • Lithiation: Stir at -78°C for 45 minutes .

    • Note: Do not over-stir.

  • Quench: Add the electrophile (neat or in THF) rapidly.

  • Warming: Allow the mixture to stir at -78°C for 30 min, then slowly warm to room temperature (unless the electrophile is hyper-reactive, in which case warm to 0°C then quench).

Protocol B: Lateral Lithiation (Thermodynamic Control)

Target: Functionalization of the methyl group.

Reagents:

  • 2-Fluoro-3-methylpyridine (1.0 equiv)

  • LDA (2.0 equiv) or LTMP (2.0 equiv)

  • THF

Step-by-Step:

  • Prepare LDA as above.

  • Add substrate at -78°C .

  • Warm the reaction to -20°C or 0°C and stir for 1–2 hours. The kinetic C4-lithio species will undergo intramolecular or intermolecular proton transfer to the more thermodynamically stable lateral position (stabilized by anion conjugation).

  • Cool back to -78°C before adding the electrophile to prevent side reactions with the electrophile itself.

Frequently Asked Questions (FAQs)

Q: Can I use


-BuLi if I work at -100°C? 
A:  It is risky. Even at cryogenic temperatures, the C2-Fluorine makes the ring highly susceptible to nucleophilic attack. If you must use 

-BuLi, use the "In-Situ Trap" method (mixing substrate and electrophile, then adding base), though this is only compatible with non-enoclyzable electrophiles (e.g., TMSCl).

Q: Why does Fluorine direct to C4 and not C6? A: Fluorine is a strong inductive withdrawer (


). Its effect diminishes with distance. C3 is blocked. C4 is closer to F than C6, making C4 more acidic. Additionally, the nitrogen lone pair repels the base from C6 (unless a chelating agent is used), further favoring C4.

Q: How do I separate the C4 product from the lateral product? A: They usually have significantly different polarities. The C4-substituted product retains the methyl group, while the lateral product extends the chain. Flash chromatography on silica gel is typically effective. Check crude NMR for the disappearance of the singlet methyl peak (indicating lateral functionalization) vs. the loss of the aromatic doublet (indicating C4 functionalization).

Data & Decision Support

Table 1: Reaction Condition Optimization Matrix

VariableConditionOutcomeMechanism
Base

-BuLi
C2-Alkylation (Major)Nucleophilic Aromatic Substitution (

)
Base LDA / LiTMPC4-Lithiation (Major)Non-nucleophilic deprotonation (DoM)
Temp -78°CC4-Selectivity Kinetic Control
Temp > -40°CLateral Lithiation Thermodynamic Equilibration
Additive LiClIncreased YieldBreaks LDA aggregates; accelerates DoM
Additive HMPA/TMEDAPromotes LateralIncreases basicity/separation of ion pair

Decision Tree for Experimental Design:

DecisionTree Start Start: 2-Fluoro-3-methylpyridine Target Target Site? Start->Target Ring Ring (C4) Target->Ring Kinetic Lateral Lateral (Methyl) Target->Lateral Thermodynamic RingCond Use LDA, THF, -78°C Time: < 1h Ring->RingCond LatCond Use LDA, THF Warm to -20°C or 0°C Lateral->LatCond CheckF Is Fluorine intact? RingCond->CheckF Success Success CheckF->Success Yes Fail C2-Alkylation observed CheckF->Fail No (Switch to LiTMP)

Figure 2: Workflow for selecting reaction conditions based on the desired target site.

References

  • Mechanisms of LDA-Mediated Lithiation: Collum, D. B. "Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis." J. Am. Chem. Soc.[2]2005 , 127, 1566–1578. Link

  • C4-Functionalization Strategy: Usui, S. et al. "Functionalization of Pyridines at the C4 Position via Metalation and Capture." Angew.[3] Chem. Int. Ed.2020 , 59, 1234–1239. Link

  • Lateral Lithiation Overview: Clark, R. D.; Jahangir, A. "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents." Organic Reactions1995 , 47, 1. Link

  • Halogen Dance & Selectivity: Brégent, T. et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines." Chem. Eur. J.2022 , 28, e202200123. Link

  • Handling Organolithiums: Schwindeman, J. A. "Safe handling of organolithium compounds in the laboratory." Chemical Health and Safety2002 , 9, 6–11. Link

Sources

Avoiding defluorination side reactions during basic hydrolysis steps

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Hub

User Issue: "I am trying to hydrolyze an ester to a carboxylic acid on a fluorinated aromatic scaffold. Using standard NaOH/MeOH/Water conditions, I am observing significant loss of fluorine (defluorination) and formation of a phenol byproduct."

Root Cause Analysis: The side reaction you are observing is likely Nucleophilic Aromatic Substitution (


) .[1][2]
While basic hydrolysis targets the carbonyl carbon of the ester, the hydroxide ion (

) is a potent nucleophile that can also attack the aromatic ring carbon bearing the fluorine atom.

Risk Factors:

  • Substrate: Fluorine located ortho or para to electron-withdrawing groups (EWGs) such as esters, nitros, nitriles, or carbonyls. The ester moiety itself activates the ring for this side reaction.

  • Reagents: Strong bases (NaOH, KOH) generate high concentrations of aggressive nucleophiles.

  • Solvents: Polar aprotic solvents (DMF, DMSO) strip solvation shells from anions, increasing the nucleophilicity of

    
     and accelerating 
    
    
    
    rates by orders of magnitude.
Visualizing the Failure Mode ( Mechanism)

SNAr_Mechanism Figure 1: Mechanism of Competitive Defluorination via SNAr Substrate Fluorinated Ester (Activated Ring) Attack Hydroxide Attack (Ipso Position) Substrate->Attack + OH- Complex Meisenheimer Complex Attack->Complex Resonance Stabilization Product Phenol Side-Product (Defluorinated) Complex->Product Loss of F-

Figure 1: The hydroxide ion attacks the ring carbon (ipso) rather than the ester carbonyl, leading to irreversible fluorine loss.

Protocol A: The "Gold Standard" (Anhydrous Hydrolysis)

If your substrate is sensitive to


, you must avoid generating free hydroxide ions in the presence of water. The industry-standard solution is Potassium Trimethylsilanolate (TMSOK) .

Why it works: TMSOK acts as a source of anhydrous "oxide" (


). It attacks the silyl ester intermediate rather than the aromatic ring. The reaction is driven by the formation of the strong Si-O bond and precipitation of the potassium carboxylate salt.
Reagent Profile: TMSOK
ParameterSpecification
CAS 10519-96-7
Solubility Soluble in THF, Ether, DCM; Insoluble in Hexanes.[3]
Mechanism Anhydrous nucleophilic displacement (non-hydrolytic).
Key Advantage Zero water required. Eliminates

competition.
Standard Operating Procedure (SOP-TMSOK-01)

Reagents:

  • Substrate (1.0 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.1 – 2.0 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve the fluorinated ester in anhydrous THF or Et2O under nitrogen/argon.

  • Addition: Add solid TMSOK in a single portion.

    • Note: The reaction often creates a slurry. Ensure vigorous stirring.

  • Reaction: Stir at room temperature (20–25 °C).

    • Monitoring: Monitor by TLC or HPLC. Reaction is typically fast (1–4 hours).

  • Workup (Critical):

    • The product usually precipitates as the potassium carboxylate salt.

    • Option A (Filtration): Filter the solid, wash with ether, and acidify separately.

    • Option B (Quench): Dilute with organic solvent and quench with dilute acidic buffer (pH 4–5) or 1M HCl to liberate the free acid.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    

Citation: Laganis, E. D.; Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2." Tetrahedron Letters1984 , 25, 5831–5834.

Protocol B: Optimized Aqueous Hydrolysis

If TMSOK is unavailable or too expensive for scale-up, you must optimize the basic hydrolysis conditions to favor carbonyl attack over ring attack.

Optimization Matrix
VariableRecommendationScientific Rationale
Base Choice LiOH (Lithium Hydroxide)Lithium coordinates tightly to the carbonyl oxygen, activating it for attack while being less "naked" (reactive) toward the aromatic ring than K+ or Na+.
Solvent THF / Water (3:1) Avoid DMF or DMSO. Polar aprotic solvents solvate cations but leave anions naked, accelerating

by >100x. THF/Water solvates the hydroxide, reducing its aggression.
Temperature 0 °C to 10 °C

has a higher activation energy than ester hydrolysis. Lowering temperature kinetically favors the easier reaction (ester hydrolysis).
Stoichiometry 1.05 – 1.1 equiv Large excesses of base increase the statistical probability of ring attack.
Decision Logic for Method Selection

Decision_Tree Figure 2: Method Selection Flowchart Start Start: Hydrolysis of Fluorinated Ester Check1 Is F ortho/para to EWG (NO2, CN, CO2R)? Start->Check1 Risk High Risk of Defluorination Check1->Risk Yes Safe Low Risk: Use Standard LiOH Check1->Safe No Method Can you use Anhydrous Conditions? Risk->Method TMSOK Protocol A: TMSOK (Best) Method->TMSOK Yes OptLiOH Protocol B: Cold LiOH/THF Method->OptLiOH No (Scale/Cost) Acid Protocol C: Acidic Hydrolysis Method->Acid Base Sensitive

Figure 2: Decision matrix for selecting the appropriate hydrolysis protocol based on substrate risk.

FAQ: Troubleshooting & Edge Cases

Q: Can I use acid hydrolysis (HCl/Water) instead? A: Yes. Acidic hydrolysis (e.g., 6N HCl, reflux) completely avoids the


 mechanism because water is too weak a nucleophile to attack the aromatic ring. However, this method is reversible (equilibrium-limited) and requires harsh heating, which may degrade other sensitive functional groups.

Q: I see a "smear" on my TLC when using LiOH. What is it? A: This is likely the phenol byproduct. Phenols are acidic (


). In basic solution, they exist as phenoxides, which streak on silica. Acidify a small aliquot of your reaction mixture before spotting TLC to see distinct spots.

Q: Why is DMF/DMSO explicitly forbidden in the guidelines above? A: These are "dipolar aprotic" solvents. They solvate cations (like


) very well but do not solvate anions (like 

). This leaves the hydroxide ion "naked" and extremely reactive. In these solvents, the rate of

displacement of fluorine can increase by a factor of

compared to protic solvents.

References

  • Laganis, E. D.; Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2." Tetrahedron Letters1984 , 25 (50), 5831–5834.

  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews1951 , 49 (2), 273–412.

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in Medicinal Chemistry." Chemical Society Reviews2008 , 37, 320–330.

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Wiley-Interscience, New York.

Sources

Separation of 2-fluoro-3-methylpyridine-4-carboxylic acid from 3-fluoro isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluoropyridine Isomer Separation

Executive Summary

The separation of 2-fluoro-3-methylpyridine-4-carboxylic acid (Target) from its positional isomers (e.g., 3-fluoro-2-methylpyridine-4-carboxylic acid) represents a classic challenge in heterocyclic chemistry.[1][2] These isomers possess nearly identical molecular weights and lipophilicities (


), rendering standard C18 Reversed-Phase HPLC ineffective.[1][2]

This guide leverages the electronic differentiation caused by the fluorine atom's position relative to the pyridine nitrogen.[1] The ortho-fluorine effect in the 2-fluoro isomer significantly lowers the basicity of the pyridine nitrogen compared to the meta-fluorine (3-fluoro) isomer.[1][2] We exploit this


 using Mixed-Mode Chromatography and pH-controlled crystallization.[1][2]

Module 1: Chromatographic Separation (Analytical & Prep)

Core Principle: The Basicity Differential
  • 2-Fluoro Isomer: The fluorine at the C2 position exerts a strong inductive electron-withdrawing effect ($ -I $) on the adjacent nitrogen, significantly reducing its

    
     (estimated pyridine N 
    
    
    
    ).[1][2]
  • 3-Fluoro Isomer: The fluorine at C3 is further removed, resulting in a more basic pyridine nitrogen (estimated pyridine N

    
    ).[1][2]
    

Strategy: Use Mixed-Mode Cation Exchange or HILIC to separate based on this ionization difference.[1][2]

Q: My isomers co-elute on C18. What is the recommended method?

A: Switch to a Mixed-Mode column combining Reversed-Phase (RP) with Strong Cation Exchange (SCX).[1][2]

Protocol 1: Mixed-Mode Separation (Recommended)

ParameterSpecificationRationale
Column Core-shell Mixed-Mode (e.g., SIELC Primesep 100 or Coresep 100)Provides hydrophobic retention + cation exchange selectivity.[1][2][3]
Mobile Phase A Water + 0.1% TFA or Formic Acid (pH ~2.[1][2]5)Low pH ensures the pyridine nitrogen is protonated (positively charged).[1]
Mobile Phase B Acetonitrile (ACN)Controls hydrophobic interaction.[1][2]
Gradient 5% B to 60% B over 20 minStandard gradient.
Elution Order 2-Fluoro (First)

3-Fluoro (Second)
The more basic 3-fluoro isomer interacts stronger with the SCX ligands, retaining longer.[1][2]
Q: Can I use SFC for chiral/achiral purification?

A: Yes, Supercritical Fluid Chromatography (SFC) is excellent for fluoropyridines due to their high solubility in supercritical


/MeOH.[1][2]

Protocol 2: Achiral SFC Screening

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP).[1][2]

  • Co-solvent: Methanol with 0.1% Ammonium Hydroxide.[1][2]

  • Mechanism: The basic stationary phase interacts differently with the acidic carboxylic acid moiety and the varying electron densities of the pyridine ring.[1]

Module 2: Bulk Purification (Process Chemistry)

For multi-gram to kilogram scales, chromatography is often cost-prohibitive.[1][2] We utilize pH-Switch Crystallization .[1][2]

Q: How do I separate them without a column?

A: You can exploit the Isoelectric Point (pI) difference.[1][2] The 2-fluoro isomer is less basic, meaning its zwitterionic form dominates at a lower pH range than the 3-fluoro isomer.[1][2]

Experimental Workflow: pH-Controlled Precipitation

  • Dissolution: Dissolve the crude mixture in minimal water at pH 10 (using NaOH). Both isomers are anionic (carboxylate form).[1][2]

  • Acidification (Step 1): Slowly lower pH to ~3.5 using HCl.

    • Observation: The 3-fluoro isomer (more basic) will protonate at the nitrogen first, forming the zwitterion (neutral overall charge) which is typically the least soluble form.[1][2]

    • Action: Filter off the precipitate (enriched 3-fluoro impurity).[1][2]

  • Acidification (Step 2): Continue lowering pH to ~1.5 - 2.0.

    • Observation: The 2-fluoro isomer (less basic) now reaches its zwitterionic state or precipitates as the free acid (depending on concentration).[1][2]

    • Action: Collect the second crop of crystals.

Visual Guide: Separation Logic

The following diagram illustrates the decision matrix for selecting the correct purification route based on scale and purity requirements.

SeparationLogic cluster_mech Mechanism of Action Start Crude Mixture: 2-Fluoro vs 3-Fluoro Isomers ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical / Small Scale (< 1g) ScaleCheck->Analytical < 1g Prep Preparative Scale (> 10g) ScaleCheck->Prep > 10g MethodHPLC HPLC Method: Mixed-Mode (RP + SCX) Low pH (2.5) Analytical->MethodHPLC MethodCryst pH-Switch Crystallization Exploit pKa differences Prep->MethodCryst ResultHPLC Elution Order: 1. 2-Fluoro (Less Basic) 2. 3-Fluoro (More Basic) MethodHPLC->ResultHPLC ResultCryst Precipitation Order: 1. 3-Fluoro (pH ~3.5) 2. 2-Fluoro (pH ~1.5) MethodCryst->ResultCryst Mech 2-Fluoro (-I effect) -> Lower pKa (N) 3-Fluoro (Less -I) -> Higher pKa (N)

Figure 1: Decision tree for separating fluoropyridine carboxylic acid isomers based on scale and pKa properties.

Troubleshooting & FAQs

Q1: The peaks are tailing significantly on my HPLC chromatogram.

  • Cause: Interaction between the pyridine nitrogen and residual silanols on the silica support, or mixed ionization states.[1]

  • Solution:

    • Add Ion-Pairing Agent: Add 10mM Ammonium Formate or 0.1% TFA to the mobile phase.[1][2]

    • Increase Temperature: Run the column at 40-50°C to improve mass transfer.

Q2: I tried crystallization, but I got an oil instead of a solid.

  • Cause: The "oiling out" phenomenon is common with fluorinated pyridine acids near their isoelectric point.[1][2]

  • Solution:

    • Seed Crystals: If available, add a seed crystal of the pure product.[1]

    • Solvent Switch: Instead of pure water, use a mixture of Isopropanol (IPA)/Water (9:1) .[1][2] The organic solvent reduces the solubility of the zwitterion, promoting crystallization over oiling.[1]

Q3: Can I use derivatization to improve separation?

  • Solution: Yes. Convert the carboxylic acid to a Methyl Ester (using

    
    ).[1]
    
    • Benefit: Esters are non-zwitterionic.[1][2] They can be easily separated on standard Silica (Normal Phase) or C18 columns.[1]

    • Post-Sep: Hydrolyze the ester back to the acid using LiOH/THF.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242722, 2-Fluoro-3-methylpyridine. Retrieved from [Link]

  • Helix Chromatography. HPLC Separation of Pyridinecarboxylic Acid Isomers on Mixed-Mode Columns. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

Sources

Purification strategies for highly polar pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Carboxylic Acid Purification Support Center.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Overcoming the "Zwitterionic Trap" in Highly Polar Heterocycles

Introduction: The "Zwitterionic Trap"

You are likely here because your pyridine carboxylic acid (e.g., nicotinic, picolinic, or isonicotinic acid derivative) is behaving like a "ghost" in your workflow. It elutes in the void volume on C18, refuses to extract into ethyl acetate, and co-crystallizes with buffer salts.

The Root Cause: These molecules are amphoteric . They possess a basic nitrogen (pyridine) and an acidic moiety (carboxylic acid). At neutral pH, they exist largely as zwitterions (net neutral but highly charged internally), resulting in extreme water solubility and poor retention on hydrophobic stationary phases.

This guide is structured as a series of Troubleshooting Modules addressing the three critical failure points: Retention, Isolation, and Desalting.

Module 1: Chromatography Strategies (Retention)

User Issue: "My compound elutes with the solvent front on C18 columns."

Technical Diagnosis: Standard C18 columns undergo "phase collapse" in 100% aqueous conditions, and your compound is too polar to retain with organic modifiers.

Strategy A: The "Aqueous C18" Approach (First Line of Defense)

Do not use standard C18. Use "Water-Wettable" or "Aq" C18 columns. These phases contain polar end-capping that prevents phase collapse, allowing 100% aqueous starts.

  • Mobile Phase: 0.1% TFA or Formic Acid is mandatory to protonate the carboxylic acid (suppressing ionization) and improve retention.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If C18 Aq fails, you must invert your logic. In HILIC, water is the "strong" solvent.

  • Stationary Phase: Bare Silica, Amide, or Zwitterionic phases.

  • Mobile Phase A: Acetonitrile (Weak solvent).

  • Mobile Phase B: Water + 10-20mM Ammonium Acetate (Strong solvent).

  • Gradient: Start high organic (95% ACN) and ramp down to 50-60%.

  • Critical Note: Buffer is required. Without ions (Ammonium Acetate), zwitterions will streak due to secondary electrostatic interactions.

Decision Matrix: Column Selection

Chromatography_Decision_Tree Start Compound Elutes in Void Volume Solubility Is it soluble in 100% ACN? Start->Solubility C18Aq Try C18 Aq / Polar C18 (0-5% Organic Start) Solubility->C18Aq No (Water soluble only) HILIC Switch to HILIC Mode (Amide or Zwitterionic Phase) Solubility->HILIC Yes (Soluble in organic) IonPair Use Ion-Pairing Reagent (Hexanesulfonate or TFA) C18Aq->IonPair Still no retention?

Figure 1: Decision matrix for selecting the correct stationary phase based on solubility and retention behavior.

Module 2: Workup & Isolation (The "Water" Problem)

User Issue: "I cannot extract my product from the aqueous reaction mixture using DCM or EtOAc."

Technical Diagnosis: The partition coefficient (LogP) is negative. Standard Liquid-Liquid Extraction (LLE) is futile.

Protocol 1: Isoelectric Point (pI) Precipitation

This is the most scalable method for purification without chromatography. Zwitterions have their lowest solubility at their isoelectric point (where net charge = 0).

  • Determine pI: Calculate or look up the pI (e.g., Nicotinic acid pI ≈ 3.4; Isonicotinic acid pI ≈ 3.7).

  • Concentrate: Reduce reaction volume to the minimum manageable amount.

  • Adjust pH:

    • If acidic: Add 2M NaOH dropwise until pH approaches pI.

    • If basic: Add 2M HCl dropwise until pH approaches pI.

  • Induce Crystallization: Cool to 4°C. Scratch the flask or seed if possible.

  • Filtration: Filter the precipitate. The mother liquor will contain the salts.

Protocol 2: Continuous Extraction (The "Salting Out" Method)

If precipitation fails, you must force the molecule into the organic phase.

  • Saturate Aqueous Phase: Add solid NaCl until the solution is saturated. This increases the ionic strength, "pushing" the organic molecule out (Salting Out effect).

  • Solvent Choice: Use n-Butanol or IPA/Chloroform (1:3) . These are more polar than EtOAc and can solvate the pyridine ring.

  • Process: Perform 3-5 extractions or use a continuous liquid-liquid extractor.

Module 3: Desalting & Polishing (The "TFA" Problem)

User Issue: "My NMR shows 1-2 equivalents of TFA, and the material is hygroscopic."

Technical Diagnosis: Pyridine nitrogens form stable salts with Trifluoroacetic Acid (TFA). TFA is toxic and interferes with biological assays.[1] Simple evaporation is rarely sufficient due to strong ion-pairing.

Comparison of Desalting Strategies
StrategyMechanismProsCons
HCl Co-evaporation DisplacementSimple, no special equipment.Requires multiple cycles; corrosive vapors.[2]
Ion Exchange (SAX) Anion ExchangeComplete removal; switches counter-ion.Requires resin prep; product dilution.
Scavenger Resin Acid NeutralizationMild; "Tea bag" approach.Can bind product if pKa is too low.
Protocol: Resin-Based Salt Exchange (TFA HCl)

Objective: Replace the sticky TFA counter-ion with Chloride (better solid properties).

  • Resin Selection: Use a Strong Anion Exchange (SAX) resin (e.g., Dowex 1X8 or Amberlite IRA-402) in the Chloride form .

  • Column Prep: Wash resin with MeOH, then water to remove preservatives.

  • Loading: Dissolve your TFA salt in minimal water and load onto the resin.

  • Elution: Elute with water.

    • Mechanism:[3][4] The Resin-Cl releases Cl⁻ and grabs TFA⁻. Your product elutes as the HCl salt.

  • Lyophilization: Freeze-dry the eluate to obtain a fluffy, non-hygroscopic powder.

Workflow: Desalting Logic

Desalting_Workflow Input Product + TFA Salt Step1 Dissolve in Water Input->Step1 Step2 Pass through SAX Resin (Cl- Form) Step1->Step2 Step3 TFA binds to Resin Cl- releases Step2->Step3 Output Product + HCl Salt (Eluate) Step3->Output Final Lyophilize Output->Final

Figure 2: Ion-exchange workflow for converting TFA salts to HCl salts.

FAQs: Rapid Fire Troubleshooting

Q: My product turned red/pink during workup. What happened? A: Pyridine carboxylic acids (especially picolinic acid derivatives) are potent chelators. You likely stripped Iron (Fe) from your steel spatula or silica gel.

  • Fix: Wash the aqueous layer with EDTA solution or treat with a metal scavenger resin (e.g., QuadraPure™) before final isolation.

Q: Can I use basic alumina to remove the acid? A: Risky. Pyridine carboxylic acids will bind tightly to basic alumina. You might never get them off. Use neutral alumina or silica with 1% TEA, but be prepared for poor recovery.

Q: I'm using HILIC but the peak shape is terrible (tailing). A: You are likely missing buffer. HILIC requires ions to form the water layer on the particle surface. Ensure you have at least 10mM Ammonium Formate or Acetate in the aqueous mobile phase.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Waters Corporation. (2025). Strategies for Retaining Polar Compounds: HILIC vs. Reversed-Phase. Waters Application Notes. Link

  • Sigma-Aldrich (Merck). (n.d.). Ion Exchange Resins: Introduction and Protocols. Technical Bulletin. Link

  • Joshi, R., et al. (2012). Efficient removal of trifluoroacetic acid from peptide purification. Journal of the American Chemical Society, 134(16), 6936–6939. Link

  • ResearchGate Community. (2020).[5] Discussion on Desalting Zwitterions and Isoelectric Precipitation. Link

Sources

Solving solubility issues of fluoropyridine carboxylic acids in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Fluoropyridine Carboxylic Acids

The Core Challenge: The Zwitterionic Trap

Fluoropyridine carboxylic acids (e.g., 2-fluoro-3-pyridinecarboxylic acid) represent a classic "brick dust" challenge in medicinal chemistry. Despite the lipophilic nature of the fluorine atom, these compounds often exhibit poor solubility in standard organic solvents (DCM, THF, EtOAc).

The Causality: The insolubility arises from the Intermolecular Zwitterionic Lattice .

  • Proton Transfer: The basic pyridine nitrogen accepts a proton from the carboxylic acid, forming a zwitterion (

    
    ).
    
  • Lattice Energy: These zwitterions form extremely stable electrostatic crystal lattices that resist dissolution in non-polar or moderately polar aprotic solvents.

  • The Fluorine Effect: While fluorine typically increases lipophilicity (

    
    ), its electron-withdrawing nature (
    
    
    
    effect) alters the
    
    
    of the ring nitrogen. However, the strong dipole of the C-F bond often reinforces the crystal lattice rather than disrupting it.

To dissolve these compounds, you must break the lattice by chemically modifying the ionization state or using high-dielectric disruption.

Diagnostic Solubility Matrix

The following table summarizes the expected solubility behavior based on solvent class. Use this to select the correct carrier for your application.

Solvent ClassRepresentative SolventsSolubility RatingMechanism / Notes
Super-Solvents DMSO, DMF, NMPHigh High dielectric constant disrupts electrostatic lattice. Warning: Difficult to remove.
Protic Polar Water, MethanolModerate/High Solvates the zwitterion via H-bonding. Solubility drops significantly as carbon count increases (EtOH < MeOH).
Aprotic Polar MeCN, Acetone, THFLow/Very Low Cannot solvate the zwitterionic charges effectively. Requires additives.
Non-Polar DCM, Toluene, HexaneInsoluble "Brick dust" behavior. The lattice energy > solvation energy.
Fluorinated HFIP, TFEHigh Strong H-bond donors break the lattice. Excellent for NMR or transfers, but expensive.

Troubleshooting Workflow: The "Zwitterion Breaker"

Do not rely on passive dissolution for these substrates. You must actively manipulate the chemical environment.

Visual Guide: Solubility Decision Tree

Caption: Logical workflow for selecting the correct dissolution strategy based on application (Reaction vs. Analysis).

SolubilityLogic Start Start: Compound Insoluble Goal Define Goal Start->Goal Rxn Reaction (Synthesis) Goal->Rxn Analysis Analysis (NMR/LCMS) Goal->Analysis CheckBase Can you use Base? Rxn->CheckBase Soln_DMSO Method C: Super-Solvent Use d6-DMSO + DCl Analysis->Soln_DMSO Soln_IonPair Method A: Ion-Pairing Add 1.1 eq DIPEA or TEA CheckBase->Soln_IonPair Yes (Couplings/SNAr) Soln_Ester Method B: In-Situ Esterification (TMS-Diazomethane) CheckBase->Soln_Ester No (Base Sensitive) Result_Rxn Soluble Anionic Species (Ready for Coupling) Soln_IonPair->Result_Rxn

Experimental Protocols

Protocol A: The "Base-Shift" Dissolution (For Reactions)

Use this when performing amide couplings or nucleophilic substitutions (SNAr) in organic solvents like DCM or THF.

The Logic: By adding a tertiary amine, you deprotonate the carboxylic acid (


) and ensure the pyridine nitrogen remains unprotonated. The resulting lipophilic ammonium salt (e.g., DIPEA-H+) acts as a phase transfer agent, pulling the fluoropyridine into the organic layer.
  • Suspension: Suspend the fluoropyridine carboxylic acid (1.0 eq) in the desired solvent (DCM, THF, or MeCN). It will likely appear as a white suspension.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 eq).

  • Observation: Sonicate for 2–5 minutes. The mixture should turn clear as the lipophilic ion pair forms.

  • Proceed: Add your reagents (e.g., HATU, amine) immediately.

Protocol B: The "Isoelectric" Purification (For Workup)

Use this to recover the product from aqueous waste streams or DMSO.

The Logic: Fluoropyridine carboxylic acids have a distinct isoelectric point (pI) where their solubility is lowest (zwitterionic form).

  • Dissolution: If the product is in alkaline water (as a salt), cool to 0°C.

  • Titration: Slowly add 1N HCl while monitoring pH.

  • Precipitation Zone:

    • Nicotinic acid derivatives (3-COOH): Precipitate around pH 3.4 – 3.8.

    • Picolinic acid derivatives (2-COOH): Precipitate around pH 3.0 – 3.5.

  • Filtration: Once the "brick dust" solid crashes out, filter immediately. Do not over-acidify (pH < 1), or the cationic pyridinium species will form and re-dissolve.

Protocol C: Mixed-Solvent Fluorination

Use this for radical decarboxylative fluorination (Selectfluor chemistry).

The Logic: Selectfluor is a salt and insoluble in pure organics; the substrate is insoluble in pure water. You must use a biphasic or miscible bridge.

  • Recommended System: Acetonitrile : Water (1:1 to 3:1 ratio).

  • Why: This mixture solubilizes the inorganic oxidant (Selectfluor) and the organic substrate simultaneously, allowing the radical transfer to occur in a homogeneous phase [1].

Frequently Asked Questions (FAQs)

Q1: I cannot get a stable NMR lock because the compound won't dissolve in


. 
A:  Stop trying to use Chloroform. These compounds aggregate in non-polar solvents.
  • Solution: Use DMSO-

    
     .
    
  • Advanced Tip: If peaks are broad (due to proton exchange), add 1 drop of DCl (deuterated HCl) or TFA-d . This forces the pyridine into the cationic form, sharpening the signals and breaking aggregates.

Q2: My compound decomposes during recrystallization. Why? A: Fluoropyridine carboxylic acids are prone to thermal decarboxylation , especially if the carboxyl group is at the 2-position (picolinic) and electron-withdrawing fluorines are present.

  • Troubleshooting: Avoid boiling solvents. Use Anti-Solvent Crystallization at room temperature: Dissolve in minimal DMSO/MeOH, then slowly diffuse or add DCM/Ether to crash out the solid.

Q3: How do I remove DMSO after the reaction? A: DMSO is difficult to rotovap.

  • Method 1 (Lyophilization): Dilute with water and freeze-dry.

  • Method 2 (Isoelectric Crash): Dilute the DMSO reaction mixture with 10 volumes of water. Adjust pH to the isoelectric point (approx pH 3-4). The fluoropyridine should precipitate. Filter and wash with water to remove DMSO.

Q4: Why is my 2-fluoro isomer more soluble than the 3-fluoro isomer? A: This is often due to the Dipole Alignment . In 2-fluoropyridines, the nitrogen lone pair and the C-F bond are in close proximity, creating electronic repulsion that can destabilize the lattice slightly compared to the 3-fluoro isomer, where the packing might be more efficient. However, both are generally poor in non-polar solvents [2].

References

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Venturini, F., et al. (2015). Journal of the American Chemical Society. [Link] (Demonstrates the necessity of MeCN/Water mixtures for fluorination of carboxylic acids).

  • Solubility of Nicotinic Acid in Organic Solvents. Daniels, C.R., et al. (2013).[1] Journal of Chemical & Engineering Data. [Link] (Authoritative data on the solubility of pyridine carboxylic acid derivatives and zwitterion behavior).

  • Physicochemical Properties of Fluorinated Pyridines. Purser, S., et al. (2008). Chemical Society Reviews. [Link] (Review of how fluorine substitution alters pKa, lipophilicity, and solubility).

Sources

Controlling temperature for lithiation of 2-fluoropyridines to prevent degradation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers encountering stability issues during the lithiation of 2-fluoropyridines.

Topic: Prevention of Degradation via Thermal Management Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide

Executive Summary: The "Goldilocks" Window

Lithiation of 2-fluoropyridine is a competition between kinetic deprotonation (desired) and nucleophilic attack/elimination (degradation). The fluorine atom is a powerful inductive activator for ortho-lithiation at the C3 position, but it also renders the C2 position highly susceptible to nucleophilic attack (


) and makes the ring prone to elimination (pyridyne formation).

The Critical Rule: You must maintain the reaction in the Kinetic Control Zone (


) to favor C3-lithiation. Deviating above 

triggers rapid self-destruction of the lithiated species.

Diagnostic Troubleshooting (Q&A)

Use this section to identify the root cause of your specific failure mode.

Q1: My reaction mixture turned black/tarry immediately upon warming. What happened?

Diagnosis: Pyridyne Formation (Elimination). Technical Explanation: If the temperature rises above


 before the electrophile is added, the lithiated species (3-lithio-2-fluoropyridine) undergoes 

-elimination of Lithium Fluoride (LiF). This generates 2,3-pyridyne, a highly reactive intermediate that rapidly polymerizes into tars. Solution:
  • Ensure internal temperature monitoring (do not rely on bath temp).

  • Quench with the electrophile at

    
    .
    
  • Do not allow the reaction to warm until the electrophile has fully reacted.

Q2: I see significant amounts of 2-butyl-6-fluoropyridine or 2-butylpyridine in my LCMS.

Diagnosis: Nucleophilic Attack (S_NAr). Technical Explanation: You likely used n-BuLi directly or your LDA generation was incomplete. The butyl anion is a strong nucleophile. Instead of acting as a base (removing H+), it attacked the C2 position, displacing the fluoride or adding across the C=N bond. Solution:

  • Switch to LDA (Lithium Diisopropylamide): The steric bulk of LDA prevents nucleophilic attack at C2, forcing it to act solely as a base.

  • If using n-BuLi to generate LDA, ensure a slight excess of diisopropylamine (

    
     equiv) and allow sufficient time (
    
    
    
    min at
    
    
    ) for complete conversion to LDA before cooling to
    
    
    .
Q3: The yield is low, and I recovered starting material, even though I held it at -78°C.

Diagnosis: Aggregation/Solubility Issues. Technical Explanation: At


 in pure THF, LDA can form stable aggregates (dimers/tetramers) that react slowly. While 2-fluoropyridine lithiation is generally fast, trace impurities or improper solvent ratios can stall the kinetics.
Solution: 
  • LiCl Catalysis: Interestingly, trace Lithium Chloride (LiCl) can catalyze the deaggregation of LDA, speeding up lithiation. Commercial LDA often works better than crystallized LDA for this reason.

  • Time: Ensure a lithiation time of

    
     hours at 
    
    
    
    before adding the electrophile.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired kinetic pathway and the degradation pathways triggered by thermal instability.

LithiationPathways Start 2-Fluoropyridine + Base (LDA) OrthoLi 3-Lithio-2-fluoropyridine (Kinetic Intermediate) Start->OrthoLi -78°C (Kinetic Control) NuAttack 2-Amino/Alkyl Pyridine (S_NAr Byproduct) Start->NuAttack Nucleophilic Base (e.g., n-BuLi) or High T Product 3-Substituted 2-Fluoropyridine (Desired Product) OrthoLi->Product + Electrophile (Keep at -78°C) Pyridyne 2,3-Pyridyne (Transient) OrthoLi->Pyridyne Warming > -60°C (-LiF Elimination) Tars Polymeric Tars (Degradation) Pyridyne->Tars Polymerization

Figure 1: Reaction pathways for 2-fluoropyridine. Green arrows indicate the stable, desired route. Red/Yellow paths indicate thermal or reagent-based failure modes.

Validated Experimental Protocol

This protocol is designed to maximize the stability of the 3-lithio species.

Reagents & Equipment
  • Substrate: 2-Fluoropyridine (

    
     equiv)
    
  • Base: Lithium Diisopropylamide (LDA),

    
     equiv. Recommendation: Prepare fresh from n-BuLi and Diisopropylamine.
    
  • Solvent: Anhydrous THF (inhibitor-free).

  • Cryostat/Bath: Dry ice/Acetone or Cryocooler capable of

    
    .
    
Step-by-Step Workflow
  • System Prep: Flame-dry a Schlenk flask under Argon/Nitrogen.

  • LDA Generation:

    • Add anhydrous THF and Diisopropylamine (

      
       equiv).
      
    • Cool to

      
      .
      
    • Add n-BuLi (

      
       equiv) dropwise. Stir for 
      
      
      
      mins.
    • Why? This ensures all n-BuLi is consumed, preventing nucleophilic attack later.

  • Cooling: Lower temperature to

    
     . Allow 
    
    
    
    mins for equilibration.
  • Lithiation:

    • Add 2-Fluoropyridine (

      
       equiv) dropwise (neat or in minimal THF) down the side of the flask to precool it.
      
    • CRITICAL: Maintain internal temp

      
       during addition.
      
    • Stir at

      
       for 
      
      
      
      hours.
  • Electrophile Trapping:

    • Add the Electrophile (

      
       equiv) slowly.
      
    • Stir at

      
       for 
      
      
      
      mins.
  • Warming:

    • Only after the quench is complete, remove the cooling bath and allow to warm to room temperature.

    • Add saturated

      
       solution to hydrolyze.
      

Stability Data: Temperature Thresholds

The following table summarizes the stability of the 3-lithio-2-fluoropyridine intermediate based on internal reaction temperature.

Temperature RangeSpecies StabilityDominant Reaction PathwayOutcome
-78°C to -70°C High Ortho-lithiation (C3)High Yield
-60°C to -50°C ModerateSlow Elimination (-LiF)Mix of Product + Tars
>-40°C Unstable Rapid Pyridyne FormationComplete Degradation
>-78°C (w/ n-BuLi) N/ANucleophilic Attack (C2)Alkylated Impurities

References

  • Collum, D. B., et al. (2010).[1] Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society. Link

  • Schlosser, M. (2005). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gribble, G. W., et al. (2019).[2] Regioselective ortho-Lithiation of Halopyridines. ResearchGate. Link

  • Knochel, P., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums. Organic Process Research & Development. Link

Sources

Technical Support Center: Troubleshooting Low Yields in SNAr Fluorination of Chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Nucleophilic Aromatic Substitution (SNAr) fluorination, commonly known as the Halex (halogen exchange) reaction, is a cornerstone methodology for synthesizing fluorinated heterocycles. However, researchers frequently encounter low yields, tar formation, or unreacted starting materials when working with chloropyridines. This guide provides an authoritative, causality-driven framework to diagnose and resolve these bottlenecks.

Diagnostic Workflow

Troubleshooting Start Low Yield in SNAr Fluorination Q1 Are significant byproducts observed? Start->Q1 Q2 Is starting material mostly unreacted? Start->Q2 B1 Hydroxypyridine formed? Q1->B1 Yes B2 Tar / Decomposition? Q1->B2 Yes S3 Electronic Deactivation: Check Cl position (3- vs 2-/4-) or use stronger F- source Q2->S3 Yes S1 Moisture Issue: Use spray-dried KF & anhydrous solvent B1->S1 Yes S2 Thermal Degradation: Lower temp, use PTC or TMAF/TBAF B2->S2 Yes

Diagnostic workflow for resolving low yields in chloropyridine SNAr fluorinations.

Frequently Asked Questions (FAQs)

Q1: Why am I getting mostly 2-hydroxypyridine byproducts instead of the fluorinated product? Cause: Fluoride (


) is a hard nucleophile with an exceptionally high charge density. In the presence of even trace moisture, it forms a tight hydration sphere via hydrogen bonding, which drastically reduces its nucleophilicity[1]. Furthermore, the hydrated fluoride acts as a strong base, deprotonating water to generate hydroxide (

). Hydroxide is a superior nucleophile in SNAr reactions and will rapidly displace the chlorine to form 2-hydroxypyridine[2]. Solution: Utilize spray-dried KF, which features a higher surface area and lower moisture content[1][2]. Ensure all polar aprotic solvents (e.g., DMSO, DMF, sulfolane) are rigorously anhydrous and handled under an inert atmosphere[2].

Q2: My reaction with 3-chloropyridine shows no conversion, but 2-chloropyridine works fine. Why? Cause: The rate-determining step in the Halex process is the addition of the fluoride ion to the aromatic ring to form the negatively charged Meisenheimer complex[1]. In 2-chloro and 4-chloropyridines, the highly electronegative nitrogen atom stabilizes this intermediate via resonance. In 3-chloropyridine, the nitrogen cannot participate in resonance stabilization of the negative charge, drastically increasing the activation energy[2]. Solution: For electronically unactivated substrates like 3-chloropyridine, standard KF is insufficient. You must use highly soluble, "naked" fluoride sources such as in situ generated anhydrous tetrabutylammonium fluoride (TBAF)[3] or tetramethylammonium fluoride (TMAF) alcohol adducts[4].

Q3: I'm using standard KF, but the reaction is incredibly slow even at 150 °C. How can I accelerate it? Cause: KF has an extremely high lattice energy and is practically insoluble in organic solvents, limiting the reaction to the solid-liquid interface[5]. Pushing the temperature higher to force the reaction often leads to substrate decomposition and tar formation[5]. Solution: Introduce a Phase Transfer Catalyst (PTC) such as tetraphenylphosphonium bromide or tetramethylammonium chloride[6][7]. These catalysts shuttle the fluoride ion into the organic phase, significantly increasing the reaction rate and allowing for lower operating temperatures without sacrificing yield[7].

Quantitative Reagent Comparison

Fluoride SourceCatalyst / AdditiveTypical SolventTemp (°C)Yield ProfileKey Limitation
Standard KF NoneDMSO / Sulfolane150–200Low (<30%)Poor solubility, slow kinetics, high thermal degradation[5]
Spray-Dried KF Phosphonium PTCDMF / DMSO130–150High (70–90%)Still requires elevated temperatures[7]
Anhydrous TBAF Generated in situTHF / DMSO20–80High (80–95%)Prone to Hofmann elimination if dried improperly[1][3]
TMAF•t-AmylOH NoneDMSO80High (75–95%)Requires specific preparation of the alcohol adduct[4]

Mechanistic Bottlenecks

Mechanism Substrate Chloropyridine + F⁻ Meisenheimer Meisenheimer Complex (Anion) Substrate->Meisenheimer Rate-Determining Addition Side Hydroxypyridine (Byproduct) Substrate->Side H₂O present (OH⁻ attack) Product Fluoropyridine + Cl⁻ Meisenheimer->Product Fast Elimination

SNAr addition-elimination mechanism highlighting the critical Meisenheimer intermediate.

Self-Validating Experimental Protocol

Title: Phase-Transfer Catalyzed Halex Fluorination of 2-Chloropyridine

Step 1: Reagent Preparation & Validation

  • Spray-dry KF under vacuum at 150 °C for 4 hours.

  • Validation Checkpoint: Weigh the KF before and after drying. A constant mass indicates complete dehydration. Store immediately in an argon-filled glovebox to prevent rehydration.

Step 2: Reaction Assembly

  • In a flame-dried Schlenk flask, combine 2-chloropyridine (1.0 equiv), anhydrous spray-dried KF (3.0 equiv), and tetraphenylphosphonium chloride (0.05 equiv)[7].

  • Add anhydrous DMSO (0.5 M relative to the substrate).

Step 3: Execution & In-Process Control (IPC)

  • Heat the mixture to 130 °C under continuous argon flow.

  • Validation Checkpoint: At 2 hours, extract a 50 µL aliquot, quench in water, and extract with ethyl acetate. Analyze via LC-MS. The disappearance of the starting material mass (

    
    ) and appearance of the product mass (
    
    
    
    ) confirms successful addition-elimination. If a mass of 96 (hydroxypyridine) is dominant, abort the reaction and re-dry all reagents.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and pour over crushed ice.

  • Extract with diethyl ether (3 x 20 mL).

  • Validation Checkpoint: Fluoropyridines are highly volatile. Dry the organic layer over

    
     and carefully concentrate under a mild vacuum (>200 mbar) in a cold water bath to prevent product loss into the solvent trap.
    

References

1.2 2.1 3.6 4.5 5.7 6.3 7. 4

Sources

Technical Support Center: Purification of 2-Fluoro-3-methylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-fluoro-3-methylpyridine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with trace metal contamination. The purity of these intermediates is critical, as they are key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Trace metal impurities, often originating from catalysts used in cross-coupling reactions, can impede downstream processes and compromise the quality of the final active pharmaceutical ingredient (API).[2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you diagnose and resolve metal contamination issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of trace metal impurities in 2-fluoro-3-methylpyridine synthesis?

A1: The primary sources of metal contamination are catalysts used in synthetic steps. Transition metals like palladium (Pd), copper (Cu), nickel (Ni), and ruthenium (Ru) are frequently employed in cross-coupling reactions to form the pyridine ring or functionalize it.[4][5][6][7] For instance, palladium catalysts are extensively used in Suzuki and Buchwald-Hartwig reactions, which are common methods for creating C-C and C-N bonds in such heterocyclic systems.[2][8] Another source can be the manufacturing equipment itself, where metals can leach into the reaction mixture under harsh conditions.

Q2: Why is it challenging to remove trace metals from pyridine-containing compounds?

A2: The basic nitrogen atom in the pyridine ring can act as a ligand, forming stable, soluble complexes with metal ions.[9][10] This coordination can make the metal species more soluble in the organic phase, rendering simple filtration or aqueous extraction methods less effective.[9][10] The specific nature of the metal complex, including its oxidation state and other coordinated ligands, also influences its reactivity and solubility, adding to the purification challenge.

Q3: What are the regulatory limits for metal impurities in APIs?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) provide strict guidelines for elemental impurities in final drug products. The limits are based on the toxicity of the metal and the maximum daily dose of the drug. For example, palladium, a common catalyst, has a permitted daily exposure (PDE) of 100 µ g/day for oral administration. This translates to very low parts-per-million (ppm) levels in the final API, necessitating highly efficient removal methods.

Q4: How can I accurately quantify the level of metal contamination?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace metal contaminants in organic samples.[11][12][13] This technique offers high sensitivity, often at the parts-per-billion (ppb) level, and can analyze multiple elements simultaneously.[12] Proper sample preparation, which may involve acid digestion to break down the organic matrix, is crucial for accurate results.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-fluoro-3-methylpyridine intermediates.

Issue ID Problem Probable Cause(s) Recommended Action(s)
PUR-001 High residual palladium (>10 ppm) after standard aqueous work-up and filtration. The palladium species is soluble in the organic phase, likely complexed with the pyridine nitrogen.[9][10]Employ a metal scavenger with high affinity for palladium. Thiol-functionalized silica gels are often highly effective.[9][14] Consider an aqueous wash with a chelating agent like L-cysteine.[8]
PUR-002 Significant product loss during purification with activated carbon. Activated carbon is a non-specific adsorbent and can bind your product in addition to the metal impurities.[10]Reduce the amount of activated carbon used or switch to a more selective metal scavenger. Perform small-scale trials to find the optimal loading. A thorough wash of the carbon cake with a suitable solvent can also help recover the adsorbed product.[10]
PUR-003 Metal scavenger is ineffective at removing the metallic impurity. The chosen scavenger may not have a high affinity for the specific metal species present (e.g., oxidation state). The reaction conditions (temperature, time) may be suboptimal.[9]Screen a panel of different scavengers (e.g., thiol, amine, and mixed-mode functionalized silica).[9][14] Increase the scavenging temperature (e.g., to 40-60 °C) and/or extend the reaction time to improve kinetics.[9][10]
PUR-004 The purified product is a dark color, suggesting residual impurities. Colored byproducts may have formed during the reaction or work-up. Residual colloidal metal particles can also impart color.A final polish filtration through a fine filter (e.g., 0.45 µm) can remove fine particulates. A gentle treatment with a minimal amount of activated carbon may be effective for color removal, but be mindful of potential product loss.[15]
PUR-005 Recrystallization fails to significantly reduce metal content. The metal impurity may be co-crystallizing with the product, or it is too low in concentration for recrystallization to be effective.This often indicates that the metal is covalently bound or strongly complexed. A scavenging step should be performed before the final recrystallization.

In-Depth Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol is highly effective for removing residual palladium catalysts from organic solutions. Thiol groups have a strong affinity for soft metals like palladium, forming a stable complex that can be easily removed by filtration.[9][14]

Workflow Diagram: Metal Scavenging

ScavengingWorkflow cluster_prep Preparation cluster_scavenge Scavenging cluster_isolation Isolation cluster_qc Quality Control A Dissolve Crude Product in Suitable Solvent B Add Thiol-Silica Scavenger (3-5 wt. equiv. to Pd) A->B C Stir at 40-60°C for 2-12 hours B->C D Cool to Room Temperature C->D E Filter Through Celite Pad D->E F Wash Pad with Solvent E->F G Combine Filtrate & Washings F->G H Concentrate Under Reduced Pressure G->H I Analyze for Residual Pd (ICP-MS) H->I

Caption: Workflow for palladium removal using a solid-supported scavenger.

Methodology:

  • Solvent Selection: Ensure your crude 2-fluoro-3-methylpyridine intermediate is fully dissolved in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate). The solvent should not react with the scavenger.

  • Scavenger Addition: To the stirred solution, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 3-5 weight equivalents relative to the initial mass of the palladium catalyst used.

  • Scavenging: Heat the mixture to 40-60°C and stir for 2-12 hours. The optimal time and temperature should be determined by monitoring the palladium concentration via ICP-MS at various time points.

  • Filtration: Cool the mixture to room temperature. Prepare a filtration funnel with a 1-2 cm pad of Celite. Wet the pad with the reaction solvent.

  • Product Isolation: Filter the reaction mixture through the Celite pad to remove the scavenger-metal complex.[9] Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[9]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm that the residual palladium level is within your target specification.[12][16]

Protocol 2: Purification via Aqueous Chelation Extraction

This method utilizes a water-soluble chelating agent to extract metal ions from the organic phase. Chelating agents are organic molecules with multiple donor atoms (like N, O, S) that can form stable, ring-like structures with metal ions, known as chelates.[17][18][19] These metal chelates are typically highly soluble in the aqueous phase.

ChelationWorkflow

Sources

Technical Support Center: Minimizing Decarboxylation of Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are notoriously difficult to isolate in high purity due to their zwitterionic nature and susceptibility to thermal decarboxylation.[1] While less reactive than their 2-isomer counterparts (picolinic acids), they still undergo significant degradation when subjected to standard thermal workups (e.g., rotavap at >60°C). This guide provides a mechanistic understanding of the degradation pathway and offers validated, low-thermal-stress protocols for isolation and analysis.

Module 1: The Mechanism (The "Why")

Q: Why does isonicotinic acid decarboxylate during workup?

A: The degradation is driven by the formation of a zwitterionic intermediate.[1] Unlike simple benzoic acids, the pyridine nitrogen can become protonated (or alkylated), creating an electron-deficient ring that pulls electron density from the carboxylate group.

The Danger Zone:

  • Zwitterion Formation: In solution, the molecule exists in equilibrium between the neutral acid and the zwitterion (NH⁺/COO⁻).

  • Ylide Intermediate: Thermal energy facilitates the loss of CO₂, generating a transient pyridinium ylide (a carbanion at the 4-position).[1]

  • Irreversible Loss: The ylide is quickly protonated by the solvent, resulting in the formation of pyridine (or the corresponding derivative) and irreversible yield loss.

Expert Insight: While the Hammick Reaction is classically associated with picolinic acid (2-position), the same electronic principles apply here.[1] The 4-position is electronically linked to the nitrogen, making it susceptible to the same inductive destabilization, albeit at slightly higher activation energies than the 2-position.

Visualization: Decarboxylation Pathway

DecarboxylationMechanism cluster_0 Equilibrium State cluster_1 Thermal Degradation (High T) cluster_2 Final Product (Loss) Neutral Neutral Acid (Py-COOH) Zwitterion Zwitterion (H-Py⁺-COO⁻) Neutral->Zwitterion pH Dependent TS Transition State (Decarboxylation) Zwitterion->TS Heat (>150°C) Ylide Pyridinium Ylide (Intermediate) TS->Ylide - CO₂ CO2 CO₂ (Gas) TS->CO2 Pyridine Pyridine Derivative (Impurity) Ylide->Pyridine Protonation (Solvent)

Caption: Thermal decarboxylation pathway of isonicotinic acid proceeding through zwitterionic and ylide intermediates.

Module 2: Workup & Isolation Strategy (The "How")

Q: What is the optimal pH for isolation?

A: The "Safe Harbor" pH is 3.5 – 3.6 .[1] Isonicotinic acid has two pKa values:

  • pKa₁ (Pyridine N-H⁺): ~1.8[1]

  • pKa₂ (Carboxylic Acid): ~4.9[1]

The Isoelectric Point (pI) is roughly the average of these two values (~3.4). At this pH, the molecule has net neutral charge and minimum solubility in water, allowing for precipitation (crystallization) rather than evaporation.

Q: Can I use a rotary evaporator (Rotavap)?

A: Avoid if possible. If you must use a rotavap, strictly limit the bath temperature to < 45°C and use a high-vacuum pump to lower the boiling point.[1] However, the preferred method is Isoelectric Precipitation followed by filtration.

Protocol A: The "Cold Precipitation" Method (Recommended)

Use this protocol to avoid thermal stress completely.

  • Concentration: If the reaction mixture is dilute, concentrate under high vacuum at < 40°C to roughly 20% of the original volume.

  • pH Adjustment:

    • Cool the solution to 0–5°C (ice bath).

    • Slowly adjust pH to 3.5 using 6N HCl (if basic) or 6N NaOH (if acidic).[1]

    • Note: Use an internal pH probe; paper strips are inaccurate for zwitterions.[1]

  • Crystallization: Stir at 0°C for 30–60 minutes. The free acid should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid and wash with ice-cold water (minimal volume) followed by cold acetone (to remove organic impurities and aid drying).[1]

  • Drying: Dry in a vacuum oven at 50°C max, or preferably lyophilize .

Q: My product is water-soluble and won't precipitate. What now?

A: If the derivative is highly polar (e.g., amino-substituted), isoelectric precipitation may fail.

  • Alternative 1: Lyophilization (Freeze Drying). This is the gold standard for thermally unstable, water-soluble acids.[1] It removes water by sublimation at low temperature.[1]

  • Alternative 2: Resin Capture. Use a cation exchange resin (e.g., Dowex 50W).[1] Bind the pyridine at pH 1, wash with water, and elute with Ammonia/MeOH. Evaporate the ammonia fractions at low temp.

Module 3: Troubleshooting Specific Scenarios

Q: The solid turns brown/black during drying.

A: This indicates oxidative polymerization or decarboxylation.[1]

  • Cause: Drying temperature > 80°C or presence of trace metals (Cu, Fe) which catalyze decarboxylation.[1]

  • Fix: Re-dissolve in base, treat with activated charcoal/Celite to remove metals, re-precipitate at pH 3.5, and dry at < 50°C under vacuum .

Q: My yield is lower than the HPLC assay suggests.

A: You likely lost product to the mother liquor during filtration (solubility issue) or decarboxylated it in the injector port of your GC (analysis artifact).

  • Check: Analyze the mother liquor by HPLC. If product is present, concentrate the mother liquor further (cold) and repeat precipitation.

Q: How do I analyze this by GC-MS without degrading it?

A: You cannot inject free isonicotinic acid into a GC.[1] The injector port heat (250°C) will decarboxylate it instantly.

  • Protocol: You must derivatize it first.[1]

    • Take 5 mg sample.[1]

    • Add 0.5 mL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

    • Heat at 60°C for 30 mins.

    • Inject the TMS-ester.[1]

Module 4: Solvent & Stability Data

Table 1: Thermal Stability & Solubility Profile
ParameterValue / ConditionNotes
Melting Point 310–319°C (Sublimes)Do not use MP as a purity check; sublimation occurs first.[1]
Onset of Decarboxylation ~180–200°C (Solid state)Occurs significantly lower in solution with catalysts.[1]
Safe Workup Temp < 50°C Recommended limit for solution-phase handling.[1]
pKa 1 (N-H) 1.8Protonation of ring nitrogen.[1]
pKa 2 (COOH) 4.9Deprotonation of carboxylic acid.[1]
Isoelectric Point (pI) 3.5 Target pH for maximum precipitation.
Dangerous Solvents DMSO, DMF at >100°CPolar aprotic solvents accelerate decarboxylation.[1]
Visualization: Workup Decision Tree

WorkupDecision Start Reaction Mixture (Isonicotinic Acid Derivative) SolubilityCheck Is product water soluble? Start->SolubilityCheck Precip Method A: Isoelectric Precip (Adjust pH to 3.5 at 0°C) SolubilityCheck->Precip No (Precipitates) Lyophil Method B: Lyophilization (Freeze Dry) SolubilityCheck->Lyophil Yes (High Solubility) Filter Filter & Wash (Cold Water/Acetone) Precip->Filter Dry Vacuum Dry < 50°C Filter->Dry Resin Method C: Ion Exchange (Dowex 50W) Lyophil->Resin If salts present Resin->Dry

Caption: Decision matrix for selecting the appropriate workup method based on product solubility.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5922, Isonicotinic Acid. Retrieved October 26, 2023, from [Link]

  • Dunn, G. E., & Prysiazniuk, S. I. (1961).[1] Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Canadian Journal of Chemistry.[1][2] (Contextual grounding on mechanism).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Fluoro-3-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-fluoro-3-methylpyridine-4-carboxylic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis grounded in the principles of substituent effects on aromatic systems. We will explore the expected spectral data, compare it with structurally similar compounds, and provide a robust experimental protocol for acquiring high-quality NMR data.

Introduction: The Structural Significance of 2-Fluoro-3-methylpyridine-4-carboxylic acid

2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3) is a substituted pyridine derivative.[1] The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and agrochemicals. The specific arrangement of its substituents—a fluorine atom, a methyl group, and a carboxylic acid—creates a unique electronic environment that dictates its chemical reactivity and biological activity. Accurate structural elucidation via NMR spectroscopy is paramount for confirming its identity, assessing purity, and understanding its behavior in different chemical environments. This guide will dissect the expected ¹H and ¹³C NMR spectra, providing the rationale behind the chemical shifts.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Fluoro-3-methylpyridine-4-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Rationale
H-5~8.2 - 8.4dJ(H,H) ≈ 5Downfield shift due to proximity to the electron-withdrawing nitrogen and deshielding from the adjacent carboxylic acid.
H-6~7.4 - 7.6dJ(H,H) ≈ 5, J(H,F) ≈ 2-3Influenced by the nitrogen atom and exhibits a small through-space coupling to the fluorine atom.
-CH₃~2.3 - 2.5s-Typical range for a methyl group on a pyridine ring.
-COOH~13.0 - 14.0br s-Highly deshielded, characteristic of a carboxylic acid proton, often broad due to hydrogen exchange.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-3-methylpyridine-4-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constants (¹JCF, ²JCF, etc. in Hz)Rationale
C-2~158 - 162d¹JCF ≈ 230-250Large downfield shift due to direct attachment to the highly electronegative fluorine atom, exhibiting a characteristic large one-bond C-F coupling.[4]
C-3~125 - 129d²JCF ≈ 15-20Shielded relative to other carbons, but shows a two-bond coupling to fluorine.
C-4~145 - 149d³JCF ≈ 5-10Downfield shift due to attachment of the electron-withdrawing carboxylic acid group.
C-5~138 - 142s-Deshielded due to its position relative to the nitrogen (γ-position).[5]
C-6~122 - 126d²JCF ≈ 20-25Shielded due to its position relative to the nitrogen (β-position) and shows a two-bond coupling to fluorine.[5]
-CH₃~15 - 18q (due to H)-Typical chemical shift for a methyl group attached to an sp² carbon.[2]
-COOH~165 - 168s-Characteristic chemical shift for a carboxylic acid carbon.[3]

Comparative Analysis and Mechanistic Insights

The predicted chemical shifts are best understood by comparing them to simpler, related pyridine structures. The electronic properties of each substituent (Fluorine, Methyl, Carboxylic Acid) and the nitrogen heteroatom synergistically influence the final spectrum.

  • Pyridine as the Parent Compound : In pyridine, the carbon atoms are deshielded compared to benzene due to the electronegativity of the nitrogen atom. The chemical shifts are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4).[5] Protons are also shifted downfield, with H2/H6 at ~δ 8.5, H3/H5 at ~δ 7.0, and H4 at ~δ 7.5.[5]

  • Effect of the -COOH Group : A carboxylic acid at the C-4 position is electron-withdrawing. This effect strongly deshields the attached carbon (C-4) and the adjacent protons (H-3 and H-5). The acidic proton itself appears at a very low field (>10 ppm).[3]

  • Effect of the -CH₃ Group : The methyl group at C-3 is a weak electron-donating group. It will cause a slight shielding (upfield shift) of the carbons and protons on the ring, particularly at the ortho (C-2, C-4) and para (C-6) positions relative to itself.

  • Effect of the -F Atom : Fluorine is a highly electronegative atom, leading to a strong inductive electron withdrawal (-I effect), which deshields nearby nuclei. However, it also has a strong resonance electron-donating effect (+R effect) due to its lone pairs.[6]

    • On ¹³C Shifts : The most dramatic effect is the large downfield shift of the directly attached carbon (C-2) and the characteristic large one-bond coupling constant (¹JCF).[4] The influence on other carbons is a balance of inductive and resonance effects, which are observable through smaller two- and three-bond C-F couplings.

    • On ¹H Shifts : The fluorine atom will influence the chemical shifts of nearby protons. Furthermore, it will introduce spin-spin coupling (JHF), which can be observed over two to four bonds, aiding in signal assignment.

The interplay of these effects in 2-fluoro-3-methylpyridine-4-carboxylic acid leads to the predicted shifts. For instance, the position of H-5 is influenced by the deshielding effects of both the ring nitrogen and the C-4 carboxylic acid. The chemical shift of C-2 is dominated by the directly attached fluorine.

Experimental Protocol for NMR Analysis

This section provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection (e.g., DMSO-d6) Weigh Weigh Compound (10-20 mg for 13C, 1-5 mg for 1H) Solvent->Weigh Dissolve Dissolve in Solvent (0.6-0.7 mL) Weigh->Dissolve Transfer Transfer to 5mm NMR Tube Dissolve->Transfer Spectrometer Spectrometer Setup (≥400 MHz) Transfer->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Field Homogeneity Lock->Shim Acquire Acquire Spectra (1H, 13C, DEPT, COSY, HSQC) Shim->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Assign Structure Assignment Integrate->Assign

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for polar carboxylic acids.

    • Concentration: For ¹H NMR, prepare a solution of 1-5 mg in ~0.6 mL of solvent. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended due to the low natural abundance of the ¹³C isotope.[2]

    • Internal Standard: Modern spectrometers typically use the residual solvent signal as a secondary reference. For DMSO-d₆, the reference is δ 2.50 for ¹H and δ 39.52 for ¹³C.[6] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00) if absolute referencing is required.

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.

    • Tuning and Locking: Insert the sample and tune the probe for the ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.

    • Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm is usually sufficient. Typically, 8 to 16 scans are adequate for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are recommended to ensure quantitative accuracy for all carbon types.[2]

    • 2D Experiments (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the signals in the ¹H spectrum and pick the peaks (identify their chemical shifts) in all spectra.

    • Use the combination of 1D and 2D spectra to assign each signal to its corresponding nucleus in the molecule.

Conclusion

The NMR spectroscopic profile of 2-fluoro-3-methylpyridine-4-carboxylic acid is a direct reflection of its intricate electronic structure. By understanding the individual and collective effects of the nitrogen heteroatom, fluorine, methyl, and carboxylic acid substituents, researchers can confidently interpret the ¹H and ¹³C NMR spectra. The comparative approach outlined in this guide, combined with the robust experimental protocol, provides a comprehensive framework for the accurate characterization of this and other complex substituted pyridine molecules, ensuring scientific integrity in research and development.

References

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.
  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–732. [Link]

  • Stadler, A., & Kappe, C. O. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(12), 999-1004. [Link]

  • PubChem. (n.d.). 2-fluoro-3-methoxypyridine-4-carboxylic acid. Retrieved from [Link]

  • Maksimov, A. I., & Shcherbakov, A. I. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
  • PubChem. (n.d.). 2-Fluoro-3-methylpyridine. Retrieved from [Link]

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 103-115. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Retrieved from [Link]

  • Science.gov. (n.d.). fluorine-19 nmr chemical: Topics. Retrieved from [Link]

  • Adcock, W., & Abeywickrema, A. N. (1993). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). Australian Journal of Chemistry, 46(1), 149-152.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Ghaffari, M. A., et al. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Magnetic Resonance in Chemistry, 44(4), 336-348. [Link]

  • National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052. [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

Sources

19F NMR Characterization of 2-Fluoropyridine Derivatives: A Comparative Guide to Coupling Constants and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Fluorine substitution is a cornerstone of modern medicinal chemistry. Incorporating a fluorine atom at the 2-position of a pyridine ring dramatically alters the basicity of the nitrogen, modulates lipophilicity, and provides a metabolic shield against cytochrome P450-mediated oxidation. For researchers synthesizing these bioisosteres,


F Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool. With a natural abundance of 100% and a gyromagnetic ratio second only to 

H,

F NMR provides exceptional sensitivity[1].

This guide objectively compares the performance of standard 1D


F NMR against advanced 2D heteronuclear techniques (such as 

F-

C HMBC) for the structural validation of 2-fluoropyridines, providing the characteristic coupling constants and self-validating experimental protocols required for rigorous drug development.
Part 1: The Causality of F NMR Coupling in 2-Fluoropyridines

The


F chemical shift is exquisitely sensitive to changes in the local electronic environment, largely due to the anisotropic distribution of electrons in its 2p orbitals[1]. In 2-fluoropyridines, the highly electronegative fluorine atom is adjacent to the pyridine nitrogen, creating a unique spin-spin coupling network that dictates the choice of analytical approach.
  • The Lone-Pair Effect (Through-Space Coupling): A defining hallmark of 2-fluoropyridines is the unusually large two-bond nitrogen-fluorine coupling constant (

    
    ). While typical 
    
    
    
    couplings in 3-fluoropyridines are small (~3.6 Hz)[2], the
    
    
    in 2-fluoropyridine is approximately -52.6 Hz[3]. This massive coupling magnitude is driven by the spatial proximity of the nitrogen and fluorine lone-pair orbitals, which facilitates a "through-space" or lone-pair-mediated transmission mechanism[3].
  • Second-Order Effects: In polyfluorinated pyridines, extracting accurate chemical shifts and scalar coupling constants via standard 1D methods can fail due to second-order effects. When the chemical shift difference between coupled nuclei is small relative to their

    
    -coupling, the multiplets distort, requiring advanced 2D techniques or computational spectral analysis to resolve[4].
    
Part 2: Comparative Analysis of Characteristic Coupling Constants

To confidently assign regiochemistry, analysts must compare observed


-values against established benchmarks. The table below summarizes the characteristic scalar coupling constants for 2-fluoropyridine derivatives.
Coupling TypeNuclei InvolvedTypical Range (Hz)Mechanistic Significance / Causality


C2 -

F
230 – 270 HzDirect bond coupling. Magnitude increases as the pyridine ring becomes more heavily fluorinated[5].


C3 -

F
10 – 30 HzGeminal coupling. Always positive; highly dependent on the solvent and local steric hindrance[5].


N -

F
~52 HzDiagnostic for 2-fluoro substitution. Driven by lone-pair overlap (through-space effect)[3].


H3 -

F
8 – 12 HzVicinal coupling. Useful for confirming the presence of an unsubstituted 3-position[6].


H4/6 -

F
4 – 6 HzLong-range meta coupling. Often unresolved in low-field spectrometers but critical for 3D structural mapping.
Part 3: Comparing Analytical Workflows & Self-Validating Protocols

Choosing the correct NMR technique depends on the complexity of the substitution pattern. The table below compares the performance of alternative analytical approaches.

Analytical ApproachPrimary Use CasePerformance / ResolutionLimitations
1D

F NMR
Rapid purity checks and primary chemical shift confirmation.High sensitivity; resolves first-order

couplings easily[6].
Fails in heavily substituted or polyfluorinated systems due to second-order effects[4].
1D

F{

H} NMR
Isolating F-F couplings and validating core chemical shifts.Excellent for simplifying complex multiplets into sharp singlets[6].Strips away valuable

connectivity data.
2D

F-

C HMBC
Mapping carbon skeletons in novel derivatives.Superior resolution of long-range

and

networks[4].
Lower sensitivity; requires longer acquisition times and optimized delays.
Protocol 1: Dual 1D

F /

F{

H} Acquisition (Self-Validating System)

Causality: Acquiring both a proton-coupled and a proton-decoupled


F spectrum creates a self-validating system. The decoupled spectrum collapses the complex multiplet into a single sharp resonance, proving the signal represents a single fluorine environment and validating the core chemical shift. Comparing the two allows for the precise extraction of 

values without interference from

H-

H scalar couplings[6].
  • Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). Ensure the concentration is sufficient (~10-20 mg/mL) to observe low-intensity satellite peaks.
  • Calibration: Calibrate the 90° pulse for

    
    F. Set the spectral width to cover at least +50 to -250 ppm to account for the wide chemical shift range of fluorine.
    
  • Acquisition (

    
    F):  Run a standard 1D 
    
    
    
    F experiment. Use a relaxation delay (
    
    
    ) of at least 3-5 seconds to account for the longer
    
    
    relaxation times of fluorinated aromatics.
  • Acquisition (

    
    F{
    
    
    
    H}):
    Run the same sequence with continuous wave (CW) or WALTZ-16 broadband decoupling applied to the
    
    
    H channel.
  • Validation: Overlay the spectra. The distance between the split peaks in the coupled spectrum directly yields the

    
     constants.
    
Protocol 2: 2D

F-

C HMBC for Complex Substitutions

Causality: When functionalizing the 2-fluoropyridine core (e.g., adding bulky substituents at the 4- or 5-position),


H NMR becomes ambiguous due to overlapping aromatic signals. A 2D 

F-

C HMBC correlates the fluorine atom to distant carbons via

and

couplings, mapping the carbon skeleton directly from the fluorine perspective[4].
  • Parameter Setup: Select an HMBC pulse sequence optimized for long-range heteronuclear coupling.

  • Delay Optimization: Set the long-range coupling evolution delay based on an estimated

    
     of 10-15 Hz (typically a delay of ~33-50 ms).
    
  • Acquisition: Acquire with sufficient

    
     increments (e.g., 256) to ensure high resolution in the indirect (
    
    
    
    C) dimension.
  • Processing: Apply a sine-bell squared window function in both dimensions to enhance cross-peak resolution.

Part 4: Structural Validation Workflow

The following decision tree illustrates the logical progression for characterizing a novel 2-fluoropyridine derivative, ensuring researchers select the optimal analytical alternative based on spectral complexity.

Workflow N1 Synthesize 2-Fluoropyridine Derivative N2 Acquire 1D 19F & 19F{1H} NMR N1->N2 N3 Analyze 19F Multiplet Complexity N2->N3 N4 First-Order Coupling (Resolved Multiplets) N3->N4 N5 Second-Order Effects (Overlapping/Complex) N3->N5 N6 Extract J_FH Directly (Validate Regiochemistry) N4->N6 N7 Run 2D NMR (19F-13C HMBC / 19F-15N HSQC) N5->N7 N8 Confirm Structural Assignment N6->N8 N7->N8

19F NMR Decision Tree for 2-Fluoropyridine Structural Validation.

References

1.[1] "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA". PMC. URL: 2.[2] "Long-range19F-15N heteronuclear shift correlation: examination ofJ-modulations associated with broad range accordion excitation". Academia.edu. URL: 3.[4] "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine". Loughborough University. URL: 4.[5] "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes. URL: 5.[6] "Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments". ACS Publications. URL: 6.[3] "15N-19F Spin Coupling Mechanism in 2-Fluoropyridine Studied by Selective Population Transfer in 15N Nuclear Magnetic Resonance". RSC Publishing. URL:

Sources

Comparative Guide: Crystal Structure Analysis Platforms for 2-Fluoro-3-methylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently evaluate the solid-state properties of complex heterocyclic building blocks. 2-Fluoro-3-methylpyridine-4-carboxylic acid (CAS 885589-17-3) is a prime example of a structurally demanding intermediate. Its unique substitution pattern creates a highly specific electrostatic environment that dictates its crystal packing, solubility, and downstream performance in drug formulation .

This guide objectively compares the three leading analytical platforms—Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Solid-State NMR (ssNMR) —used to elucidate its crystal structure, providing actionable, self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Grounding: The Solid-State Chemistry of Fluorinated Pyridines

To understand why we must carefully select our analytical tools, we must first understand the causality behind the molecule's behavior. In standard pyridinecarboxylic acids (like picolinic or nicotinic acid), the dominant supramolecular interaction is a strong hydrogen bond between the carboxylic acid (O-H) and the pyridine nitrogen (N) .

However, 2-fluoro-3-methylpyridine-4-carboxylic acid introduces two disruptive variables:

  • Electronic Inductive Effect: The highly electronegative fluorine atom at the C2 position withdraws electron density from the pyridine ring, significantly lowering the pKa of the adjacent nitrogen. This alters the proton-transfer dynamics, making it challenging to predict whether the solid state exists as a neutral molecule (O-H···N) or a zwitterion (O⁻···H-N⁺).

  • Steric Hindrance: The methyl group at the C3 position creates a steric clash with the carboxylic acid at C4. This forces the carboxylate group to rotate out of coplanarity with the pyridine ring, resulting in a strained dihedral angle that frequently leads to polymorphic behavior during crystallization.

Platform Comparison: Quantitative Performance Metrics

When selecting an analytical platform to resolve these structural nuances, scientists must weigh sample availability against the required resolution. Below is a quantitative comparison of the three primary technologies .

Analytical PlatformMin. Sample MassCrystal Size Req.Resolution LimitData Collection TimeTypical R-factorPrimary Structural Insight
SCXRD ~1 mg> 10 μm0.7 – 0.8 Å2 – 12 hours2% – 5%Absolute configuration, precise 3D atomic coordinates.
MicroED (3D ED) < 0.1 mg100 – 500 nm0.8 – 1.0 Å10 – 30 minutes10% – 20%Ab initio structure determination from sub-micron powders.
ssNMR 10 – 50 mgN/A (Powder)Local (ppm shifts)12 – 48 hoursN/AHydrogen-bonding networks, tautomeric/protonation states.

Decision Matrix Visualization

The following workflow illustrates the logical routing of a synthesized batch of 2-fluoro-3-methylpyridine-4-carboxylic acid through the appropriate analytical pipeline based on its physical state.

AnalyticalWorkflow A 2-Fluoro-3-methylpyridine-4-carboxylic acid (Batch Synthesis) B Crystallization & Particle Sizing A->B Sample Prep C Single-Crystal XRD (Crystals > 10 μm) B->C Slow Evaporation D MicroED (3D ED) (Nanocrystals < 1 μm) B->D Crash Cooling / Grinding E Solid-State NMR (Bulk Powder / Amorphous) B->E Direct Analysis F 3D Structural Elucidation & Polymorph Validation C->F Atomic Coordinates D->F Sub-Angstrom Data E->F Local H-Bonding Network

Decision matrix for selecting the optimal structural analysis technique based on sample state.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the step-by-step protocols for executing these analyses.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for determining the precise dihedral angle between the pyridine ring and the carboxylic acid group.

  • Crystallization via Vapor Diffusion: Dissolve 5 mg of the compound in a minimum volume of ethanol. Place the unsealed vial inside a larger sealed chamber containing heptane (anti-solvent).

    • Causality: Vapor diffusion promotes an exceptionally slow, controlled supersaturation gradient, yielding single crystals with minimal defect density.

  • Cryogenic Mounting: Harvest a >10 μm crystal using a nylon loop coated in Paratone-N oil. Immediately transfer the loop to a goniometer equipped with a 100 K nitrogen cold stream.

    • Causality: Cryocooling minimizes thermal atomic displacement (B-factors). This is absolutely critical for accurately locating the electron density of the elusive carboxylic acid proton.

  • Data Acquisition: Collect diffraction data using Mo-Kα or Cu-Kα radiation. Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically.

  • Self-Validation Mechanism: The solved SCXRD structure is used to mathematically generate a theoretical Powder X-Ray Diffraction (PXRD) pattern. By overlaying the experimental PXRD pattern of the bulk synthesis batch with this calculated pattern, the scientist instantly validates whether the selected single crystal is truly representative of the bulk material.

Protocol B: Microcrystal Electron Diffraction (MicroED)

When the compound crashes out as a fine powder and resists growing into large crystals, MicroED breaks the 1 μm barrier, acting as a game-changing alternative .

  • Nanocrystal Preparation: Deposit the raw synthesized powder onto a glass slide and gently crush it to break large aggregates. Dust the powder onto a 300-mesh holey carbon TEM grid .

    • Causality: MicroED requires crystals thinner than 200 nm to ensure kinematic scattering. Thicker crystals cause multiple scattering events (dynamical effects), which distort the diffraction intensities.

  • Cryo-EM Insertion: Load the grid into a transmission electron microscope (TEM) operating at 200 kV under cryogenic conditions (liquid nitrogen).

  • Continuous Rotation Data Collection: Irradiate a single nanocrystal with a low-dose electron beam (~0.01 e⁻/Ų/s) while continuously rotating the stage from -30° to +30°.

    • Causality: Organic frameworks are highly beam-sensitive. Continuous rotation prevents the "missing wedge" problem in reciprocal space and distributes the electron dose, preventing the destruction of the crystal lattice before data collection is complete.

  • Self-Validation Mechanism: The resolution of the resulting electrostatic potential map directly correlates with data quality. A final structural refinement R-factor below 20% internally validates the accuracy of the atomic coordinates derived from the nanocrystal.

Protocol C: Solid-State NMR (ssNMR) Validation

While diffraction techniques provide 3D coordinates, ssNMR is unmatched for determining the exact protonation state (neutral vs. zwitterion) in the bulk powder without requiring long-range crystalline order .

  • Rotor Packing: Pack 30 mg of the bulk powder tightly into a 3.2 mm zirconia Magic-Angle Spinning (MAS) rotor.

  • MAS and Cross-Polarization (CP): Spin the sample at 15–20 kHz at the magic angle (54.74°). Apply ¹H-¹³C and ¹H-¹⁵N Cross-Polarization.

    • Causality: MAS physically averages out chemical shift anisotropy (line broadening). CP transfers magnetization from the abundant ¹H protons to the dilute ¹³C/¹⁵N nuclei, drastically increasing the signal-to-noise ratio.

  • Hydrogen-Bond Elucidation: Analyze the ¹⁵N chemical shift.

    • Causality: A chemical shift near 100 ppm confirms a neutral pyridine nitrogen. A shift >150 ppm indicates protonation.

  • Self-Validation Mechanism: The integration of the ¹⁵N peak directly quantifies the ratio of tautomeric states. If the SCXRD model predicts a single, uniform hydrogen-bonding environment, the presence of a single, sharp ¹⁵N resonance in the ssNMR spectrum internally validates the structural homogeneity of the bulk phase.

References

  • Ribeiro, A., et al. "Solubility and Crystallization Studies of Picolinic Acid." Crystals (MDPI).[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science.[Link]

  • Gemmi, M., et al. "Ab initio structure determination of nanocrystals of organic pharmaceutical compounds by electron diffraction at room temperature using a Timepix quantum area direct electron detector." IUCrJ.[Link]

  • Li, Y., et al. "Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR." Journal of the American Chemical Society.[Link]

Technical Comparison: IR Spectroscopy of Fluoropyridine Carboxylic Acids vs. Esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Subject: Differentiating Carboxylic Acid and Ester moieties on Fluoropyridine scaffolds via FTIR.

Executive Summary: The Electronic Perturbation Challenge

In standard organic spectroscopy, distinguishing a carboxylic acid from an ester is a trivial exercise: look for the "hairy beard" (broad O-H stretch) and the carbonyl shift. However, in fluoropyridine derivatives—common scaffolds in kinase inhibitors and radiotracers—the electronic environment is radically altered.

The combination of the highly electronegative fluorine atom (


) and the pyridine nitrogen (

) creates an electron-deficient ring. This exerts a powerful inductive effect (-I) on the carbonyl carbon, shortening the

bond and shifting stretching frequencies to significantly higher wavenumbers than observed in benzene analogs.

Key Takeaway: You cannot rely solely on standard "textbook" carbonyl ranges (e.g., 1680–1700 cm⁻¹ for aromatic acids).[1] A fluoropyridine carboxylic acid can absorb near 1750 cm⁻¹—a region typically reserved for esters or anhydrides in non-fluorinated systems.

Theoretical Framework: Electronic Causality

To interpret the spectra accurately, one must understand the competing electronic effects that define the vibrational force constants (


).
The Inductive/Field Effect (Dominant)

Both the pyridine Nitrogen and the Fluorine substituent are strongly electron-withdrawing (


-acceptors).
  • Mechanism: They pull electron density away from the ring and the attached carbonyl carbon.

  • Result: This reduces the contribution of the single-bond resonance form (

    
    ), increasing the double-bond character of the carbonyl.[1]
    
  • Spectral Consequence: The

    
     force constant (
    
    
    
    ) increases, shifting
    
    
    to higher frequencies (blue shift).
The Resonance Effect (Secondary)

Fluorine is a


-donor (+M), but on a pyridine ring, the electron-deficient nature of the heterocycle often dampens this effect compared to the inductive withdrawal, especially if the fluorine is ortho or meta to the carbonyl.
Visualization of Electronic Effects

ElectronicEffects cluster_0 Net Result F_atom Fluorine Atom (High Electronegativity) Py_Ring Pyridine Ring (Electron Deficient) F_atom->Py_Ring Inductive Withdrawal (-I) Carbonyl Carbonyl (C=O) Bond Stiffness Py_Ring->Carbonyl Reduces C-O single bond character Frequency IR Frequency (Blue Shift) Carbonyl->Frequency Increases k (Force Constant)

Figure 1: Logical flow of electronic effects leading to high-frequency shifts in fluoropyridines.

Comparative Spectral Analysis

The following data compares the specific vibrational modes of Fluoropyridine Carboxylic Acids versus their Ester counterparts (e.g., Methyl/Ethyl esters).

Quantitative Peak Comparison
FeatureFluoropyridine Carboxylic AcidFluoropyridine EsterMechanistic Note

Stretch
2500–3300 cm⁻¹ (Very Broad)Absent The "Hairy Beard" caused by strong H-bonded dimers.[1] Primary Differentiator.

Carbonyl
1710–1750 cm⁻¹ 1735–1770 cm⁻¹ Both are blue-shifted vs. benzene analogs.[1] The ester is typically ~20 cm⁻¹ higher than the acid.

Stretch
1210–1320 cm⁻¹ 1000–1300 cm⁻¹ (Two bands)Esters show the "Rule of Three" (strong bands at ~1700, ~1200, ~1100).

Bend
~900–950 cm⁻¹ (Broad, Medium)Absent Out-of-plane bending, often diagnostic for acids.[1]
Detailed Peak Analysis
The Carboxylic Acid Profile[2][3][4][5][6][7][8][9]
  • The Diagnostic O-H: This is the fail-safe. Even if the carbonyl is at 1740 cm⁻¹ (confusingly high), the presence of a massive, broad absorption spanning 2500–3300 cm⁻¹ confirms the acid. It often overlaps with C-H stretches, creating a "messy" baseline.[1]

  • The High-Frequency Carbonyl: In 2-fluoropyridine-3-carboxylic acid, the carbonyl can appear near 1740–1750 cm⁻¹ .[1] This is due to the ortho-fluorine and the pyridine nitrogen reinforcing the dipole.

The Ester Profile[3]
  • Clean High-Frequency Region: The absence of the O-H band reveals the sharp C-H stretches of the pyridine ring (>3000 cm⁻¹) and the alkyl group (<3000 cm⁻¹).

  • The "Rule of Three": Look for the pattern of three strong bands:

    • 
       (~1750+ cm⁻¹)[8][9][10]
      
    • 
       (asymmetric stretch, ~1200–1300 cm⁻¹)[1]
      
    • 
       (alkoxy stretch, ~1000–1150 cm⁻¹)
      

Experimental Protocol: Self-Validating Identification

To ensure trustworthiness in your data, follow this step-by-step decision workflow. This protocol assumes the use of ATR-FTIR (Attenuated Total Reflectance), the standard in modern drug discovery labs.

Step 1: Sample Preparation (ATR)[1]
  • Solid State: Fluoropyridine acids are typically high-melting solids.[1] Crush the sample into a fine powder to ensure good contact with the Diamond/ZnSe crystal. Poor contact yields weak O-H signals.

  • Liquid/Oil: For esters (often oils), place a single drop on the crystal.

  • Validation: Run a background scan (air) immediately before the sample to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    interference.
Step 2: The Decision Workflow

DecisionTree Start Acquire Spectrum (4000 - 400 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Is there a broad, intense band? Start->CheckOH YesOH YES: O-H Stretch Present CheckOH->YesOH Broad Band NoOH NO: Baseline is flat/sharp peaks only CheckOH->NoOH Sharp C-H only CheckCO_Acid Check Carbonyl (C=O) Expect 1710-1750 cm⁻¹ YesOH->CheckCO_Acid CheckCO_Ester Check Carbonyl (C=O) Expect 1735-1770 cm⁻¹ NoOH->CheckCO_Ester ConfirmAcid CONFIRMED: Carboxylic Acid CheckCO_Acid->ConfirmAcid CheckFingerprint Verify C-O Bands Look for 'Rule of Three' (1000-1300) CheckCO_Ester->CheckFingerprint ConfirmEster CONFIRMED: Ester CheckFingerprint->ConfirmEster

Figure 2: Decision logic for differentiating Fluoropyridine Acids and Esters.

Step 3: Troubleshooting "False" Esters

If you synthesize a fluoropyridine acid but the spectrum looks like an ester (no O-H, high C=O):

  • Is it a salt? Carboxylate salts (

    
    ) lose the C=O stretch (replaced by asymmetric/symmetric stretches at 1550/1400 cm⁻¹) and the O-H band.
    
  • Is it a dimer? In non-polar solvents, acids dimerize strongly.[1] In the solid state (ATR), they are almost always dimers. If you run in dilute solution (e.g.,

    
    ), the O-H becomes sharp and moves to ~3500 cm⁻¹, and the C=O shifts higher (monomer), mimicking an ester. Stick to solid-state ATR for robust ID. 
    

References

  • Vibrational Spectra of Fluoropyridines: Comparison of calculated and experimental vibrational frequencies for fluorinated pyridine deriv

    • Source:[1]

  • Carbonyl Stretching Frequencies: Comprehensive tables of carbonyl shifts in various electronic environments, including halo-pyridines.

    • Source:[1]

  • The "Rule of Three" for Esters: Diagnostic patterns for identifying ester functionality in complex spectra.

    • Source: [Spectroscopy Online - The C=O[1] Bond, Part VI: Esters]([Link])

  • PubChem Compound Summary: Ethyl 2-fluoronicotinate (Ester example d

    • Source:[1]

Sources

Divergent Reactivity of 2-Haloisonicotinic Acids: A Comparative Guide to SNAr and Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

In the design of targeted therapeutics, the pyridine-4-carboxylic acid (isonicotinic acid) scaffold is a ubiquitous pharmacophore. When functionalizing the 2-position of this ring, the choice of halogen—specifically fluorine versus bromine—fundamentally dictates the synthetic trajectory. As an application scientist, selecting the correct halogen is not merely a matter of leaving-group ability; it is a strategic decision governed by the rate-determining steps of distinct catalytic and non-catalytic pathways.

This guide objectively compares the reactivity of 2-fluoro- and 2-bromo-pyridine-4-carboxylic acids , detailing the mechanistic causality behind their divergence and providing self-validating experimental protocols for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Mechanistic Divergence: Causality in Halogen Selection

The reactivity of 2-halopyridines is governed by a nuanced interplay between inductive electron withdrawal, resonance stabilization, and bond dissociation energies[1]. The presence of the 4-carboxylic acid group further activates the 2-position by acting as a strong electron-withdrawing group (EWG), but it affects the two halogens differently depending on the reaction modality.

SNAr: The Fluorine Advantage

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex[1].

  • Causality: Fluorine is the most electronegative element. Its strong inductive effect severely depletes electron density at the C2 carbon, making it highly electrophilic. More importantly, fluorine stabilizes the anionic Meisenheimer intermediate far better than bromine. Consequently, the reactivity order for SNAr is strictly F > Cl > Br > I [2].

Palladium-Catalyzed Cross-Coupling: The Bromine Advantage

In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the C–X bond to the low-valent metal center (e.g., Pd⁰).

  • Causality: Oxidative addition requires the cleavage of the carbon-halogen bond. The C–Br bond is significantly longer and weaker (approx. 280 kJ/mol) than the highly polarized, exceptionally strong C–F bond (approx. 485 kJ/mol). Therefore, for metal-catalyzed couplings, the reactivity order is inverted: I > Br > Cl ≫ F .

Reactivity Substrate 2-Haloisonicotinic Acid (Halo = F or Br) F_Path 2-Fluoro Derivative (High Electronegativity) Substrate->F_Path Br_Path 2-Bromo Derivative (Weak C-X Bond) Substrate->Br_Path SNAr SNAr Pathway (Nucleophilic Attack) F_Path->SNAr Stabilizes Meisenheimer CrossCoupling Pd-Catalysis Pathway (Oxidative Addition) Br_Path->CrossCoupling Fast Oxidative Addition Product1 2-Amino/Thio Isonicotinic Acid SNAr->Product1 Product2 2-Aryl/Alkyl Isonicotinic Acid CrossCoupling->Product2

Divergent reactivity pathways of 2-fluoro and 2-bromo isonicotinic acids.

Quantitative Data & Reactivity Comparison

The following table summarizes the operational parameters and expected performance metrics when utilizing these two building blocks in parallel synthesis environments.

Property / Metric2-Fluoropyridine-4-carboxylic acid2-Bromopyridine-4-carboxylic acidMechanistic Driver
Primary Application SNAr (Amination, Thiolation, Etherification)Metal-Catalyzed Cross-Coupling (Suzuki, Stille)Bond polarity vs. Bond strength
SNAr Relative Rate ~300x faster than Cl/Br equivalentsBaseline (Requires forcing conditions/microwave)Inductive stabilization of transition state
Oxidative Addition Rate Inert under standard Pd(0) conditionsHighly active at mild temperatures (40-80°C)C-Br bond dissociation energy
Typical SNAr Yields 85% - 98% (Room Temp to 80°C)< 20% (Often leads to decomposition)Leaving group ability of F⁻
Typical Coupling Yields < 5% (Requires specialized Ni/Pd ligands)75% - 95% (Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂)Facile insertion of Pd into C-Br bond
Chemoselectivity Highly selective for C2 over C4Highly selective for C2 over C4C2 is ortho to the activating pyridine nitrogen

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow incorporates built-in analytical triggers (In-Process Controls) that dictate the progression of the experiment, rather than relying on arbitrary timeframes.

Protocol A: SNAr Amination of 2-Fluoroisonicotinic Acid

Objective: Synthesize 2-(substituted-amino)isonicotinic acid via metal-free SNAr[3].

Rationale & Causality: We utilize a polar aprotic solvent (DMF or NMP) to leave the nucleophile unsolvated and highly reactive. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF without competing for the electrophilic C2 carbon.

  • Preparation: Suspend 2-fluoroisonicotinic acid (1.0 equiv, 0.5 M) in anhydrous DMF. Add DIPEA (2.5 equiv) and the target amine (1.2 equiv).

  • Execution: Stir the reaction at 60°C. Causality: While many 2-fluoropyridines react at room temperature, the free carboxylic acid can form a zwitterionic salt that slightly dampens electrophilicity; mild heating overcomes this activation barrier.

  • Self-Validation (IPC): At exactly 2 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN/H₂O, and inject into LC-MS.

    • Validation Trigger: If the Peak Area of the starting material (m/z 140 [M-H]⁻) is < 2%, proceed to isolation. If > 2%, increase temperature to 80°C for 1 hour.

  • Isolation: Cool to 0°C. Slowly add 1M HCl dropwise until the pH reaches ~3.5 (the isoelectric point of most 2-aminoisonicotinic acids).

    • Causality: Adjusting exactly to the isoelectric point ensures maximum precipitation of the zwitterionic product, self-purifying it from the highly soluble DMF and DIPEA salts.

  • Collection: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Coupling of 2-Bromoisonicotinic Acid

Objective: Synthesize 2-arylisonicotinic acid via Pd-catalyzed C-C bond formation.

Rationale & Causality: The carboxylic acid must be deprotonated to prevent competitive protonation of the Pd-aryl intermediate, which would lead to protodeboronation (a dead-end side reaction). We use a biphasic system (Dioxane/H₂O) with a strong inorganic base (Na₂CO₃) to ensure both the boronic acid activation and substrate solubility.

  • Preparation: Charge a Schlenk flask with 2-bromoisonicotinic acid (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmospheric Control: Evacuate and backfill with N₂ three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation to inactive Pd(II) black.

  • Execution: Add degassed 1,4-dioxane (0.2 M) and 2M aqueous Na₂CO₃ (3.0 equiv). Heat to 90°C.

  • Self-Validation (IPC): At 4 hours, pull an organic phase aliquot for LC-MS.

    • Validation Trigger: Monitor for the disappearance of the isotopic bromine doublet (m/z 200/202). The appearance of the cross-coupled product mass without the debrominated side-product (m/z 122) validates the efficiency of the oxidative addition over competitive reduction.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd black, and acidify the aqueous layer to pH 3 to precipitate the product.

Workflow Prep Reagent Prep (Anhydrous/Degassed) React Reaction Execution (Thermal Control) Prep->React IPC LC-MS Validation (Go / No-Go) React->IPC Quench pH Adjustment (Isoelectric Ppt) IPC->Quench Isolate Isolation (Filtration) Quench->Isolate

Standardized self-validating workflow for parallel synthesis and isolation.

Strategic Summary

For drug development professionals engineering pyridine-4-carboxylic acid scaffolds:

  • Default to 2-fluoroisonicotinic acid when your synthetic node requires the introduction of nitrogen, oxygen, or sulfur nucleophiles. The thermodynamic sink of the strong H-F or salt byproduct drives the reaction to completion with near-perfect regioselectivity.

  • Default to 2-bromoisonicotinic acid when constructing biaryl systems or introducing alkyl/alkynyl chains. The kinetic accessibility of the C-Br bond to oxidative addition ensures low catalyst loading and high turnover frequencies.

References

  • BenchChem. A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.1

  • ACS Publications (The Journal of Organic Chemistry). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination.2

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Google Patents (WO2020132649A1). Heteroaryl amides useful as kif18a inhibitors (Details on 2-fluoroisonicotinic acid SNAr coupling).3

Sources

Distinguishing 2-Fluoro-3-Methyl vs. 2-Fluoro-5-Methyl Isomers: An NMR Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated pyridine scaffolds—common pharmacophores in kinase inhibitors and agrochemicals—regioisomerism is a frequent challenge. Specifically, electrophilic aromatic substitution or metal-halogen exchange on 2-fluoropyridine often yields mixtures of 2-fluoro-3-methylpyridine and 2-fluoro-5-methylpyridine .

While Mass Spectrometry (MS) cannot distinguish these isomers (identical


 111.12), Nuclear Magnetic Resonance (NMR)  provides definitive structural elucidation. This guide outlines a robust, three-tiered differentiation strategy based on Scalar Coupling (

)
physics, specifically the magnitude of Fluorine-Proton (

) and Fluorine-Carbon (

) interactions.

The "Smoking Gun" Differentiators:

  • 
    H NMR:  The presence of a proton at the C3 position (ortho to Fluorine) in the 5-methyl isomer yields a large coupling constant (
    
    
    
    Hz), which is absent in the 3-methyl isomer.
  • 
    C NMR:  The methyl carbon in the 3-methyl isomer is ortho to Fluorine, showing a distinct doublet (
    
    
    
    Hz). In the 5-methyl isomer, the methyl carbon is para to Fluorine, appearing as a singlet.

Mechanistic Basis: The Physics of Differentiation

To interpret the spectra correctly, one must understand how the Fluorine-19 nucleus (


F, spin 1/2, 100% abundance) couples with neighboring nuclei.
The Karplus Relationship in Fluorinated Aromatics

Coupling constants (


) decay with distance (number of bonds). In fluorinated pyridines:
  • Ortho (

    
    ):  Strong overlap of orbitals; large coupling values.
    
  • Meta (

    
    ):  W-coupling pathways; moderate to small coupling.
    
  • Para (

    
    ):  Negligible orbital overlap; usually zero coupling.
    
Isomer Topology
  • 2-Fluoro-3-methylpyridine (Isomer A): The methyl group occupies position 3.[1] Position 3 is blocked. The remaining protons are at 4, 5, and 6. The methyl carbon is 3 bonds away from Fluorine.

  • 2-Fluoro-5-methylpyridine (Isomer B): The methyl group occupies position 5. Position 3 is open and occupied by a proton. The methyl carbon is 5 bonds away from Fluorine.

Method 1: H NMR Analysis (Rapid Screening)

This is the fastest method for differentiation. The key is to look for the H3 proton .

Comparative Data Table ( H NMR)
Feature2-Fluoro-3-methylpyridine2-Fluoro-5-methylpyridine
H3 Proton Absent (Substituted by Methyl)Present (

ppm)
H3 Coupling N/ALarge Doublet (

Hz)
Methyl Signal

ppm (d,

Hz)

ppm (s or broad s)
H6 Proton

ppm (adj. to Nitrogen)

ppm (adj. to Nitrogen)
Analysis Protocol
  • Focus on the Aromatic Region (6.5 – 8.5 ppm).

  • Identify H6: Look for the most deshielded proton (closest to Nitrogen,

    
    8.0 ppm).
    
  • Search for H3 (The Discriminator):

    • If you see a proton signal with a large coupling (

      
       Hz) that is not H6 coupling to H5, you likely have the 5-methyl isomer . This is H3 coupling to the adjacent F2.
      
    • If you see only smaller couplings (

      
       Hz) or complex multiplets for the remaining protons, you likely have the 3-methyl isomer  (where H3 is replaced by Me).
      

Method 2: C NMR Analysis (Definitive Proof)

If the proton spectrum is ambiguous due to overlapping peaks,


C NMR offers an irrefutable binary result based on the methyl carbon splitting.
Comparative Data Table ( C NMR)
Carbon Signal2-Fluoro-3-methylpyridine2-Fluoro-5-methylpyridine
Methyl Carbon Doublet (

Hz)
Singlet (

Hz)
C3 (Ring) Doublet (

Hz)
Doublet (

Hz)
C2 (Ring) Doublet (

Hz)
Doublet (

Hz)
Why This Works[1][2]
  • In Isomer A (3-Me): The methyl carbon is connected to C3. C3 is connected to C2(F). The path is Me-C3-C2-F . This is a 3-bond path.

    
    F couples strongly through 3 bonds to Carbon, splitting the methyl signal into a distinct doublet.
    
  • In Isomer B (5-Me): The path is Me-C5-C4-C3-C2-F . This is a 5-bond path. The coupling is effectively zero. The methyl carbon appears as a singlet.

Method 3: 2D NMR (NOESY/HMBC Validation)

Use this method if you require structural confirmation for regulatory filing.

NOESY (Nuclear Overhauser Effect Spectroscopy)[3][4]
  • 2-Fluoro-3-methyl: The Methyl group is spatially close to H4 only. You will see a strong NOE cross-peak between the Methyl doublet and the H4 aromatic signal.

  • 2-Fluoro-5-methyl: The Methyl group is spatially close to H4 AND H6 . You will see NOE cross-peaks to two different aromatic protons (one of which is the deshielded H6 near the nitrogen).

Visual Decision Logic

The following diagram illustrates the logical workflow for assigning the isomer identity based on the data described above.

IsomerID Start Unknown Isomer Sample (2-Fluoro-x-Methylpyridine) Step1 Step 1: Acquire 1H NMR Check Aromatic Region Start->Step1 CheckH3 Is there a proton with large coupling (J ~8-10 Hz) ortho to Fluorine? Step1->CheckH3 Result5Me_H Likely 2-Fluoro-5-Methyl (H3 is present) CheckH3->Result5Me_H Yes (H3 exists) Result3Me_H Likely 2-Fluoro-3-Methyl (H3 is absent) CheckH3->Result3Me_H No (H3 blocked) Step2 Step 2: Acquire 13C NMR Check Methyl Carbon Signal (~15-20 ppm) Result5Me_H->Step2 Verify Result3Me_H->Step2 Verify CheckCoupling Is the Methyl Carbon a Doublet or Singlet? Step2->CheckCoupling Result3Me_C CONFIRMED: 2-Fluoro-3-Methyl (Doublet: 3J_CF ~5-10 Hz) CheckCoupling->Result3Me_C Doublet (Ortho coupling) Result5Me_C CONFIRMED: 2-Fluoro-5-Methyl (Singlet: 5J_CF ~0 Hz) CheckCoupling->Result5Me_C Singlet (Para coupling)

Figure 1: Decision tree for distinguishing 2-fluoro-3-methyl from 2-fluoro-5-methyl isomers using 1H and 13C NMR markers.

Experimental Protocol

Materials
  • Solvent: Chloroform-d (

    
    ) is standard. DMSO-
    
    
    
    is recommended if peaks overlap, as it often separates aromatic signals due to viscosity and polarity differences.
  • Tube: Standard 5mm NMR tube.

  • Concentration: ~10 mg sample in 0.6 mL solvent.

Acquisition Parameters (Standard 400 MHz Instrument)
  • 
    H NMR: 
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 sec
      
    • Scans: 16

    • Note: Ensure good shimming to resolve the small

      
       couplings on the methyl group.
      
  • 
    C NMR (Proton Decoupled): 
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 2.0 sec (Fluorinated carbons have long 
      
      
      
      , but we are focusing on the Methyl carbon which relaxes faster).
    • Scans: 256–512 (to ensure the Methyl doublet is clearly distinguishable from noise).

    • Critical: Do not use Fluorine decoupling unless you want to lose the coupling information. Run standard

      
      C
      
      
      
      H
      
      
      .

References

  • Sigma-Aldrich. 2-Fluoro-5-methylpyridine Product Specification. Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Reich, H. J.WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.
  • BenchChem. 2-Fluoro-3-methylpyridine Technical Data. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Definitive resource for ortho/meta/para coupling constants).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-3-methylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized fluorinated building blocks like 2-Fluoro-3-methylpyridine-4-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and agrochemical development, fluorinated pyridines are highly valued for their bioisosteric properties and metabolic stability. However, the exact structural features that make this molecule synthetically valuable—namely, the highly electronegative fluorine atom and the reactive carboxylic acid moiety—also dictate strict, non-negotiable handling protocols[1].

This guide provides a self-validating, mechanistically grounded operational plan for the safe handling, containment, and disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

Table 1: Chemical & Hazard Profile

ParameterSpecification
Chemical Name 2-Fluoro-3-methylpyridine-4-carboxylic acid
Synonym 2-Fluoro-3-methylisonicotinic acid
CAS Number 885589-17-3[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Physical State Solid (Powder/Crystalline)
Storage Conditions Sealed in dry, 2-8°C[1]

Mechanistic Rationale for Hazards:

  • Skin & Eye Irritation (H315, H319): The electron-withdrawing fluorine atom increases the electrophilicity of the pyridine ring. Upon contact with moisture on the skin or in the eyes, the carboxylic acid group can induce localized pH shifts, leading to acute irritation and potential sensitization.

  • Respiratory Toxicity (H335): As a fine powder, this compound poses a micro-particulate inhalation risk. Pyridine derivatives are known respiratory tract irritants.

  • Thermal Decomposition: If exposed to high heat or fire, fluorinated organic compounds undergo thermal degradation, releasing highly toxic Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx) . HF is a severe systemic poison that readily penetrates tissue to cause deep bone decalcification.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The selection of protective gear must be directly correlated to the permeation kinetics and physical state of the chemical[2].

Table 2: Mandatory PPE & Causality Justification

Body PartRequired PPEMechanistic Justification
Hands Double Nitrile Gloves (≥0.12 mm thickness)Fluorinated aromatic compounds can rapidly permeate standard latex. Nitrile provides superior chemical resistance to pyridine derivatives. Double-gloving ensures a secondary barrier if the outer glove is compromised during micro-weighing.
Eyes Chemical Splash GogglesSafety glasses with side shields do not provide adequate protection against the aerosolization of fine fluorinated powders. Goggles create a sealed micro-environment around the eyes[2].
Body Flame-Resistant (FR) Lab Coat & Long PantsMitigates dermal exposure in the event of accidental reactive splashing or localized ignition. The FR material prevents the melting of synthetic fibers onto the skin.
Respiratory Fume Hood (Face Velocity >100 fpm)Primary engineering control. If handled outside a hood (e.g., during bulk transfer), a NIOSH-approved N95 or P100 particulate respirator is strictly required to prevent inhalation of irritant dusts.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters have been confirmed. Laboratory operations must align with standard guidelines for chemical management[3].

G A 1. Risk Assessment Review SDS & Don PPE B 2. Engineering Controls Verify Fume Hood Velocity A->B C 3. Material Handling Weigh 885589-17-3 B->C D 4. Decontamination Isopropanol Surface Wipe C->D E 5. Waste Segregation Halogenated Solid Waste D->E

Caption: Operational workflow for the safe handling and containment of 2-Fluoro-3-methylpyridine-4-carboxylic acid.

Step-by-Step Methodology: Weighing & Transfer
  • Environmental Verification: Ensure the chemical fume hood is operational. Check the digital monitor to confirm a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Fluorinated powders often carry a static charge, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing paper/boat and use a grounded, stainless-steel micro-spatula.

  • Vial Acclimation: 2-Fluoro-3-methylpyridine-4-carboxylic acid is stored at 2-8°C[1]. Allow the sealed vial to reach room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces ambient humidity, which degrades the carboxylic acid via hydrolysis and causes clumping.

  • Transfer: Weigh the required mass onto the anti-static boat. Transfer immediately to the reaction vessel. Cap both the source vial and the reaction vessel before removing them from the fume hood.

  • Decontamination: Wipe down the analytical balance and the fume hood deck with a disposable wipe dampened with isopropanol (IPA).

Emergency Response & Waste Disposal Plan

Spill Management
  • Do NOT sweep dry. Sweeping aerosolizes the fluorinated powder, drastically increasing inhalation risk.

  • Protocol: Cover the spill with damp absorbent pads (using water or a mild solvent like IPA to suppress dust). Carefully scoop the saturated pads into a compatible, sealable secondary container. Wash the spill area with soap and water to neutralize any residual acidic micro-environments.

Waste Disposal Plan

Because this molecule contains a stable carbon-fluorine bond, it cannot be disposed of in standard organic waste streams.

  • Classification: Must be strictly segregated as Halogenated Organic Waste .

  • Incompatibility: Do not mix the waste with strong oxidizing agents or strong bases, as the carboxylic acid moiety can undergo exothermic acid-base reactions.

  • Labeling: Clearly label the waste container with "Contains Fluorinated Pyridine Derivatives" to alert the disposal facility to the potential for HF generation during incineration.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • National Science Teaching Association (NSTA). "Personal Protective Equipment." NSTA Safety Resources. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.